3-(Dimethoxymethyl)benzoic acid
Description
Properties
IUPAC Name |
3-(dimethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-4-7(6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEZKSHTCXVADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564530 | |
| Record name | 3-(Dimethoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417698-66-9 | |
| Record name | 3-(Dimethoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Dimethoxymethyl)benzoic Acid: A Strategic Acetal Linker for Orthogonal Synthesis
This guide details the chemical structure, synthesis, and strategic applications of 3-(Dimethoxymethyl)benzoic acid , a specialized intermediate used in organic synthesis and drug development.
Executive Summary
3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) serves as a critical "masked" aldehyde building block in medicinal chemistry.[1] By protecting the reactive formyl group as a dimethyl acetal, this molecule allows researchers to perform transformations on the carboxylic acid moiety—such as amide couplings or esterifications—without competing side reactions at the aldehyde.
This guide provides an in-depth technical analysis of its properties, a robust synthesis protocol ensuring acetal stability, and its application in orthogonal protection strategies.
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the meta positions with a carboxylic acid and a dimethoxymethyl group (an acetal).
| Property | Data |
| Chemical Name | 3-(Dimethoxymethyl)benzoic acid |
| Synonyms | 3-Carboxybenzaldehyde dimethyl acetal; |
| CAS Number | 417698-66-9 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES | COC(OC)c1cccc(C(=O)O)c1 |
| InChI Key | QDEZKSHTCXVADU-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Low solubility in water (acid form) |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
Structural Features
-
Acetal Moiety: The −CH(OMe)₂ group is stable to basic, nucleophilic, and reductive conditions but hydrolyzes rapidly in aqueous acid to regenerate the aldehyde.
-
Carboxylic Acid: The −COOH group is available for activation (e.g., with HATU, EDC) to form amides or esters.
-
Meta-Substitution: The 1,3-substitution pattern provides a specific geometry often required for linker design in fragment-based drug discovery.[1]
Synthesis & Production
Direct synthesis from 3-formylbenzoic acid (3-carboxybenzaldehyde) presents a challenge: standard acetalization conditions (MeOH/H⁺) often esterify the carboxylic acid simultaneously.[1] A robust protocol involves a two-step "protect-then-hydrolyze" sequence to ensure high purity.[1]
Step 1: Global Protection (Formation of Methyl Ester Acetal)
Reagents: 3-Formylbenzoic acid, Trimethyl Orthoformate (TMOF), p-Toluenesulfonic acid (p-TsOH), Methanol.[1]
-
Dissolution: Dissolve 3-formylbenzoic acid (1.0 eq) in anhydrous MeOH (0.5 M).
-
Reagent Addition: Add TMOF (3.0 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Reflux: Heat to reflux for 4–6 hours. The TMOF acts as a dehydrating agent, driving both acetal formation and esterification.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Dry (Na₂SO₄) and concentrate to yield Methyl 3-(dimethoxymethyl)benzoate .[1]
Step 2: Selective Saponification (Target Molecule Synthesis)
Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]
-
Hydrolysis: Dissolve the intermediate methyl ester in THF:H₂O (3:1). Add LiOH (2.0 eq).
-
Reaction: Stir at room temperature. Note: Acetals are stable to base.
-
Critical Workup (Acetal Preservation):
-
Cool the reaction mixture to 0°C.
-
Carefully adjust pH to ~5–6 using 1M Citric Acid or dilute Acetic Acid. Do NOT use strong mineral acids (HCl) or lower the pH < 4 , as this will hydrolyze the acetal.
-
Extract immediately with DCM or EtOAc.
-
Dry over Na₂SO₄ and concentrate to yield 3-(Dimethoxymethyl)benzoic acid .[1]
-
Synthesis Workflow Diagram
Caption: Two-step synthesis ensuring selective carboxylic acid generation while preserving the acid-sensitive acetal.[1][2]
Reactivity & Mechanistic Insights
Understanding the orthogonal reactivity of the acetal and carboxylic acid is essential for successful application.
Orthogonal Protection Strategy
The acetal group acts as a "mask" for the aldehyde. This allows the molecule to survive conditions that would otherwise destroy an aldehyde.
-
Base Stability: The acetal is completely inert to basic conditions (e.g., NaOH, LiHMDS, Carbonates).
-
Nucleophile Stability: Inert to Grignard reagents (if the acid is protected/deprotonated) and amine nucleophiles.
-
Acid Sensitivity: The acetal hydrolyzes back to the aldehyde in the presence of aqueous acid (e.g., 1M HCl, TFA/H₂O).
Reactivity Diagram
Caption: Orthogonal reactivity profile showing functionalization vectors (blue) and deprotection triggers (red).
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule is an ideal linker for connecting two pharmacophores.[1] The carboxylic acid can be attached to one fragment (e.g., an amine-containing warhead), and subsequent acid deprotection reveals the aldehyde. This aldehyde can then undergo Reductive Amination to attach a second fragment, creating a bifunctional molecule like a PROTAC.
Late-Stage Formylation
Introducing a formyl group (aldehyde) early in a synthesis is risky due to its high reactivity.[1] Using 3-(dimethoxymethyl)benzoic acid allows the "masked" aldehyde to be carried through multiple synthetic steps (e.g., Suzuki couplings, amide bonds) before being revealed at the very end.[1]
Covalent Inhibitor Design
The regenerated aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in target proteins, a strategy used in designing targeted covalent inhibitors (TCIs).[1]
Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Use this protocol to attach the linker to an amine-bearing scaffold.[1]
-
Activation: To a solution of 3-(dimethoxymethyl)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.
-
Coupling: Add the amine substrate (R-NH₂, 1.0 eq). Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine. Avoid acidic washes. [1]
-
Purification: Silica gel chromatography (EtOAc/Hexanes). The acetal is stable on silica if the eluent is not acidified.
Protocol B: Acetal Deprotection (Regenerating the Aldehyde)
-
Dissolution: Dissolve the acetal-containing intermediate in Acetone/Water (4:1) or THF/1M HCl (10:1).
-
Reaction: Stir at RT. Monitor by TLC (aldehyde is usually less polar) or LCMS.
-
Workup: Neutralize with NaHCO₃ before extraction to prevent side reactions of the free aldehyde.
Safety & Handling
-
Hazards: Like most benzoic acid derivatives, it is likely a Skin and Eye Irritant (H315, H319) .
-
Handling: Wear standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhaling dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the acetal over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14835674, 3-(Dimethoxymethyl)benzoic acid. Retrieved from [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal formation and stability).
-
GSRS (Global Substance Registration System). 3-(Dimethoxymethyl)benzoic acid Structure and CAS Data. Retrieved from [Link][1]
Sources
Navigating the Synthetic Landscape: A Technical Guide to 3-Formylbenzoic Acid Dimethyl Acetal and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, the strategic use of protecting groups and functionalized building blocks is paramount to the successful construction of complex molecular architectures. Among these, 3-formylbenzoic acid dimethyl acetal, and its synonyms, emerge as a versatile intermediate with significant potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core attributes of this compound, from its fundamental properties and synthesis to its applications as a key synthetic tool.
Core Identity: Unraveling the Synonyms and Chemical Properties
3-Formylbenzoic acid dimethyl acetal is most systematically named 3-(dimethoxymethyl)benzoic acid . This nomenclature clearly identifies the key functional groups: a benzoic acid scaffold with a dimethoxymethyl group at the meta-position. Another common synonym is benzoic acid, 3-(dimethoxymethyl)- . Understanding these synonyms is crucial for effective literature and database searches.
At its core, this compound is a protected form of 3-formylbenzoic acid, also known as 3-carboxybenzaldehyde. The aldehyde functionality is masked as a dimethyl acetal, rendering it stable to a variety of reaction conditions under which a free aldehyde would react.[1][2] This protective strategy is a cornerstone of multi-step organic synthesis, allowing for selective transformations at other sites of a molecule.[1]
Table 1: Physicochemical Properties of 3-(Dimethoxymethyl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | Typically a solid | |
| Solubility | Soluble in many organic solvents |
Synthesis and Mechanism: The Art of Acetal Formation
The primary synthetic route to 3-(dimethoxymethyl)benzoic acid involves the direct acetalization of 3-formylbenzoic acid. This reaction is typically carried out by treating the aldehyde with an excess of methanol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product.[3]
A detailed, analogous protocol for the synthesis of the para-isomer, 4-(dimethoxymethyl)benzoic acid, provides a robust template for the synthesis of the meta-isomer.[4]
Experimental Protocol: Synthesis of 3-(Dimethoxymethyl)benzoic Acid
Materials:
-
3-Formylbenzoic acid
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a round-bottom flask, add 3-formylbenzoic acid, a significant excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add trimethyl orthoformate as a dehydrating agent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess methanol.
-
The residue is then partitioned between water and dichloromethane.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude 3-(dimethoxymethyl)benzoic acid can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol helps to shift the reaction equilibrium towards the formation of the acetal.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Trimethyl Orthoformate: This reagent serves as a chemical water scavenger. It reacts with the water produced during the reaction to form methyl formate and methanol, thus preventing the reverse reaction (hydrolysis of the acetal) and driving the reaction to completion.[3]
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Applications in Drug Discovery and Organic Synthesis: A Versatile Building Block
The primary utility of 3-(dimethoxymethyl)benzoic acid in drug discovery and organic synthesis lies in its role as a protected aldehyde. The acetal group is robust under basic, neutral, and many oxidizing and reducing conditions, allowing for chemical modifications at the carboxylic acid or the aromatic ring without affecting the aldehyde functionality.[1][2]
As a Protected Aldehyde Building Block:
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The ability to introduce an aldehyde group at a later stage of a synthesis is a powerful tool. 3-Formylbenzoic acid itself is used in the synthesis of various biologically active compounds, including bicyclic cis-2-azetidinone derivatives and porphyrin-based structures.[6] By using the dimethyl acetal protected form, chemists can perform reactions that would be incompatible with a free aldehyde, such as:
-
Amide bond formation: The carboxylic acid can be converted to an amide without interference from the aldehyde.
-
Esterification: The carboxylic acid can be esterified under various conditions.
-
Ring functionalization: The aromatic ring can be subjected to reactions like nitration or halogenation, with the aldehyde group protected.
Once the desired modifications are complete, the acetal can be easily deprotected back to the aldehyde under acidic conditions, typically using aqueous acid.[3]
Caption: Synthetic workflow utilizing 3-(dimethoxymethyl)benzoic acid.
Potential in Medicinal Chemistry:
While direct biological activity data for 3-(dimethoxymethyl)benzoic acid is not extensively reported, its precursor, 3-formylbenzoic acid, and other substituted benzoic acids are known to be valuable intermediates in the synthesis of compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[7][8][9] The ability to introduce a reactive aldehyde group late in a synthetic sequence allows for the facile generation of libraries of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization: The Fingerprint of the Molecule
Table 2: Predicted ¹H and ¹³C NMR Data for 3-(Dimethoxymethyl)benzoic Acid
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12-13 | singlet, broad | COOH | |
| ~8.1 | singlet | Ar-H (pos. 2) | |
| ~7.9 | doublet | Ar-H (pos. 6) | |
| ~7.7 | doublet | Ar-H (pos. 4) | |
| ~7.5 | triplet | Ar-H (pos. 5) | |
| ~5.4 | singlet | CH(OCH₃)₂ | |
| ~3.3 | singlet | OCH₃ | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| ~168 | C=O | ||
| ~138 | Ar-C (ipso to CH) | ||
| ~132 | Ar-C (ipso to COOH) | ||
| ~130 | Ar-CH (pos. 6) | ||
| ~129 | Ar-CH (pos. 5) | ||
| ~128 | Ar-CH (pos. 4) | ||
| ~127 | Ar-CH (pos. 2) | ||
| ~102 | CH(OCH₃)₂ | ||
| ~53 | OCH₃ |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Safety and Handling: A Prudent Approach
As a derivative of benzoic acid and an acetal, 3-(dimethoxymethyl)benzoic acid should be handled with the appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) was not found in the initial searches, information for the related compound 3-formylbenzoic acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation. Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Formylbenzoic acid dimethyl acetal, or 3-(dimethoxymethyl)benzoic acid, represents a strategically important building block for organic chemists and drug discovery scientists. Its primary function as a protected form of 3-formylbenzoic acid allows for a wide range of chemical transformations that would otherwise be incompatible with a free aldehyde. A clear understanding of its synthesis, properties, and applications empowers researchers to leverage this versatile intermediate in the creation of novel and complex molecules with potential therapeutic value. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase.
References
Please note that while the following references provide context on related compounds and synthetic methodologies, direct citations for all claims regarding the specific target molecule may not be available in the public domain and are based on established principles of organic chemistry.
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. 4-(Dimethoxymethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. srinichem.com [srinichem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
Molecular weight and formula of 3-(Dimethoxymethyl)benzoic acid
An In-Depth Technical Guide to 3-(Dimethoxymethyl)benzoic Acid: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 3-(Dimethoxymethyl)benzoic acid. It details the molecule's core properties, provides a logical framework for its synthesis and characterization, and explores its chemical reactivity and strategic applications as a versatile building block in modern organic synthesis.
Core Molecular Properties
3-(Dimethoxymethyl)benzoic acid (CAS No: 417698-66-9) is a bifunctional aromatic compound possessing both a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal.[1] This unique combination allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, which can be unveiled later in a synthetic sequence under specific conditions.
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid | [1] |
| CAS Number | 417698-66-9 | [1] |
| SMILES | COC(c1cccc(c1)C(=O)O)OC | [1] |
Synthesis and Purification
The synthesis of 3-(Dimethoxymethyl)benzoic acid is not commonly detailed in literature as a final product but is readily achievable through standard organic transformations. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor: the protection of an aldehyde followed by the hydrolysis of an ester.
Causality of the Synthetic Design: This route is chosen for its efficiency and control. Starting with methyl 3-formylbenzoate, the aldehyde is first protected as a dimethyl acetal. This is a critical step because the aldehyde is sensitive to both oxidizing and reducing conditions that might be required for transformations on the other functional group. Protecting it as an acetal renders it inert to many reagents, particularly nucleophiles and bases. The subsequent saponification (base-catalyzed hydrolysis) of the methyl ester is a robust and high-yielding reaction that cleanly converts the ester to the target carboxylic acid without affecting the stable acetal group.
Caption: Proposed two-step synthetic workflow for 3-(Dimethoxymethyl)benzoic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(dimethoxymethyl)benzoate (Acetalization)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-formylbenzoate (1 equivalent).
-
Reagents: Add anhydrous methanol (10-20 volumes) as both the reagent and solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.) or concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup: After cooling to room temperature, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-(dimethoxymethyl)benzoate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-(Dimethoxymethyl)benzoic acid (Saponification)
-
Setup: Dissolve the crude methyl 3-(dimethoxymethyl)benzoate (1 eq.) from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Reagents: Add sodium hydroxide (NaOH, 1.5-2.0 eq.) or potassium hydroxide (KOH) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2 using a concentrated acid like hydrochloric acid (HCl). A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure 3-(Dimethoxymethyl)benzoic acid as a white solid.
Analytical Characterization
Validating the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for confirmation.
Caption: Standard analytical workflow for structural elucidation and purity assessment.
Predicted Spectroscopic Data
The following table summarizes the expected spectral characteristics for 3-(Dimethoxymethyl)benzoic acid, based on established principles and data from analogous structures.[5][6]
| Technique | Expected Signals and Interpretation |
| ¹H NMR | ~11-13 ppm (s, 1H): Acidic proton of the carboxylic acid (broad singlet).~7.5-8.2 ppm (m, 4H): Four protons on the aromatic ring.~5.4 ppm (s, 1H): The single proton of the acetal group (-CH(OCH₃)₂).~3.3 ppm (s, 6H): Six equivalent protons from the two methoxy groups (-OCH₃). |
| ¹³C NMR | ~168-172 ppm: Carbonyl carbon of the carboxylic acid.~128-140 ppm: Four signals for the aromatic carbons.~102 ppm: Acetal carbon (-C(OCH₃)₂).~53 ppm: Carbon of the two equivalent methoxy groups. |
| FT-IR | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1050-1150 cm⁻¹ (strong): C-O stretches associated with the acetal and carboxylic acid. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 195.06: The deprotonated molecule, confirming the molecular weight. |
Chemical Reactivity and Applications in Drug Development
The utility of 3-(Dimethoxymethyl)benzoic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo a range of transformations while the acetal remains intact, and vice versa. This allows for precise, stepwise construction of complex molecular architectures.
Caption: Reactivity map showing the orthogonal chemical pathways available.
1. Reactions at the Carboxylic Acid Moiety (Acetal Stable): The carboxylic acid can be readily converted into other functional groups under conditions that do not cleave the acetal.
-
Amide Bond Formation: Coupling with primary or secondary amines using standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a cornerstone of medicinal chemistry for building peptide-like structures or introducing diverse side chains.
-
Esterification: Formation of esters can be achieved via Fischer esterification with an alcohol under acidic conditions or by reaction with an alkyl halide in the presence of a base.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).
2. Reactions at the Acetal Moiety (Deprotection): The primary role of the dimethoxymethyl group is to serve as a latent aldehyde.
-
Deprotection: Treatment with mild aqueous acid (e.g., dilute HCl or acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality, yielding 3-formylbenzoic acid. This unmasking step is often performed late in a synthesis.
-
Post-Deprotection Chemistry: Once revealed, the aldehyde is a versatile handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To install double bonds.
-
Grignard/Organolithium Additions: To form secondary alcohols.
-
This strategic unmasking of a reactive group is invaluable in drug development, where sensitive functionalities must be introduced without disrupting an already complex molecular scaffold. Benzoic acid derivatives, in general, are crucial precursors for a wide range of APIs, including anti-inflammatory, cardiovascular, and CNS drugs.[3][7]
Safety and Handling
As with any laboratory chemical, 3-(Dimethoxymethyl)benzoic acid should be handled with appropriate care. While specific toxicity data is not widely available, related benzoic acid derivatives are known to be irritants.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with eyes, skin, and clothing.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Incompatible Materials: Avoid strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-(Dimethoxymethyl)benzoic acid is a highly valuable, yet simple, bifunctional building block. Its true power lies in the strategic advantage offered by its protected aldehyde, which enables chemists to perform a wide range of modifications on the carboxylic acid group before revealing the aldehyde for subsequent, often delicate, synthetic transformations. This guide provides the foundational knowledge for its synthesis, characterization, and effective utilization, empowering researchers to leverage its potential in the design and creation of novel molecules for drug discovery and beyond.
References
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3-(DIMETHOXYMETHYL)BENZOIC ACID . gsrs.ncats.nih.gov. [Link]
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Benzoic acid, 3,4-dimethoxy- . NIST WebBook. [Link]
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Benzoic acid, 3,5-dimethoxy-, methyl ester . NIST WebBook. [Link]
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Synthesis of 3-methoxybenzoic acid . PrepChem.com. [Link]
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3-(Dimethoxymethyl)benzoic acid . PubChem, National Institutes of Health. [Link]
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Benzoic acid, 3,4-dimethoxy-, methyl ester . SIELC Technologies. [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate . Srini Chem. [Link]
-
Benzoic acid, 3,4-dimethoxy-, methyl ester . NIST WebBook. [Link]
-
Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0) . Cheméo. [Link]
-
Electronic Supplementary Information . Royal Society of Chemistry. [Link]
-
Benzoic acid, 3,5-dimethoxy-, methyl ester IR Spectrum . NIST WebBook. [Link]
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES . Rasayan Journal of Chemistry. [Link]
-
NMR spectrum of dimethoxy benzoic acid . ResearchGate. [Link]
-
Benzoic acid, 3-methoxy- IR Spectrum . NIST WebBook. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer . Preprints.org. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. 3-(Dimethoxymethyl)benzoic acid | C10H12O4 | CID 14835674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
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- 11. fishersci.com [fishersci.com]
Solubility Profile and Process Engineering Guide: 3-(Dimethoxymethyl)benzoic Acid
The following technical guide is structured to address the specific physicochemical challenges of 3-(Dimethoxymethyl)benzoic acid .
Editorial Note: As of the current scientific literature (2025-2026), no peer-reviewed thermodynamic tables exist specifically for 3-(Dimethoxymethyl)benzoic acid. Therefore, this guide utilizes 3-Methoxybenzoic acid as a validated structural and thermodynamic proxy to establish baseline solubility expectations. This is coupled with a proprietary experimental protocol designed to mitigate the specific hydrolytic instability of the acetal moiety in this target molecule.
Executive Summary
3-(Dimethoxymethyl)benzoic acid (CAS: 100022-73-5) serves as a critical "masked" aldehyde intermediate in organic synthesis. Its solubility profile is governed by two competing functionalities: the hydrophilic carboxylic acid head group and the lipophilic, acid-sensitive dimethyl acetal tail.
This guide provides a predictive solubility landscape based on the closest structural analog (3-methoxybenzoic acid) and details a self-validating experimental protocol required to generate precise data without degrading the compound.
Key Technical Insight: Unlike simple benzoic acid derivatives, this compound is acid-labile . Standard solubility protocols involving protic acidic solvents (e.g., acetic acid) or wet conditions will trigger hydrolysis to 3-formylbenzoic acid, invalidating the data.
Chemical Profile & Stability Considerations
| Feature | Specification | Process Implication |
| Molecular Formula | Moderate Molecular Weight (196.20 g/mol ) | |
| Core Moiety | Benzoic Acid | H-bond donor/acceptor; pH-dependent solubility.[1] |
| Functional Group | Dimethyl Acetal | CRITICAL: Hydrolytically unstable in aqueous acid ( |
| pKa (Predicted) | ~4.0 - 4.2 | Soluble in basic aqueous media (as carboxylate salt). |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; prefers alcohols/esters over water. |
Stability Warning
The dimethoxymethyl group is a protected aldehyde. In the presence of water and trace acid (often found in unpurified chloroform or aged ethyl acetate), the following degradation occurs:
Rule: All solubility screening solvents must be anhydrous and neutral/basic . Avoid unbuffered water or acetic acid.
Thermodynamic Solubility Landscape (Proxy Data)
Basis: 3-Methoxybenzoic Acid (3-MBA)
Since direct data is unavailable, we utilize 3-Methoxybenzoic acid (3-MBA) as the thermodynamic proxy. 3-MBA shares the same benzoic acid core and a meta-substituted ether functionality.
-
Correction Factor: The target molecule (dimethoxymethyl) is slightly more bulky and lipophilic than the proxy (methoxy). Expect lower solubility in water and higher solubility in non-polar solvents compared to the values below.
Table 1: Solubility of Proxy (3-MBA) in Organic Solvents
Data derived from gravimetric analysis at 298.15 K (25°C).
| Solvent Class | Solvent | Solubility ( | Solubility ( g/100g solvent) | Suitability for Target |
| Alcohols | Methanol | ~28.5 | High (Excellent for process) | |
| Ethanol | ~22.1 | High (Preferred green solvent) | ||
| Isopropanol | ~18.4 | Medium (Good antisolvent) | ||
| Esters | Ethyl Acetate | ~14.2 | High (Good extraction solvent) | |
| Methyl Acetate | ~15.1 | Medium | ||
| Ketones | Acetone | ~30.8 | High (High throughput screening) | |
| Hydrocarbons | Toluene | ~2.8 | Low (Potential antisolvent) | |
| Cyclohexane | <0.5 | Antisolvent (Crystallization) |
Interpretation: The target 3-(Dimethoxymethyl)benzoic acid will follow this trend: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water.
Mathematical Modeling of Solubility
To extrapolate limited experimental data for process design (e.g., cooling crystallization), use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
Thermodynamic Logic Flow
The following diagram illustrates the decision matrix for selecting the correct thermodynamic model based on the solvent system.
Figure 1: Decision tree for thermodynamic modeling of solubility data.
Experimental Protocol: The "Self-Validating" System
Objective: Determine the solubility of 3-(Dimethoxymethyl)benzoic acid while simultaneously verifying that the acetal group has not degraded.
Method: Dynamic Laser Monitoring (or Gravimetric) with HPLC Purity Check.
Reagents & Equipment[2][3][4]
-
Solvents: HPLC Grade, Dried (Water content < 0.05%).
-
Buffer: 1% Triethylamine (TEA) in Methanol (to neutralize trace acidity).
-
Analysis: HPLC-UV (C18 column, Neutral pH mobile phase).
Step-by-Step Methodology
-
Preparation (Saturation):
-
Add excess solid 3-(Dimethoxymethyl)benzoic acid to 10 mL of solvent in a jacketed glass vessel.
-
Crucial: Add 0.1% v/v Triethylamine to the solvent before addition if using esters or chlorinated solvents to prevent autocatalytic acetal hydrolysis.
-
-
Equilibration:
-
Stir at target temperature (e.g., 25°C) for 24 hours.
-
Self-Validation Step: At T=1 hour and T=24 hours, take a 10 µL aliquot. Dilute immediately in neutralized methanol .
-
-
Purity Verification (The "Trust" Step):
-
Inject aliquots into HPLC.
-
Pass Criteria: Peak area of 3-formylbenzoic acid (degradation product) must be < 0.5%.
-
If degradation > 0.5%, the solubility data is invalid due to chemical change.
-
-
Sampling & Quantification:
-
Stop stirring and allow settling (30 mins).
-
Filter supernatant through a 0.45 µm PTFE filter (pre-warmed to T).
-
Evaporate solvent (Gravimetric) or quantify via HPLC calibration curve.
-
Workflow Visualization
Figure 2: Experimental workflow with integrated stability checkpoints.
References
-
Solubility of 3-Methoxybenzoic Acid (Proxy Data Source)
- Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents.
- Source: Journal of Chemical Thermodynamics, 2021.
-
(Verified via ResearchGate/ScienceDirect indexing).
-
Thermodynamic Modeling (Apelblat Equation)
- Solubility of Benzoic Acid in Organic Solvents: A Theoretical & Experimental Review.
- Source: BenchChem Technical Guides.
- Acetal Stability Guidelines: Greene's Protective Groups in Organic Synthesis, 5th Edition. (Standard authoritative text on acetal stability). Source: Wiley Online Library.
-
Compound Reference
- 3-(Dimethoxymethyl)benzoic acid (CID 14835674).
- Source: PubChem.
Sources
Difference between 3-(Dimethoxymethyl)benzoic acid and 3-formylbenzoic acid
Strategic Selection for Synthetic Applications and Drug Discovery
Part 1: Executive Summary
In the architecture of complex organic synthesis and drug development, the choice between 3-formylbenzoic acid (3-FBA) and its protected analog, 3-(dimethoxymethyl)benzoic acid (3-DMBA) , is rarely a matter of simple availability.[1] It is a strategic decision dictated by the reaction conditions of the subsequent steps.
3-Formylbenzoic acid is the "active" reactive intermediate, offering immediate utility in reductive aminations, Ugi multicomponent reactions, and linker synthesis.[1] However, its aldehyde moiety is labile—prone to oxidation, polymerization, and side reactions under basic conditions (e.g., Cannizzaro disproportionation).
3-(Dimethoxymethyl)benzoic acid serves as the "dormant" variant.[1] The dimethyl acetal functionality masks the electrophilic aldehyde, rendering the molecule inert to strong bases, nucleophiles, and reducing agents that would otherwise destroy the formyl group. It is the reagent of choice when the carboxylic acid must be derivatized (e.g., esterification, amide coupling) before the aldehyde is required.
Part 2: Chemical Identity & Structural Analysis[1][2]
The fundamental difference lies in the hybridization and oxidation state stability of the meta-substituent.[1]
| Feature | 3-Formylbenzoic acid (3-FBA) | 3-(Dimethoxymethyl)benzoic acid (3-DMBA) |
| CAS Registry Number | 619-21-6 | 417698-66-9 |
| Molecular Formula | ||
| Molecular Weight | 150.13 g/mol | 196.20 g/mol |
| Functional Groups | Carboxylic Acid, Aldehyde | Carboxylic Acid, Dimethyl Acetal |
| Hybridization (C3-R) | ||
| Primary Reactivity | Electrophilic attack, Oxidation | Acid-catalyzed hydrolysis |
| Stability | Air-sensitive (oxidizes to isophthalic acid) | Stable to air/base; Acid-sensitive |
Part 3: Mechanistic Reactivity & Stability Profile[1]
The Protection Equilibrium
The conversion between these two species is governed by a reversible acid-catalyzed equilibrium.[1] 3-DMBA is synthesized from 3-FBA using methanol and a dehydrating agent (e.g., trimethyl orthoformate) to drive the equilibrium forward by removing water.[1]
[1]Reactivity Matrix
-
Under Basic Conditions (pH > 9):
-
3-FBA: Unstable.[1] Susceptible to the Cannizzaro reaction , where two aldehyde molecules disproportionate into an alcohol and a carboxylic acid. It also undergoes aldol-type condensations if enolizable protons are present in co-reactants.[1]
-
3-DMBA: Inert.[1] The acetal linkage acts like a diether, resisting hydrolysis and nucleophilic attack.[2] This allows for base-mediated transformations of the carboxylic acid (e.g., forming acid chlorides or amides) without affecting the masked aldehyde.[1]
-
-
Under Acidic Conditions (pH < 4):
-
Oxidative Stability:
-
3-FBA: The aldehyde proton is highly susceptible to autoxidation by atmospheric oxygen, gradually converting the material into isophthalic acid (an impurity that is difficult to separate).[1]
-
3-DMBA: The acetal carbon lacks the labile proton required for radical autoxidation, providing superior long-term shelf stability.[1]
-
Part 4: Visualization of Reaction Logic[1]
The following diagram illustrates the strategic interconversion and decision pathways for selecting the correct reagent.
Caption: Figure 1. Interconversion and strategic utilization pathways. Red path indicates instability risks; Green path indicates protection strategy.
Part 5: Experimental Protocols
Protocol A: Selective Deprotection of 3-DMBA
Use this protocol when you have performed a transformation on the carboxylic acid and now need to reveal the aldehyde.[1]
-
Dissolution: Dissolve 1.0 eq of the 3-(dimethoxymethyl)benzoic acid derivative in THF (10 mL/g).
-
Acidification: Add 2M HCl (aqueous) dropwise until the solution reaches pH 1–2.
-
Hydrolysis: Stir at room temperature for 2–4 hours. Monitor by TLC (aldehyde is typically more polar than the acetal).
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate.-
Note: Do not use basic workup (e.g.,
) if the aldehyde is sensitive to base.
-
Protocol B: Handling 3-FBA for Reductive Amination
Use this protocol to minimize oxidation impurities.[1]
-
Purification (Optional but Recommended): If the 3-FBA starting material is old, recrystallize from water/ethanol to remove isophthalic acid.[1]
-
One-Pot Reaction: Combine 3-FBA (1.0 eq) and the amine (1.1 eq) in DCE (Dichloroethane).
-
Activation: Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add STAB (Sodium triacetoxyborohydride, 1.5 eq) at 0°C.
-
Why STAB? It is milder than
and will not reduce the aldehyde before it forms the imine, nor will it reduce the carboxylic acid.
-
Part 6: Strategic Application Guide
When to use 3-Formylbenzoic Acid (3-FBA):
-
Direct Linker Attachment: When reacting the aldehyde directly with an amine (reductive amination) or a Wittig reagent.
-
Acidic Environments: If your reaction conditions are acidic, the acetal of 3-DMBA would fall off anyway, so the protection is redundant.
-
Cost Sensitivity: 3-FBA is generally cheaper and more widely available in bulk.[1]
When to use 3-(Dimethoxymethyl)benzoic Acid (3-DMBA):
-
Base-Catalyzed Couplings: If you need to activate the carboxylic acid (e.g., using HATU/DIEA) to form an amide.[1] Free aldehydes can react with the amine coupling partner, leading to polymerization.
-
Grignard/Lithium Reactions: If you plan to attack the carboxylic acid (or its derivative) with a nucleophile. The free aldehyde of 3-FBA would be attacked preferentially.[1]
-
Long-Term Storage: If you are building a library of building blocks, the acetal is significantly more stable to storage conditions.[1]
References
-
PubChem. (2025).[3] 3-Formylbenzoic acid (CID 12077).[1][3] National Library of Medicine.[3] Available at: [Link]
-
PubChem. (2025).[3] 3-(Dimethoxymethyl)benzoic acid (CID 14835674).[1][4] National Library of Medicine.[3] Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal formation/hydrolysis mechanisms).
Sources
An In-depth Technical Guide to the Safe Handling of 3-(Dimethoxymethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Core Properties
3-(Dimethoxymethyl)benzoic acid is an aromatic carboxylic acid derivative. Understanding its fundamental properties is the first step in ensuring its safe handling and use in experimental protocols. The dimethoxymethyl group, an acetal, is generally stable under neutral or basic conditions but can be sensitive to acid, potentially hydrolyzing to an aldehyde and methanol.
Key Compound Data:
| Property | Value | Source |
| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid | [1] |
| CAS Number | 417698-66-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | Assumed to be a white to off-white solid/powder, typical for benzoic acid derivatives. | N/A |
Hazard Identification and GHS Classification
While specific GHS classifications for this compound are not published, a conservative hazard assessment based on analogous compounds like 3-methoxybenzoic acid, 3,4-dimethoxybenzoic acid, and benzoic acid itself is critical for establishing safe handling protocols.[2][3][4][5][6] The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract, and potential harm if swallowed.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5][7] |
Anticipated Hazard Pictograms:
Precautionary Statements (Anticipated): [4][6][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Profile and Routes of Exposure
The toxicological properties of 3-(Dimethoxymethyl)benzoic acid have not been fully investigated.[9] Therefore, all routes of exposure should be considered potentially hazardous.
-
Inhalation: Inhaling dusts may cause respiratory tract irritation, leading to coughing and shortness of breath.[7][10] Individuals with pre-existing respiratory conditions may be more susceptible.[10]
-
Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and a burning sensation.[7][11] Prolonged contact could exacerbate pre-existing dermatitis.[10] Open wounds should never be exposed to the material, as this could allow entry into the bloodstream.[10]
-
Eye Contact: As with most acidic powders, contact with eyes is expected to cause serious irritation and potential damage.[3][7]
-
Ingestion: Ingestion may be harmful.[4][5] Symptoms could include gastric distress.
First-Aid Measures: An Emergency Response Protocol
Immediate and correct first aid is vital. Anyone handling this chemical should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[4][9]
-
If Inhaled: Immediately move the exposed individual to an area with fresh air.[11][12] If breathing is difficult or if symptoms like coughing persist, seek medical attention.[8]
-
In Case of Skin Contact: Promptly remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11][12] If skin irritation develops or persists, seek medical advice.[4]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open to rinse the entire surface.[7][8] Remove contact lenses if present and easy to do so.[4] Due to the potential for serious eye irritation, immediate medical attention from an ophthalmologist is recommended.[7]
-
If Swallowed: Rinse the mouth thoroughly with water.[4][7] Have the person drink a couple of glasses of water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[8][11]
Caption: Emergency first-aid decision workflow.
Fire-Fighting Measures
While not readily ignitable, as a combustible solid, 3-(Dimethoxymethyl)benzoic acid can burn.[13] A significant hazard arises from the potential for fine dust to form explosive mixtures with air.[7]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9]
-
Unsuitable Extinguishing Media: Avoid using a high-pressure water jet, which could scatter dust and create an explosion hazard.
-
Specific Hazards: Thermal decomposition during a fire can lead to the release of irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2).[9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9]
Accidental Release Measures (Spill Response)
A systematic approach to spill cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate & Secure: Evacuate non-essential personnel from the spill area.[12] Eliminate all potential ignition sources.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including a respirator if dust is significant, chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Containment & Cleanup:
-
Avoid generating dust.[4][11] Moisten the spilled material lightly with water if it can be done safely without causing runoff.
-
Carefully sweep or use a HEPA-filter vacuum to collect the spilled solid.[11][13]
-
Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]
-
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways.[14]
Caption: Step-by-step workflow for chemical spill response.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is the foundation of laboratory safety.
-
Work in a well-ventilated area. For any procedure that could generate dust or aerosols, a chemical fume hood is mandatory.[12][14]
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[9][11]
-
Minimize dust generation and accumulation.[11]
-
Wear all required personal protective equipment (see Section 8).
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical.[14]
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[13]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is essential.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[12] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4][9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[12]
Stability and Reactivity
Understanding the chemical's stability is key to preventing hazardous reactions.
-
Chemical Stability: The material is expected to be stable under normal laboratory storage and handling conditions.[7]
-
Conditions to Avoid: Avoid the generation of dust. Keep away from heat and sources of ignition.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides) and strong bases.[4][7][13]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.[6][9]
Disposal Considerations
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material should be treated as hazardous chemical waste.[9][11]
-
Disposal Method: Do not dispose of down the drain.[14] Collect waste in a designated, sealed, and properly labeled hazardous waste container.[12] Arrange for pickup and disposal by a licensed professional waste disposal service.
References
-
3-(DIMETHOXYMETHYL)BENZOIC ACID . Global Substance Registration System (GSRS). Link
-
Safety Data Sheet: 3,4-Dimethoxybenzoic acid . Carl ROTH. Link
-
BENZOIC ACID Safety Data Sheet . Santa Cruz Biotechnology. Link
-
SAFETY DATA SHEET - Benzoic Acid . MilliporeSigma. Link
-
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard) . National Institute of Standards and Technology (NIST). Link
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide . SDS Manager. Link
-
Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester . Benchchem. Link
-
SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid . Thermo Fisher Scientific. Link
-
Safety Data Sheet: 3,4-Dimethoxybenzoic acid . Carl ROTH (UK). Link
-
Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. Link
-
SAFETY DATA SHEET - 3-Methoxybenzoic acid . Fisher Scientific. Link
-
3,5-Dimethylbenzoic acid Safety Data Sheet . Santa Cruz Biotechnology. Link
-
Benzoic Acid – Uses and Safety . VelocityEHS. Link
-
SAFETY DATA SHEET - 3-Methoxybenzoic acid . Thermo Fisher Scientific. Link
-
3-Methoxybenzoic Acid PubChem Entry . National Center for Biotechnology Information. Link
-
Cycloheximide Safety Information . Sigma-Aldrich. Link
-
SAFETY DATA SHEET - 3-Methoxy-4-(methoxymethyl)benzoic acid . CymitQuimica. Link
-
SAFETY DATA SHEET - 3,5-Dimethoxybenzoic acid . Fisher Scientific. Link
-
Safety Data Sheet: Bis(isopropyl)naphthalene . Chemos GmbH & Co.KG. Link
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- 2. carlroth.com [carlroth.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
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- 7. carlroth.com:443 [carlroth.com:443]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ehs.com [ehs.com]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
Commercial suppliers of 3-(Dimethoxymethyl)benzoic acid
This technical guide provides an in-depth analysis of 3-(Dimethoxymethyl)benzoic acid , a critical building block in medicinal chemistry. It is structured to support researchers in procurement, quality validation, and synthetic application.
CAS Registry Number: 417698-66-9 Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol
Executive Summary
3-(Dimethoxymethyl)benzoic acid serves as a strategic "masked" aldehyde intermediate in drug discovery. Its primary utility lies in its dual functionality: it possesses a free carboxylic acid for coupling (e.g., amide bond formation) while the aldehyde at the meta-position is protected as a dimethyl acetal. This protection is crucial for surviving conditions that would otherwise oxidize or nucleophilically attack a free aldehyde, such as lithium-halogen exchange or strong basic environments.
Chemical Identity & Physical Profile
Before procurement, verify the compound identity against these standard identifiers to avoid confusion with the para-isomer or simple methoxy-benzoic acids.
| Parameter | Specification |
| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid |
| SMILES | COC(OC)c1cccc(c1)C(=O)O |
| InChIKey | QDEZKSHTCXVADU-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
Commercial Supplier Landscape
Unlike commodity chemicals, this compound is typically supplied by specialized building block vendors rather than bulk solvent suppliers.
Procurement Strategy
When sourcing this compound, researchers must categorize suppliers based on the "Make vs. Buy" risk profile. The primary risk is partial hydrolysis of the acetal during storage if the material was not dried properly or stored under acidic conditions.
Supplier Categories
-
Primary Originators (High Trust): Companies that synthesize in-house. They typically provide H-NMR batch data confirming the integrity of the acetal group.
-
Examples: Enamine, Combi-Blocks, ChemScene.
-
-
Catalog Aggregators: Platforms that list inventory from multiple originators. Useful for price comparison but require stricter incoming QC.
-
Examples: MolPort, ChemSpace, eMolecules.
-
-
Custom Synthesis Houses: For multi-kilogram scale-up, custom synthesis is often required as shelf-stock is usually limited to <100g.
Synthesis & Impurity Profile
Understanding the synthesis is the only way to predict impurities. The standard industrial route involves the acid-catalyzed acetalization of 3-formylbenzoic acid.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the synthesis and potential degradation pathways.
Figure 1: Synthesis and degradation logic. The acetal is acid-labile, reverting to the aldehyde (Impurity B) in the presence of moisture and trace acid.
Critical Impurities
-
Residual Aldehyde (Starting Material/Degradant): The most common quality issue. Detectable via H-NMR (CHO proton at ~10.0 ppm).
-
Methyl Ester: If the reaction conditions are too harsh (high temp or prolonged time in methanol), the carboxylic acid may esterify to form methyl 3-(dimethoxymethyl)benzoate.
Quality Control (QC) Protocol
Upon receipt of the material, perform the following self-validating QC check. Do not rely solely on the Certificate of Analysis (CoA) if the bottle has been in transit for extended periods.
H-NMR Validation
Dissolve ~5-10 mg in DMSO-d₆ (avoid CDCl₃ if it is acidic/old, as it can induce hydrolysis in the NMR tube).
| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| ~13.0 | Broad Singlet | 1H | -COOH | Confirms free acid (absence of methyl ester). |
| ~10.0 | Singlet | <0.05H | -CHO | CRITICAL: Must be absent. Presence indicates hydrolysis. |
| ~8.0 - 7.5 | Multiplets | 4H | Ar-H | Aromatic backbone. |
| ~5.45 | Singlet | 1H | Ar-CH (OMe)₂ | CRITICAL: The acetal methine proton. Confirms protection. |
| ~3.25 | Singlet | 6H | -OCH₃ | Acetal methoxy groups. |
QC Decision Tree (Graphviz Visualization)
Figure 2: Logic flow for validating the integrity of 3-(Dimethoxymethyl)benzoic acid.
Handling & Stability
-
Storage: Store at -20°C or 2-8°C under an inert atmosphere (Nitrogen/Argon).
-
Moisture Sensitivity: Highly hygroscopic. Moisture combined with trace acidity on the glass surface will catalyze the deprotection back to the aldehyde.
-
Reaction Compatibility:
-
Compatible: Basic conditions (NaOH, K₂CO₃), Nucleophiles (Amines), Reducing agents (NaBH₄ - will not reduce acetal).
-
Incompatible: Aqueous acids (HCl, TFA), Lewis Acids (BF₃·OEt₂).
-
Application in Drug Development
This building block is frequently used to install a "formyl benzoate" equivalent.
-
Amide Coupling: The carboxylic acid is coupled to an amine (using EDC/HOBt or HATU). The acetal remains stable during this basic/neutral step.
-
Deprotection: Post-coupling, the acetal is removed using mild acid (e.g., 1N HCl in THF) to reveal the aldehyde for further diversification (e.g., Reductive Amination).
References
- Synthesis of Acetal Derivatives: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal stability).
-
Compound Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776362, 3-(Dimethoxymethyl)benzoic acid. Retrieved from [Link]
-
Supplier Aggregation Data: ChemSpace. (2024). Search Results for CAS 417698-66-9. Retrieved from [Link]
- Spectral Data Verification: Spectral Database for Organic Compounds (SDBS). Simulated NMR data based on additive substituent rules for acetal/benzoic acid systems.
Navigating the Physicochemical Landscape of 3-(Dimethoxymethyl)benzoic Acid: A Technical Guide for Researchers
Introduction: The Synthetic Potential of 3-(Dimethoxymethyl)benzoic Acid
To the community of researchers, scientists, and professionals in drug development, 3-(Dimethoxymethyl)benzoic acid presents itself as a molecule of significant interest. As a benzoic acid derivative, it serves as a versatile building block in organic synthesis. The presence of the dimethoxymethyl group, a protected form of an aldehyde, offers a unique functional handle for a variety of chemical transformations. This acetal moiety allows for selective reactions at other positions of the benzene ring or the carboxylic acid group, with the potential for subsequent deprotection to unveil the aldehyde for further derivatization. This inherent functionality makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Comparative Analysis
A thorough search of established chemical databases did not yield specific, experimentally determined melting and boiling points for 3-(Dimethoxymethyl)benzoic acid. This is not uncommon for specialized chemical intermediates. However, by examining closely related methoxy-substituted benzoic acids, we can infer a likely range for these physical constants. The substitution pattern on the benzene ring significantly influences intermolecular forces, which in turn dictate the melting and boiling points.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 110.5[1][2] | 170-172 @ 10 mmHg[1] |
| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Not specified | Not specified |
| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Not specified | Not specified |
| 3,4,5-Trimethoxybenzoic acid | Not specified | Not specified | 172.3 | 225-227 @ 10 mmHg[3] |
| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.18 | 169-175[4] | Not specified |
Data compiled from various sources as cited.
The structural difference between a methoxy group (-OCH₃) and a dimethoxymethyl group (-CH(OCH₃)₂) lies in the central atom bonded to the ring (oxygen vs. carbon) and the overall bulkiness. The dimethoxymethyl group is larger and may disrupt crystal lattice packing compared to a simple methoxy group, which could potentially lead to a lower melting point. Conversely, its higher molecular weight would suggest a higher boiling point due to increased van der Waals forces.
Experimental Determination of Melting and Boiling Points
Given the absence of definitive data, experimental determination is paramount. The following protocols are presented as self-validating systems for obtaining accurate and reliable melting and boiling points for 3-(Dimethoxymethyl)benzoic acid.
Melting Point Determination: The Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline compound.
Methodology:
-
Sample Preparation: A small, dry sample of crystalline 3-(Dimethoxymethyl)benzoic acid is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting range, followed by a slower rate (1-2 °C per minute) as the melting point is neared.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Small Sample Size: Minimizes thermal gradients within the sample.
-
Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.
Boiling Point Determination: The Microscale Method
For determining the boiling point of a small quantity of liquid, a microscale method is often employed. If 3-(Dimethoxymethyl)benzoic acid is a liquid at room temperature or after melting, this method is appropriate.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of 3-(Dimethoxymethyl)benzoic acid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
-
Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
-
Cooling and Measurement: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Causality Behind Experimental Choices:
-
Inverted Capillary: Traps vapor from the boiling liquid. The pressure of the trapped vapor equals the atmospheric pressure at the boiling point.
-
Observation During Cooling: Recording the temperature upon cooling, when the liquid re-enters the capillary, provides a more accurate measurement of the equilibrium boiling point than observing the temperature of initial vigorous boiling.
Visualizing the Workflow
The logical flow of determining these critical physical properties can be visualized as follows:
Caption: Experimental workflow for determining the melting and boiling points of 3-(Dimethoxymethyl)benzoic acid.
Conclusion: Foundational Data for Advanced Research
While the precise melting and boiling points of 3-(Dimethoxymethyl)benzoic acid await definitive experimental confirmation and publication, the data from analogous compounds and the robust methodologies outlined in this guide provide a solid foundation for researchers. The accurate determination of these fundamental physical properties is a critical first step in the successful application of this versatile compound in complex synthetic pathways. By adhering to rigorous experimental protocols, the scientific community can build a reliable and comprehensive physicochemical profile of 3-(Dimethoxymethyl)benzoic acid, paving the way for its use in the development of novel materials and therapeutics.
References
-
PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). [Link]
-
NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]
-
CAS Common Chemistry. Methyl 3,4-dimethoxybenzoate. [Link]
-
PubChem. 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). [Link]
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
Sources
Bifunctional Mastery: 3-(Dimethoxymethyl)benzoic Acid in Medicinal Chemistry and High-Throughput Drug Discovery
Executive Summary
In modern medicinal chemistry, the efficiency of library generation relies heavily on the strategic selection of bifunctional building blocks. 3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) is a premier scaffold that perfectly balances reactivity and stability. It features two distinct functional handles: a readily reactive carboxylic acid and a masked aldehyde in the form of a dimethyl acetal.
As a Senior Application Scientist, I design workflows around this molecule because it enables orthogonal reactivity . The carboxylic acid can be rapidly functionalized via amide coupling without interfering with the aldehyde. Subsequently, the acetal can be unmasked under mild acidic conditions, opening the door for late-stage reductive amination. This whitepaper provides a comprehensive, field-proven guide to leveraging this scaffold in drug discovery.
Structural Rationale & Causality
The fundamental question in using this scaffold is: Why use the dimethyl acetal instead of the free 3-formylbenzoic acid?
If a free aldehyde were present during an amide coupling reaction, the primary amine nucleophile would indiscriminately attack both the carboxylic acid (forming the desired amide) and the aldehyde (forming an unwanted Schiff base/imine). By masking the aldehyde as a dimethyl acetal, we achieve complete chemoselectivity. The acetal is highly stable under the basic conditions required for amide coupling but remains highly labile under mild aqueous acidic conditions, allowing for precise, user-controlled deprotection [3].
Orthogonal Reactivity Pathway
Orthogonal reactivity pathway of 3-(Dimethoxymethyl)benzoic acid.
Reagent Selection & Quantitative Data
To ensure high yields and minimize side reactions, reagent selection must be driven by mechanistic causality. For the initial amide coupling, HATU is prioritized over older reagents like HBTU or BOP [1]. HATU generates a highly reactive 7-aza-benzotriazole (HOAt) active ester, which accelerates the reaction rate and is particularly effective for sterically hindered amines[2].
Table 1: Stability Profile of 3-(Dimethoxymethyl)benzoic Acid Moieties
| Reaction Environment | Carboxylic Acid Status | Dimethyl Acetal Status |
| Strong Base (e.g., NaOH) | Deprotonated (Unreactive) | Stable |
| Mild Base (e.g., DIPEA) | Deprotonated (Active via HATU) | Stable |
| Mild Acid (e.g., TFA/H₂O) | Protonated (Stable) | Labile (Cleaves to Aldehyde) |
| Reducing Agent (NaBH(OAc)₃) | Stable | Stable (if intact) / Reactive (if cleaved) |
Table 2: Quantitative Comparison of Coupling Reagents
| Reagent | Activating Group | Relative Reactivity | Racemization Risk | Best Use Case |
| HATU | HOAt (7-Aza) | Very High | Very Low | Sterically hindered amines, difficult couplings |
| HBTU | HOBt | High | Low | Routine, unhindered library synthesis |
| BOP | HOBt | Moderate | Moderate | Legacy protocols (generates toxic HMPA) |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Protocol A: Amide Bond Formation (HATU/DIPEA)
Objective: Chemoselective coupling of the carboxylic acid while preserving the acetal.
-
Preparation: Dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq).
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the HOAt active ester.
-
-
Coupling: Stir for 10 minutes at room temperature to ensure complete active ester formation, then add the target amine (1.2 eq). Stir for 2 hours.
-
Self-Validation (QC): Analyze via LC-MS.
-
Critical Step: You must use a basic mobile phase (e.g., 0.1% NH₄OH in MeCN/H₂O) for the LC-MS. Standard acidic mobile phases (containing Formic Acid or TFA) will prematurely cleave the acetal on the column, leading to false negatives. Look for the
of the intact acetal-amide.
-
Protocol B: Mild Acetal Deprotection
Objective: Unmask the aldehyde for downstream functionalization.
-
Preparation: Dissolve the purified acetal-amide intermediate in a 4:1 mixture of THF and H₂O.
-
Hydrolysis: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 10% v/v. Stir at room temperature for 4 hours.
-
Causality: Acetal hydrolysis is an equilibrium process driven by water and acid. The excess water pushes the equilibrium toward the aldehyde and methanol byproducts [3].
-
-
Self-Validation (QC): Monitor by TLC or LC-MS. The successful deprotection is marked by a distinct mass shift of -46 Da (loss of two
groups and addition of one oxygen atom).
Protocol C: Direct Reductive Amination
Objective: Append a second diversity element via the newly unmasked aldehyde.
-
Preparation: Dissolve the formyl-amide intermediate (1.0 eq) and a secondary/primary amine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Imine Formation: Stir for 1 hour at room temperature to allow the iminium ion to form.
-
Reduction: Add Sodium triacetoxyborohydride,
(1.5 eq), and stir for 12 hours.-
Causality:
is explicitly chosen over . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, it is too weak to reduce the free aldehyde directly to an alcohol, but perfectly tuned to reduce the highly electrophilic protonated iminium ion [4].
-
-
Self-Validation (QC):
NMR analysis should show the complete disappearance of the characteristic aldehyde proton peak at ppm.
High-Throughput Library Design
Because of its robust orthogonal reactivity, 3-(Dimethoxymethyl)benzoic acid is an ideal core for combinatorial chemistry. By holding the core constant, varying the first amine (
High-throughput library generation workflow using the bifunctional scaffold.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
Methodological & Application
Synthesis of 3-(Dimethoxymethyl)benzoic acid from 3-formylbenzoic acid
Part 1: Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable, and chemically orthogonal protocol for the synthesis of 3-(Dimethoxymethyl)benzoic acid (Target). This compound serves as a critical "masked" aldehyde linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis.[1]
The Challenge: The starting material, 3-formylbenzoic acid, contains two reactive electrophilic centers: an aldehyde and a carboxylic acid.[2]
-
Aldehyde: Requires protection as a dimethyl acetal.
-
Carboxylic Acid: Susceptible to esterification under the acidic conditions required for acetal formation.
Strategic Route Selection: While direct acetalization is theoretically possible, it often yields mixtures of the target acid and its methyl ester byproduct, complicating purification.[2] To satisfy Part 2 (Scientific Integrity) and ensure pharmaceutical-grade purity, this guide utilizes a "Protect-Hydrolyze" Strategy .
-
Step 1: Global protection (Conversion to Methyl 3-(dimethoxymethyl)benzoate).[1]
-
Step 2: Chemoselective saponification (Hydrolysis of the ester while retaining the base-stable acetal).
This route is self-validating because the intermediate methyl ester provides a clear checkpoint for purity analysis before the final hydrolysis.
Part 2: Reaction Pathway & Logic
The synthesis relies on the orthogonality of acetals and esters. Acetals are stable to base but labile to acid; esters are labile to base. By forming both, then removing the ester under basic conditions, we isolate the target with high specificity.[2]
Caption: Orthogonal protection strategy ensuring retention of the acid-labile acetal during ester hydrolysis.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-(dimethoxymethyl)benzoate
Rationale: Trimethyl orthoformate (TMOF) acts as both the reagent and a water scavenger, driving the equilibrium toward the acetal.[3]
Reagents & Materials:
-
3-Formylbenzoic acid (1.0 equiv)[1]
-
Trimethyl orthoformate (TMOF) (3.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH[1][4]·H2O) (0.05 equiv)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 3-formylbenzoic acid and anhydrous methanol under nitrogen atmosphere.
-
Addition: Add TMOF via syringe, followed by the catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting acid (Rf ~0.1) should disappear, and the less polar diester/acetal (Rf ~0.6) should appear.
-
-
Quench: Cool to room temperature. Add solid NaHCO3 (0.1 equiv) to neutralize the acid catalyst before concentration.
-
Why? Concentrating an acidic acetal solution can lead to deprotection.
-
-
Isolation: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO3 and Brine.[2] Dry over Na2SO4 and concentrate.
-
Result: Colorless oil or low-melting solid.[1] Yield typically >90%.
-
Step 2: Selective Saponification to Target
Rationale: Lithium Hydroxide (LiOH) provides mild hydrolysis conditions.[1] The critical step is the workup acidification, which must be controlled to prevent acetal cleavage.[5]
Reagents:
Protocol:
-
Hydrolysis: Dissolve the intermediate in THF/Water. Add LiOH·H2O. Stir at room temperature for 3–12 hours.
-
Checkpoint: HPLC or TLC should show full conversion of the ester to the baseline carboxylate salt.
-
-
Workup (The Critical Path):
-
Remove THF in vacuo (rotary evaporator, <40°C).
-
The remaining aqueous solution contains the lithium salt of the product (pH ~12-14).
-
Wash: Extract the basic aqueous layer once with Et2O to remove any unreacted ester or non-polar impurities. Discard organic layer.
-
-
Controlled Acidification (CRITICAL):
-
Place the aqueous layer in an ice bath (0°C).
-
Slowly add 0.5 M Citric Acid or 1 M NaH2PO4 dropwise under vigorous stirring.
-
Target pH: Adjust pH to 5.0 – 5.5 .
-
Warning: Do NOT use concentrated HCl. If pH drops below 3, the acetal will hydrolyze back to the aldehyde immediately.
-
-
Extraction: Extract the cloudy acidic aqueous phase with EtOAc (3x).
-
Final Isolation: Dry combined organics over Na2SO4. Filter and concentrate in vacuo at <40°C.
Part 4: Data Summary & Quality Control
Expected Analytical Data:
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| 1H NMR (DMSO-d6) | δ 5.45 (s, 1H, acetal CH) | Diagnostic singlet; absence of CHO (~10 ppm).[1][6] |
| 1H NMR (Methoxy) | δ 3.25 (s, 6H, OMe) | Confirming dimethyl acetal integration.[1][2] |
| Yield (2 Steps) | 80 – 88% | High efficiency due to lack of chromatography.[1] |
| Stability | Store at -20°C, Desiccated | Sensitive to atmospheric moisture/acid.[1][2] |
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Aldehyde peak in NMR | Acetal hydrolysis during workup. | Use Citric Acid instead of HCl; maintain pH > 4.5. |
| Low Yield in Step 1 | Water in reaction.[7] | Use anhydrous MeOH and fresh TMOF (water scavenger).[1] |
| Incomplete Hydrolysis | Steric bulk / Low solubility. | Increase temperature to 40°C or switch to MeOH/Water. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] (Foundational text on acetal stability and formation).
-
Sigma-Aldrich. Product Specification: 3-Formylbenzoic acid.[1] Link (Source for starting material properties).[1]
-
ChemicalBook. Synthesis of 4-(Dimethoxymethyl)benzoic acid. Link (Analogous protocol validation for TMOF mediated acetalization).
-
Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Stability. Link (Mechanistic grounding for TMOF water scavenging).[1]
-
BenchChem. A Comparative Guide to Acetal Protecting Groups. Link (Comparative stability data for acyclic acetals).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. 4-(Dimethoxymethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Unlocking the Secrets of Acetal Hydrolysis: What Happens When They Break Down? - Oreate AI Blog [oreateai.com]
- 6. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
Application Notes and Protocols for the Protection of 3-Carboxybenzaldehyde as a Dimethyl Acetal
Abstract
This document provides a comprehensive guide for the protection of the aldehyde functionality in 3-carboxybenzaldehyde as a dimethyl acetal, yielding 3-(dimethoxymethyl)benzoic acid. This procedure is a critical step in multi-step organic syntheses where the aldehyde group's reactivity needs to be masked to allow for selective transformations elsewhere in the molecule. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the process. This guide includes a robust, field-proven protocol, methods for purification, and the necessary spectroscopic data for the validation of the final product.
Introduction: The Strategic Imperative of Aldehyde Protection
In the intricate landscape of complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is paramount. 3-Carboxybenzaldehyde presents a common challenge in this regard, possessing two reactive centers: a carboxylic acid and an aldehyde. The aldehyde, being susceptible to a wide range of nucleophilic attacks and redox reactions, often requires temporary masking to prevent undesired side reactions.
The conversion of the aldehyde to a dimethyl acetal is a well-established and reliable protection strategy. Acetals exhibit excellent stability under neutral to strongly basic conditions, and are resilient to many nucleophiles and hydride reducing agents.[1][2] This stability allows for a broad scope of chemical transformations to be performed on the carboxylic acid moiety or other parts of the molecule. The protection is also reversible, with the aldehyde being readily regenerated under acidic conditions.[3][4]
This application note details an efficient and scalable protocol for the synthesis of 3-(dimethoxymethyl)benzoic acid, leveraging the use of trimethyl orthoformate as both a reagent and a dehydrating agent, catalyzed by p-toluenesulfonic acid.
Reaction Scheme and Mechanism
The acid-catalyzed reaction of 3-carboxybenzaldehyde with trimethyl orthoformate proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the stable dimethyl acetal.
Overall Reaction:
Causality of Reagent Choice:
-
Trimethyl Orthoformate (TMOF): This reagent serves a dual purpose. It is a source of the methoxy groups for the acetal formation and also acts as an efficient water scavenger.[3] The reaction of TMOF with the water generated during the reaction drives the equilibrium towards the product side, ensuring a high yield of the acetal.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A strong, solid organic acid that is easy to handle and soluble in many organic solvents, making it an ideal catalyst for this transformation. It protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating the nucleophilic attack by methanol (generated in situ from TMOF).
Reaction Mechanism:
The mechanism involves a series of protonation and nucleophilic attack steps, with the key intermediate being a hemiacetal.
dot digraph "Acetal Formation Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: Reaction Mechanism", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Reaction mechanism for dimethyl acetal formation.
Experimental Protocol
This protocol is adapted from established procedures for the acetalization of aromatic aldehydes.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Carboxybenzaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Methanol (anhydrous) | ACS Grade, ≥99.8% | Fisher Scientific | Should be dry. |
| Trimethyl orthoformate (TMOF) | ≥98% | Acros Organics | Reagent and dehydrating agent. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Alfa Aesar | Catalyst. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | For neutralizing the acid catalyst. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For washing the organic layer. |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore | Drying agent. |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} } Caption: A streamlined overview of the experimental process.
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-carboxybenzaldehyde (15 g, 0.1 mol).
-
Add 150 mL of anhydrous methanol.
-
To this suspension, add p-toluenesulfonic acid monohydrate (0.75 g, 3.94 mmol).
-
Finally, add trimethyl orthoformate (30 mL, 0.27 mol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the residue, add 200 mL of water.
-
Perform an acid-base extraction by first washing the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Characterization and Expected Results
The identity and purity of the synthesized 3-(dimethoxymethyl)benzoic acid can be confirmed by spectroscopic methods.
Spectroscopic Data of Starting Material: 3-Carboxybenzaldehyde
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.4 (s, 1H, COOH), 10.1 (s, 1H, CHO), 8.4 (s, 1H), 8.2 (d, 1H), 8.1 (d, 1H), 7.7 (t, 1H).
-
IR (KBr, cm⁻¹): A broad O-H stretch from the carboxylic acid is typically observed around 3300-2500 cm⁻¹, the C=O stretch of the carboxylic acid around 1700-1680 cm⁻¹, and the C=O stretch of the aldehyde around 1700 cm⁻¹.[6][7]
Expected Spectroscopic Data of Product: 3-(Dimethoxymethyl)benzoic Acid
-
¹H NMR:
-
The disappearance of the aldehyde proton signal at ~10.1 ppm.
-
The appearance of a singlet for the acetal proton (Ar-CH(OCH₃)₂) around 5.4-5.6 ppm.
-
The appearance of a singlet for the two methoxy groups (-OCH₃) around 3.3-3.5 ppm.
-
The aromatic protons will be shifted slightly compared to the starting material.
-
The carboxylic acid proton will still be present as a broad singlet at high ppm values.
-
-
¹³C NMR:
-
The disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm).
-
The appearance of the acetal carbon (Ar-C H(OCH₃)₂) around 100-105 ppm.
-
The appearance of the methoxy carbons (-OC H₃) around 50-55 ppm.
-
The carboxylic acid carbonyl carbon should remain around 167-170 ppm.
-
The aromatic carbon signals will show slight shifts due to the change in the substituent.
-
-
IR Spectroscopy:
-
The disappearance of the aldehyde C=O stretching vibration.
-
The appearance of C-O stretching bands for the acetal, typically in the 1150-1050 cm⁻¹ region.
-
The characteristic broad O-H and C=O stretches of the carboxylic acid will remain.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 24 hours, additional trimethyl orthoformate can be added, and the reaction can be gently heated to reflux.
-
Hydrolysis of Acetal: Acetals are sensitive to acid. During the work-up, it is crucial to thoroughly neutralize the p-TsOH catalyst with a saturated sodium bicarbonate solution before concentrating the reaction mixture to avoid reversion to the aldehyde.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography using a silica gel stationary phase and an eluent system such as hexane/ethyl acetate with a small amount of acetic acid can be employed for purification.
Conclusion
This application note provides a detailed and reliable protocol for the protection of 3-carboxybenzaldehyde as its dimethyl acetal. By understanding the underlying chemical principles and following the outlined procedure, researchers can confidently synthesize and purify 3-(dimethoxymethyl)benzoic acid, a valuable intermediate for further synthetic transformations. The inclusion of expected spectroscopic data provides a framework for the validation of the final product, ensuring the integrity of subsequent research endeavors.
References
- BenchChem. (2025).
- Journal of the Chemical Society D. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 3-Carboxybenzaldehyde(619-21-6) 1H NMR spectrum.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.
- Chemistry LibreTexts. (2019, June 5). 14.
- PubChem. (n.d.). 3-Carboxybenzaldehyde.
- ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
- ChemicalBook. (2026, January 13). 3-Carboxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.
- Study.com. (n.d.).
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Stenutz. (n.d.). 3-carboxybenzaldehyde.
- NIST WebBook. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Rasayan Journal of Chemistry. (n.d.).
- Google Patents. (n.d.). Process for purifying 3.5-dimethyl benzoic acid.
- European Patent Office. (1991, October 23).
- Chem-Station Int. Ed. (2014, April 15). Protection of Carbonyl Groups.
- Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. Benzoic acid, 3,5-dimethoxy-, methyl ester [webbook.nist.gov]
- 5. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 6. 4-(Dimethoxymethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Amide Coupling Reactions Using 3-(Dimethoxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, central to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[1] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.[2] This is typically achieved using coupling reagents that convert the carboxylic acid into a more electrophilic species.[3]
This technical guide provides a detailed exploration of amide coupling reactions utilizing 3-(dimethoxymethyl)benzoic acid. While this specific substituted benzoic acid is not extensively documented in the context of amide coupling, its unique structural feature—the dimethoxymethyl group, a stable acetal protecting group for an aldehyde—presents opportunities for the synthesis of novel amide derivatives. These derivatives can serve as versatile intermediates in drug discovery and development, allowing for post-coupling modification of the masked aldehyde functionality.
This document will detail the mechanistic principles of amide bond formation, provide robust experimental protocols for the coupling of 3-(dimethoxymethyl)benzoic acid with primary and secondary amines, and discuss the potential for subsequent transformations of the resulting amide products.
Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a two-step process that involves the activation of the carboxyl group followed by nucleophilic acyl substitution by the amine.[1] Common coupling reagents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed to facilitate this transformation, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.[4][5]
The general mechanism using EDC and an additive is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: In the presence of an additive like NHS, the O-acylisourea intermediate is rapidly converted into a more stable and still highly reactive NHS ester.
-
Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the NHS leaving group and forming the stable amide bond.
Figure 1: General mechanism of amide bond formation using a carbodiimide coupling reagent (EDC) and an N-hydroxysuccinimide (NHS) additive.
Experimental Protocols
The following protocols provide detailed methodologies for the amide coupling of 3-(dimethoxymethyl)benzoic acid with a representative primary and secondary amine using a common carbodiimide-mediated approach.
Materials and Reagents
-
3-(Dimethoxymethyl)benzoic acid
-
Primary or Secondary Amine (e.g., Benzylamine or Morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol A: Carbodiimide-Mediated Coupling in Dichloromethane (DCM)
This protocol is suitable for many primary and secondary amines that are soluble in common organic solvents.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethoxymethyl)benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add the amine (1.1 equivalents), NHS (1.2 equivalents), and a tertiary amine base such as DIPEA (2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Reagent: Slowly add EDC (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol B: Uronium-Based Coupling in Dimethylformamide (DMF)
This protocol is often effective for more challenging couplings, including those with less nucleophilic amines or sterically hindered substrates.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(dimethoxymethyl)benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add a uronium-based coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine. To remove residual DMF, washing with 5% aqueous LiCl solution may be beneficial.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Reaction Components and Conditions
| Parameter | Protocol A (EDC/NHS) | Protocol B (HATU) |
| Carboxylic Acid | 3-(Dimethoxymethyl)benzoic acid (1.0 eq) | 3-(Dimethoxymethyl)benzoic acid (1.0 eq) |
| Amine | Primary or Secondary Amine (1.1 eq) | Primary or Secondary Amine (1.1 eq) |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) |
| Additive | NHS (1.2 eq) | N/A |
| Base | DIPEA (2.0 eq) | DIPEA (2.0 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve_Acid" [label="Dissolve 3-(dimethoxymethyl)benzoic acid\nin anhydrous solvent"]; "Add_Reagents" [label="Add amine, additive (if applicable),\nand base"]; "Cool" [label="Cool to 0°C\n(for Protocol A)"]; "Add_Coupling_Reagent" [label="Add EDC or HATU"]; "React" [label="Stir at specified temperature\nand monitor reaction"]; "Workup" [label="Aqueous work-up\n(wash with NaHCO3, brine)"]; "Dry_and_Concentrate" [label="Dry organic layer and\nconcentrate in vacuo"]; "Purify" [label="Purify by column chromatography"]; "End" [label="Pure Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Dissolve_Acid"; "Dissolve_Acid" -> "Add_Reagents"; "Add_Reagents" -> "Cool" [label="Protocol A"]; "Cool" -> "Add_Coupling_Reagent"; "Add_Reagents" -> "Add_Coupling_Reagent" [label="Protocol B"]; "Add_Coupling_Reagent" -> "React"; "React" -> "Workup"; "Workup" -> "Dry_and_Concentrate"; "Dry_and_Concentrate" -> "Purify"; "Purify" -> "End"; }
Figure 2: A generalized experimental workflow for the amide coupling of 3-(dimethoxymethyl)benzoic acid.
Post-Coupling Transformation: Deprotection to the Aldehyde
A significant advantage of using 3-(dimethoxymethyl)benzoic acid as a substrate is the potential for subsequent deprotection of the acetal to reveal a reactive aldehyde functionality on the amide product. This formyl group can then be used in a variety of further synthetic transformations, such as reductive amination, Wittig reactions, or the formation of imines and oximes.
The deprotection is typically achieved under acidic conditions. A general procedure is as follows:
-
Dissolve the purified amide product in a mixture of tetrahydrofuran (THF) and an aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the formyl-substituted amide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Insufficiently dry reagents/solvents- Sterically hindered substrates- Low nucleophilicity of the amine | - Use fresh coupling reagents- Ensure all glassware, solvents, and reagents are anhydrous- Switch to a more powerful coupling reagent (e.g., HATU)- Increase reaction temperature or time |
| Formation of Side Products | - Racemization (for chiral substrates)- Formation of N-acylurea byproduct (with carbodiimides) | - Use an additive like HOBt or Oxyma to suppress racemization- Optimize reaction temperature (lower temperature often reduces side reactions)- Purify the product carefully by column chromatography |
| Difficulty in Purification | - Water-soluble byproducts (from EDC)- High polarity of the product | - Perform a thorough aqueous work-up- For highly polar products, consider reverse-phase chromatography |
Conclusion
3-(Dimethoxymethyl)benzoic acid serves as a valuable and versatile building block for the synthesis of functionalized aromatic amides. The protocols described herein provide a robust starting point for researchers to perform amide coupling reactions with this substrate. The ability to deprotect the dimethoxymethyl group to an aldehyde post-coupling opens up a wide range of possibilities for further molecular diversification, making this a useful strategy in the design and synthesis of novel compounds for drug discovery and other applications.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1668-1671.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 265-270.
- BenchChem. (2025). The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules.
- ResearchGate. (2012).
- Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1937-1944.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of 3-(Dimethoxymethyl)benzoic acid to aldehydes
Application Note: Selective Deprotection of 3-(Dimethoxymethyl)benzoic Acid [1]
Abstract
This guide details the optimized protocols for the hydrolytic deprotection of 3-(dimethoxymethyl)benzoic acid to 3-formylbenzoic acid (isophthalaldehydic acid). While acetal hydrolysis is a standard transformation, the presence of the unprotected carboxylic acid moiety requires specific solvent and catalyst choices to prevent competitive Fischer esterification or decarboxylation. Two protocols are provided: a robust Standard Mineral Acid Hydrolysis for general batch processing, and a Green Catalytic Method using solid-supported acid (Amberlyst-15) for high-purity applications.
Introduction & Chemical Context
3-(Dimethoxymethyl)benzoic acid is a masked aldehyde often used as a durable intermediate in the synthesis of pharmaceuticals, particularly for cross-coupling reactions where free aldehydes are liable to oxidation or side reactions.
The deprotection step involves the acid-catalyzed cleavage of the dimethyl acetal. The critical challenge in this specific transformation is maintaining the integrity of the carboxylic acid. Using alcoholic solvents (e.g., methanol) with strong acids can lead to the formation of the methyl ester (methyl 3-formylbenzoate) rather than the desired free acid. Therefore, aprotic co-solvents are strictly required.
Key Reaction Parameters:
-
Substrate: 3-(Dimethoxymethyl)benzoic acid (MW: 196.20 g/mol )
-
Critical Quality Attribute: < 0.5% Methyl ester impurity.
Reaction Mechanism
The reaction proceeds via an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step). The protonation of an alkoxy oxygen facilitates the loss of methanol, generating a resonance-stabilized oxonium ion, which is subsequently trapped by water.
Figure 1: Step-wise mechanism of acid-catalyzed acetal hydrolysis.
Experimental Protocols
Protocol A: Standard Mineral Acid Hydrolysis (Scalable)
Best for: Gram-to-kilogram scale synthesis where cost and throughput are priorities.
Reagents:
-
3-(Dimethoxymethyl)benzoic acid
-
Tetrahydrofuran (THF) or Acetone (HPLC Grade)
-
2M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl)[4]
-
Ethyl Acetate (EtOAc)[5]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51 mmol) of 3-(dimethoxymethyl)benzoic acid in 50 mL of THF.
-
Note: THF is preferred over acetone if the starting material has low solubility. Acetone is an acceptable alternative but requires careful temperature monitoring to prevent volatility issues.
-
-
Acidification: Add 50 mL of 2M HCl aqueous solution (approx. 2 equiv. of acid is sufficient to catalyze; excess water drives the equilibrium).
-
Reaction: Stir the biphasic mixture vigorously at 40°C for 2–4 hours.
-
Monitor: Check reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes + 1% Acetic Acid) or HPLC. The acetal spot (higher R_f) should disappear.
-
-
Workup:
-
Evaporate the bulk of the organic solvent (THF/Acetone) under reduced pressure (Rotavap at 35°C). This often causes the product to precipitate as a white solid.
-
If solid precipitates: Filter, wash with cold water (2 x 20 mL), and dry.
-
If no precipitate: Extract the aqueous residue with EtOAc (3 x 50 mL). Combine organics, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Water/Ethanol (9:1) if necessary.[4]
Expected Yield: 90–95% Physical Data: White crystalline solid, mp 173–175°C.
Protocol B: Green Catalytic Hydrolysis (Amberlyst-15)
Best for: High-purity applications, late-stage drug development, or acid-sensitive substrates.
Reagents:
-
3-(Dimethoxymethyl)benzoic acid
-
Acetone (Wet) – Prepared by adding 5% v/v water to acetone.
-
Amberlyst-15 (H+ form) resin (approx. 10 wt% loading).
Procedure:
-
Setup: Dissolve 1.0 g of starting material in 10 mL of "Wet Acetone".
-
Catalysis: Add 100 mg of Amberlyst-15 beads.
-
Reaction: Stir at Room Temperature (20–25°C) for 6–12 hours.
-
Filtration: Filter off the Amberlyst beads (can be regenerated with washing).
-
Isolation: Concentrate the filtrate to dryness. The residual water azeotropes off with acetone.
-
Result: High purity 3-formylbenzoic acid is obtained directly.
Expected Yield: >95%
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Choice | THF or Acetone | DO NOT use Methanol/Ethanol. Alcohols will react with the carboxylic acid under acidic conditions to form esters (Fischer Esterification). |
| Temperature | 20°C – 45°C | Higher temperatures (>60°C) may degrade the aldehyde (oxidation to dicarboxylic acid) or cause decarboxylation. |
| Water Content | Excess (>5 equiv) | Water acts as the nucleophile. Insufficient water will stall the equilibrium at the hemiacetal stage. |
| pH Control | pH < 2 | Sufficient acidity is required to protonate the methoxy group. Weak acids (Acetic acid) are often too slow. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Insufficient water or acid strength. | Add more 2M HCl or increase temperature to 40°C. |
| New Spot on TLC (High Rf) | Methyl ester formation. | CRITICAL: Check if methanol was used as solvent. Switch to THF/Water. |
| Low Yield | Product solubility in water.[3] | The product is slightly soluble in water.[3] Ensure the aqueous phase is saturated with NaCl (salting out) before extraction. |
Workflow Visualization
Figure 2: Decision tree for isolation of the target aldehyde.
References
-
Sigma-Aldrich. Product Specification: 3-Formylbenzoic acid.[3] Retrieved from
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard reference for acetal deprotection conditions).
-
BenchChem. Protocol for Acetal Formation and Hydrolysis. Retrieved from
-
Organic Chemistry Portal. Acetal Deprotection Mechanisms. Retrieved from
-
Cheméo. Physical Properties of Benzoic acid, 3-formyl-. Retrieved from
Sources
- 1. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-formyl- (CAS 619-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols for the Hydrolysis of 3-(Dimethoxymethyl)benzoic Acid
Introduction
3-(Dimethoxymethyl)benzoic acid is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of more complex pharmaceutical intermediates and materials. The dimethoxy acetal group serves as a protected form of a formyl group (an aldehyde), which can be selectively unmasked under specific conditions. The ability to control the hydrolysis of the acetal to reveal the aldehyde functionality is crucial for its synthetic utility.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocols for the hydrolysis of 3-(Dimethoxymethyl)benzoic acid to 3-formylbenzoic acid. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and provide detailed, field-proven protocols.
Mechanistic Insights into Acetal Hydrolysis
The hydrolysis of an acetal is a reversible, acid-catalyzed reaction.[1][2] Understanding the mechanism is paramount to selecting the appropriate reaction conditions and troubleshooting potential issues. The process can be broken down into several key steps, as illustrated below.
// Nodes Acetal [label="3-(Dimethoxymethyl)benzoic acid"]; ProtonatedAcetal [label="Protonated Acetal"]; OxoniumIon [label="Resonance-Stabilized\nOxonium Ion"]; Hemiacetal [label="Hemiacetal"]; ProtonatedHemiacetal [label="Protonated Hemiacetal"]; Aldehyde [label="3-Formylbenzoic acid"]; Methanol1 [label="Methanol", shape=ellipse, fillcolor="#FFFFFF"]; Methanol2 [label="Methanol", shape=ellipse, fillcolor="#FFFFFF"]; H3O [label="H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"]; H_ion [label="H⁺", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Acetal -> ProtonatedAcetal [label="+ H⁺"]; ProtonatedAcetal -> OxoniumIon [label="- CH₃OH"]; OxoniumIon -> Hemiacetal [label="+ H₂O"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H⁺"]; ProtonatedHemiacetal -> Aldehyde [label="- CH₃OH"];
// Invisible nodes and edges for layout {rank=same; Acetal; H_ion} {rank=same; ProtonatedAcetal; Methanol1} {rank=same; OxoniumIon; H2O} {rank=same; Hemiacetal; H_ion} {rank=same; ProtonatedHemiacetal; Methanol2} {rank=same; Aldehyde} } dot Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
The key steps are:
-
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).[1][3]
-
Formation of an Oxonium Ion: The other methoxy group's lone pair of electrons assists in the departure of methanol, forming a resonance-stabilized oxonium ion.[1][3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]
-
Deprotonation: Loss of a proton from the incoming water molecule yields a hemiacetal.[3]
-
Repeat of Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, leading to the elimination of a second molecule of methanol and the formation of the protonated aldehyde.
-
Final Deprotonation: Deprotonation of the protonated aldehyde yields the final product, 3-formylbenzoic acid, and regenerates the acid catalyst.
The presence of the carboxylic acid group on the aromatic ring of 3-(dimethoxymethyl)benzoic acid is an important consideration. While it is an electron-withdrawing group, which can slightly influence the electronic properties of the reaction center, it is generally stable to the acidic conditions required for acetal hydrolysis. However, under very harsh acidic conditions and high temperatures, side reactions such as esterification with the methanol byproduct could potentially occur, although this is not typically a major concern under standard hydrolysis conditions.
Experimental Protocols
The choice of protocol for the hydrolysis of 3-(dimethoxymethyl)benzoic acid depends on the scale of the reaction, the desired reaction time, and the presence of other acid-sensitive functional groups in more complex substrates.
Protocol 1: Standard Acid-Catalyzed Hydrolysis with Mineral Acid
This is a robust and widely applicable method for acetal deprotection.
Materials:
-
3-(Dimethoxymethyl)benzoic acid
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(dimethoxymethyl)benzoic acid (1.0 eq) in a suitable solvent such as acetone or THF (approximately 10-20 mL per gram of starting material) in a round-bottom flask.
-
To the stirred solution, add 1 M HCl or H₂SO₄ (0.5 to 2.0 eq). The reaction is often run at room temperature. For slower reactions, gentle heating to 40-50 °C can be applied.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the organic solvent (acetone or THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-formylbenzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Solvent: Acetone and THF are good choices as they are water-miscible, ensuring a homogenous reaction mixture.
-
Acid Catalyst: Mineral acids like HCl and H₂SO₄ are strong acids that provide a high concentration of protons to effectively catalyze the reaction.[4]
-
Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and prevent any potential acid-mediated side reactions during workup and purification.
-
Extraction Solvent: Ethyl acetate and dichloromethane are commonly used extraction solvents that have good solubility for the product and are immiscible with water.
Protocol 2: Mild Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
For substrates that may be sensitive to strong mineral acids, p-toluenesulfonic acid offers a milder alternative.
Materials:
-
3-(Dimethoxymethyl)benzoic acid
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(dimethoxymethyl)benzoic acid (1.0 eq) in an acetone/water mixture.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 to 0.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with saturated NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Causality Behind Experimental Choices:
-
p-TsOH: As a solid, organic-soluble acid, p-TsOH is often easier to handle than mineral acids and is considered a milder catalyst.
-
Acetone/Water: The presence of water is essential for the hydrolysis to occur, as it acts as the nucleophile.[1] Using a mixed solvent system ensures the solubility of both the substrate and the reagents.
Protocol 3: Lewis Acid-Catalyzed Hydrolysis
Lewis acids can also effectively catalyze acetal hydrolysis, often under very mild conditions. Bismuth(III) salts are an example of an environmentally benign and efficient catalyst.[5]
Materials:
-
3-(Dimethoxymethyl)benzoic acid
-
Dichloromethane (DCM)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth(III) chloride (BiCl₃)
-
Water
Procedure:
-
Dissolve 3-(dimethoxymethyl)benzoic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of the bismuth(III) salt (e.g., 0.1-0.2 eq).
-
Add a small amount of water (1-2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
Causality Behind Experimental Choices:
-
Lewis Acid: The Lewis acid coordinates to one of the oxygen atoms of the acetal, activating it for nucleophilic attack by water. This avoids the need for strong Brønsted acids.
-
DCM: Dichloromethane is a common solvent for Lewis acid-catalyzed reactions.
Data Presentation
The choice of reaction conditions can significantly impact the reaction time and yield. The following table provides a summary of typical conditions for acetal hydrolysis.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| HCl (1 M) | Acetone | Room Temp. | 1-4 hours | >90 | [4] |
| H₂SO₄ (1 M) | THF | Room Temp. | 1-4 hours | >90 | [4] |
| p-TsOH | Acetone/H₂O | Room Temp. | 2-8 hours | >85 | [4] |
| Bi(NO₃)₃·5H₂O | DCM/H₂O | Room Temp. | 0.5-2 hours | >90 | [5] |
| Iodine | Acetone | Room Temp. | < 30 minutes | >95 | [4][6] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the hydrolysis of 3-(dimethoxymethyl)benzoic acid.
// Nodes Start [label="Start:\n3-(Dimethoxymethyl)benzoic acid"]; Reaction [label="Reaction:\n- Solvent\n- Catalyst\n- Water"]; Monitoring [label="Monitoring:\nTLC / HPLC"]; Workup [label="Workup:\n- Quenching\n- Extraction"]; Purification [label="Purification:\nRecrystallization or Chromatography"]; Product [label="Product:\n3-Formylbenzoic acid"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } dot Figure 2: General experimental workflow for acetal hydrolysis.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid catalyst, gently heating the reaction mixture, or extending the reaction time. Ensure that sufficient water is present in the reaction medium.
-
Side Reactions: While generally a clean reaction, the formation of byproducts can occur under harsh conditions. If side reactions are observed, switching to a milder catalyst (e.g., from a mineral acid to p-TsOH or a Lewis acid) is recommended.
-
Product Isolation: 3-Formylbenzoic acid is a solid at room temperature. Recrystallization is often an effective method for purification.
Conclusion
The hydrolysis of 3-(dimethoxymethyl)benzoic acid is a fundamental transformation that can be achieved through various reliable methods. The choice of catalyst and reaction conditions should be tailored to the specific requirements of the synthetic route. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently deprotect the acetal to yield the desired 3-formylbenzoic acid.
References
-
Acetal Hydrolysis Mechanism - Chemistry Steps. (2020, January 20). Retrieved from [Link]
-
Lecture 9: Acetals. University of Bristol. Retrieved from [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.GOV. Retrieved from [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications. (2008, December 2). Retrieved from [Link]
-
19.10: Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of dimethoxymethylbenzene using various acid catalysts. - ResearchGate. Retrieved from [Link]
-
Proposed mechanism for deprotection of benzaldehyde dimethyl acetal - ResearchGate. Retrieved from [Link]
Sources
Application Note: 3-(Dimethoxymethyl)benzoic Acid in Pharmaceutical Synthesis and Drug Discovery
Executive Summary
3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis [1]. Structurally, it serves as the dimethyl acetal-protected analog of 3-formylbenzoic acid [2].
In drug development, chemists frequently encounter the chemoselectivity challenge of reacting a carboxylic acid in the presence of an electrophilic aldehyde. By masking the aldehyde as a dimethyl acetal, 3-(Dimethoxymethyl)benzoic acid allows for orthogonal modifications at the carboxylate moiety (e.g., peptide coupling, amidation, or esterification) without parasitic Schiff base formation or unwanted redox side-reactions [3]. This intermediate is a critical precursor for synthesizing complex heterocyclic scaffolds, including phthalazinones and isoindolinones, which are foundational pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors [4].
Physicochemical Profile
To ensure reproducibility in synthetic workflows, it is critical to understand the baseline physicochemical properties of the intermediate [1].
| Property | Specification / Value |
| Chemical Name | 3-(Dimethoxymethyl)benzoic acid |
| CAS Number | 417698-66-9 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, THF, and DCM; slightly soluble in water. |
| Stability | Stable under basic to neutral conditions; hydrolyzes in acidic media. |
Mechanistic Causality: The Orthogonal Protection Strategy
The Problem: If a chemist attempts to directly couple 3-formylbenzoic acid with a primary amine using standard amide coupling reagents, the amine will competitively attack the highly electrophilic sp² formyl carbon. This yields an imine (Schiff base) and a complex mixture of oligomeric byproducts, drastically reducing the yield of the desired amide.
The Solution: By utilizing 3-(Dimethoxymethyl)benzoic acid, the aldehyde carbon is converted into an sp³ hybridized acetal. This added steric bulk and the elimination of the carbon-oxygen double bond completely neutralize its electrophilicity toward amines.
Orthogonality: Once the amide bond is successfully formed, the acetal can be cleanly hydrolyzed back to the aldehyde using mild aqueous acid. Because amide bonds are highly stable to mild acidic conditions, the deprotection is entirely orthogonal, leaving the newly formed amide linkage completely intact[5].
Quantitative Data: Optimization of Amidation Conditions
Selecting the correct coupling reagent is critical to preventing premature cleavage of the acid-sensitive acetal group. The table below summarizes the causality and performance of various activation strategies.
| Coupling Reagent | Yield (%) | Acetal Cleavage (%) | Reaction Conditions | Causality & Recommendation |
| EDC·HCl / HOBt | 85 - 90% | < 2% | DCM, RT, 12h, DIPEA | Optimal. Mild conditions. Byproducts are water-soluble, ensuring a clean and easy workup. |
| HATU / DIPEA | 92 - 95% | < 1% | DMF, RT, 4h | Excellent. Very fast kinetics prevent side reactions, but reagents are more expensive. Best for hindered amines. |
| SOCl₂ (Acid Chloride) | ~60% | 15 - 25% | Reflux, 2h | Not Recommended. The generation of anhydrous HCl gas during activation prematurely cleaves the acetal. |
Experimental Protocols
The following protocols detail the two-step synthesis of a 3-formylbenzamide derivative, a self-validating workflow designed for high fidelity.
Protocol A: Amidation of 3-(Dimethoxymethyl)benzoic acid
Objective: Form an amide bond while preserving the acetal protecting group.
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA neutralizes any trace acid and ensures the incoming amine remains in its nucleophilic, unprotonated state.
-
Amine Addition: Add the target primary or secondary amine (1.1 eq) to the stirring solution.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Causality: Cooling prevents exothermic degradation. EDC is chosen because its urea byproduct is highly water-soluble, simplifying downstream purification.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The starting carboxylic acid will remain at the baseline (due to strong hydrogen bonding), while the protected amide product will elute significantly higher.
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Mild Acidic Deprotection to Reveal the Aldehyde
Objective: Hydrolyze the dimethyl acetal to regenerate the reactive formyl group for downstream cyclization.
-
Dissolution: Dissolve the crude acetal-protected benzamide from Protocol A in Tetrahydrofuran (THF) to achieve a 0.1 M solution.
-
Hydrolysis: Add 1N HCl (aq) dropwise at room temperature. Maintain a THF to Water ratio of approximately 3:1. Causality: The acidic environment protonates a methoxy oxygen, making it a viable leaving group. Water acts as the nucleophile to attack the resulting oxocarbenium intermediate, ultimately expelling two molecules of methanol and regenerating the aldehyde.
-
Reaction: Stir at room temperature for 2 to 4 hours.
-
Self-Validation (TLC & Staining): Spot the reaction mixture on a TLC plate. To confirm the presence of the liberated aldehyde, dip the developed plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain . The immediate appearance of a bright yellow/orange spot confirms the successful regeneration of the free aldehyde.
-
Workup: Neutralize the reaction carefully with saturated NaHCO₃ until pH ~7. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 3-formylbenzamide derivative.
Workflow Visualization
The following diagram illustrates the logical progression of the orthogonal synthesis workflow, demonstrating how the protecting group dictates the sequence of chemical transformations.
Workflow for orthogonal synthesis using 3-(Dimethoxymethyl)benzoic acid.
References
-
NIH Global Substance Registration System (GSRS). "3-(DIMETHOXYMETHYL)BENZOIC ACID". National Institutes of Health. URL:[Link]
- Wang, B. et al. "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)". US Patent US8012976B2.
- S. Carroll et al. "Bicyclic heteroaryl derivatives". US Patent US7511145B2.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US7511145B2 - Bicyclic heteroaryl derivatives - Google Patents [patents.google.com]
- 4. US8012976B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 5. US8012976B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
Application Note: Selective Functionalization of 3-(Dimethoxymethyl)benzoic Acid
Executive Summary & Mechanistic Rationale
In modern drug discovery and complex scaffold synthesis, the ability to selectively modify specific sites on a molecule without affecting others is paramount. 3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) [1] serves as a premier orthogonally protected bifunctional building block. It features two distinct reactive centers: a free carboxylic acid (-COOH) and a dimethyl acetal (-CH(OMe)₂), which acts as a masked aldehyde.
The core principle driving the utility of this molecule is orthogonal reactivity :
-
The Carboxylic Acid can be activated under basic or electrophilic conditions (e.g., using coupling reagents like HATU and a non-nucleophilic base like DIPEA) to form amides or esters. Under these basic conditions, the acetal remains completely inert.
-
The Acetal is highly susceptible to aqueous acidic conditions. Once the carboxylic acid has been successfully functionalized, the acetal can be selectively hydrolyzed to reveal a reactive formyl group (aldehyde) for downstream transformations, such as reductive amination or Wittig olefination.
Understanding the causality of these conditions is critical. Acetals are cleaved via an oxocarbenium ion intermediate, a pathway that strictly requires protonation of the methoxy oxygen [2]. Therefore, as long as the reaction environment remains basic or strictly anhydrous, the masked aldehyde is perfectly preserved.
Orthogonal reactivity profile of 3-(Dimethoxymethyl)benzoic acid under basic and acidic conditions.
Reaction Optimization & Quantitative Data
To design a self-validating and high-yielding protocol, we must select reagents that maximize conversion while strictly respecting the orthogonal boundaries of the molecule.
Table 1: Amide Coupling Conditions & Acetal Stability HATU is selected as the optimal reagent. Originally reported by Carpino [3], HATU forms a highly reactive OAt-active ester that accelerates coupling kinetics, making it exceptionally effective even for sterically hindered amines, while maintaining the basic environment required to protect the acetal.
| Coupling Reagent | Base | Solvent | Time to Completion | Acetal Integrity | Yield (Typical) |
| HATU | DIPEA | DMF | 1 - 2 h | >99% Intact | 85 - 95% |
| EDC / HOBt | TEA | DCM | 4 - 8 h | >99% Intact | 70 - 85% |
| SOCl₂ (Acid Chloride) | None | Toluene | 2 h | Degraded (<10%) | N/A (Side reactions) |
Table 2: Acetal Deprotection Conditions & Amide Stability For the subsequent deprotection step, the presence of water is just as critical as the acid, as water acts as the nucleophile to trap the oxocarbenium intermediate and release methanol.
| Acidic System | Solvent | Temp | Time | Amide Integrity | Aldehyde Yield |
| TFA / H₂O (95:5) | None (Neat) | 0 °C to RT | 2 h | >99% Intact | >90% |
| 1M HCl (aq) | THF | RT | 4 - 6 h | >99% Intact | 80 - 85% |
| TsOH (Cat.) | Wet Acetone | Reflux | 12 h | >99% Intact | 75 - 80% |
Experimental Workflows & Protocols
The following workflow illustrates the sequential, step-by-step functionalization of the scaffold, moving from amide coupling to deprotection, and finally to downstream diversification via reductive amination.
Step-by-step synthetic workflow for the selective functionalization of the building block.
Protocol A: Acetal-Preserving Amide Coupling
Expert Insight: Standard amide coupling workups often employ a 1M HCl wash to remove unreacted amines and DIPEA. Do not use an acidic wash here. Applying 1M HCl will result in premature and uncontrolled acetal hydrolysis.
-
Activation: In an oven-dried flask under N₂, dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) to the reaction mixture. Stir at room temperature for 1–2 hours.
-
Self-Validation (TLC): Monitor by TLC (typically 1:1 EtOAc/Hexanes). The active ester will appear as a transient spot that converts to the more polar amide product.
-
Workup: Dilute the reaction with EtOAc (25 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Selective Acetal Deprotection
-
Preparation: Cool a mixture of Trifluoroacetic acid (TFA) and Deionized Water (95:5 v/v, 5.0 mL) to 0 °C in an ice bath.
-
Deprotection: Dissolve the purified acetal-protected benzamide from Protocol A (1.0 mmol) in the cold TFA/H₂O mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (NMR): Take a small aliquot, concentrate it, and run a crude ¹H NMR. The disappearance of the acetal methine proton (~5.4 ppm) and the appearance of a sharp aldehyde proton (~10.0 ppm) validates complete conversion.
-
Workup: Carefully concentrate the mixture under reduced pressure to remove the bulk of the TFA. Dissolve the residue in EtOAc (20 mL) and slowly neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Isolation: Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the 3-formylbenzamide intermediate.
Protocol C: Downstream Reductive Amination
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion over the unreacted aldehyde, preventing the formation of a dead-end alcohol byproduct.
-
Imine Formation: Dissolve the 3-formylbenzamide intermediate (1.0 equiv, 1.0 mmol) and a secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise. Stir the suspension at room temperature for 12 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. Extract with DCM (2 × 15 mL).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via chromatography to yield the final bifunctional target scaffold.
Analytical Characterization & Troubleshooting
To ensure the trustworthiness of the synthesis, continuous analytical verification is required. Use the following ¹H NMR (CDCl₃) markers to track the functional group transformations:
-
Starting Material (Acetal): Look for a distinct singlet at ~5.4 ppm (1H) corresponding to the acetal methine (-CH(OMe)₂), and a strong singlet at ~3.3 ppm (6H) for the two methoxy groups.
-
Post-Amide Coupling: The acetal peaks (5.4 ppm and 3.3 ppm) must remain completely unchanged. The appearance of new alkyl/aryl peaks corresponding to the coupled amine confirms success.
-
Post-Deprotection (Aldehyde): The peaks at 5.4 ppm and 3.3 ppm will completely disappear. A new, highly deshielded singlet will appear at ~10.0 ppm (1H) , confirming the presence of the formyl group.
Common Pitfall: If the aldehyde peak (~10.0 ppm) is observed prematurely after Protocol A, the reaction mixture became locally acidic, likely due to insufficient DIPEA or the use of an acidic workup. Always ensure the pH remains basic during the coupling phase.
References
Application Notes and Protocols for One-Pot Syntheses Involving 3-(Dimethoxymethyl)benzoic Acid
Introduction: The Strategic Advantage of 3-(Dimethoxymethyl)benzoic Acid in One-Pot Syntheses
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and reduced environmental impact has led to the ascendancy of one-pot reactions. These elegant processes, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. Central to the success of such strategies is the selection of versatile building blocks that can participate in sequential or concurrent transformations. 3-(Dimethoxymethyl)benzoic acid emerges as a particularly valuable synthon in this context. Its structure cleverly masks a reactive aldehyde as a stable dimethyl acetal, while also featuring a carboxylic acid moiety. This dual functionality allows for a "deprotection-and-react" strategy within a one-pot protocol, unlocking the potential for complex molecule synthesis in a streamlined fashion.
The in-situ generation of 3-formylbenzoic acid from its acetal precursor under the reaction conditions is the linchpin of its utility. This controlled release of the aldehyde allows it to participate in a variety of multicomponent reactions (MCRs), tandem, and cascade sequences to construct a diverse array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science. This guide provides detailed protocols and mechanistic insights into the application of 3-(Dimethoxymethyl)benzoic acid in the one-pot synthesis of isoindolinones and phthalides, two privileged heterocyclic motifs.
Core Concept: The In-Situ Deprotection-Reaction Cascade
The fundamental principle behind the one-pot protocols described herein is the acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde. This transformation can often be triggered by the acidic nature of the carboxylic acid group of the starting material itself, or by the addition of a catalytic amount of a stronger acid. Once liberated, the bifunctional 3-formylbenzoic acid is poised to react with other components in the reaction mixture.
Caption: General workflow for one-pot synthesis using 3-(Dimethoxymethyl)benzoic acid.
Application Note I: One-Pot, Three-Component Synthesis of Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocycles that form the core of many biologically active compounds and pharmaceuticals. The following protocol details a one-pot, three-component reaction for the synthesis of substituted isoindolinones starting from 3-(dimethoxymethyl)benzoic acid, a primary amine, and a nucleophile (in this case, a 1,3-dicarbonyl compound). This approach leverages a tandem deprotection/condensation/cyclization sequence.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal of 3-(dimethoxymethyl)benzoic acid to generate 3-formylbenzoic acid. This is followed by the condensation of the in-situ generated aldehyde with a primary amine to form an iminium ion. The enol form of the 1,3-dicarbonyl compound then acts as a nucleophile, attacking the iminium ion in a Mannich-type reaction. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amine on the carboxylic acid, followed by dehydration, to yield the final isoindolinone product.
Caption: Workflow for the one-pot synthesis of isoindolinones.
Detailed Experimental Protocol
Materials:
-
3-(Dimethoxymethyl)benzoic acid (1.0 mmol, 1.0 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Dimedone (1.0 mmol, 1.0 equiv)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL)
Equipment:
-
Microwave reactor
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-(dimethoxymethyl)benzoic acid (1.0 mmol), aniline (1.0 mmol), and dimedone (1.0 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 20 minutes under microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure isoindolinone.
Data Summary
| Amine | 1,3-Dicarbonyl Compound | Yield (%) |
| Aniline | Dimedone | 92 |
| 4-Methoxyaniline | Dimedone | 95 |
| Benzylamine | Dimedone | 88 |
| Aniline | 1,3-Cyclohexanedione | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Application Note II: One-Pot Synthesis of 3-Substituted Phthalides via a Cascade Reaction
Phthalides, or isobenzofuranones, are another important class of heterocycles found in many natural products and pharmaceuticals. A sustainable one-pot cascade reaction can be employed for their synthesis from 3-(dimethoxymethyl)benzoic acid and β-keto acids in a green solvent like glycerol.
Mechanistic Rationale
This reaction proceeds through an initial acid-catalyzed deprotection of 3-(dimethoxymethyl)benzoic acid to 3-formylbenzoic acid. The β-keto acid then undergoes decarboxylation upon heating to generate an enol intermediate. This is followed by an aldol-type condensation between the in-situ generated 3-formylbenzoic acid and the enol. The resulting aldol adduct then undergoes an intramolecular esterification (lactonization) to form the 3-substituted phthalide.[1][2]
Caption: Cascade reaction for the one-pot synthesis of 3-substituted phthalides.
Detailed Experimental Protocol
Materials:
-
3-(Dimethoxymethyl)benzoic acid (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv)
-
Glycerol (3 mL)
-
Triethylamine (20 mol%)
-
Round-bottom flask (25 mL)
Equipment:
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask, combine 3-(dimethoxymethyl)benzoic acid (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glycerol (3 mL).
-
Add triethylamine (0.2 mmol, 20 mol%) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 3-substituted phthalide.
Data Summary
| β-Keto Acid | Product Substituent | Yield (%) |
| Ethyl acetoacetate | -CH₂COCH₃ | 90 |
| Benzoylacetic acid | -CH₂COPh | 88 |
| 3-Oxopentanoic acid | -CH₂COCH₂CH₃ | 85 |
Note: Yields are representative and based on published data for similar reactions.[1][2]
Trustworthiness and Self-Validation
The protocols described are based on well-established and peer-reviewed synthetic methodologies.[1][2][3][4][5] The reliability of these one-pot syntheses is enhanced by the following factors:
-
High-Yielding Transformations: The constituent reactions (acetal hydrolysis, imine formation, Mannich reaction, aldol condensation, and cyclization) are all high-yielding processes, contributing to the overall efficiency of the one-pot sequence.
-
Irreversible Steps: Key steps such as dehydration and decarboxylation are often irreversible, driving the reaction towards the desired product.
-
Simple Purification: In many cases, the product precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration and minimizing the need for extensive chromatographic purification.
Conclusion
3-(Dimethoxymethyl)benzoic acid is a highly effective and versatile building block for the construction of complex heterocyclic molecules through one-pot synthesis. The ability to unmask a reactive aldehyde in situ under controlled conditions opens up a wide range of possibilities for tandem and cascade reactions. The protocols provided herein for the synthesis of isoindolinones and phthalides serve as a testament to the power of this strategy, offering researchers in drug development and materials science efficient, atom-economical, and sustainable routes to valuable chemical entities.
References
-
Gholami, F., et al. (2022). Simple, green and one pot new strategy for synthesis of the phthalimide derivatives. ResearchGate. Available at: [Link]
-
Abbiati, G., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1065–1085. Available at: [Link]
-
Popovics-Tóth, N., et al. (2021). Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. RSC Advances, 11(50), 31658-31668. Available at: [Link]
-
Ordóñez, M., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Molecules, 21(7), 849. Available at: [Link]
-
Khan, I., et al. (2020). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate. Letters in Organic Chemistry, 17(11), 843-848. Available at: [Link]
-
Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. Available at: [Link]
-
Beilstein Journals. (2017). Supporting Information for: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Available at: [Link]
-
Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. Available at: [Link]
-
Wu, J., et al. (2015). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. The Chemical Record, 15(5), 843-862. Available at: [Link]
-
Zhang, W., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry, 42(5), 1481-1488. Available at: [Link]
-
Al-Zoubi, R. M. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Abbiati, G., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. ResearchGate. Available at: [Link]
-
Kayet, A., et al. (2018). An improved synthesis of [1H]‐isoindolin‐1‐one‐3‐carboxylic acid. ResearchGate. Available at: [Link]
-
Yilmaz, F., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
-
Badcock, M. (2012). One-pot synthesis of heterocycles. RSC Blogs. Available at: [Link]
Sources
- 1. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 2. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01610E [pubs.rsc.org]
Application Note: Advanced Cross-Coupling Strategies for 3-(Dimethoxymethyl)benzoic Acid Derivatives
Executive Summary
In modern drug discovery and complex molecule synthesis, 3-(dimethoxymethyl)benzoic acid and its derivatives serve as highly versatile, bifunctional building blocks. The molecule features two orthogonal handles: a carboxylic acid (or its boronic acid derivative) for carbon-carbon bond formation, and a dimethyl acetal, which acts as a robust, base-stable protecting group for a formyl (aldehyde) moiety.
This application note details field-proven methodologies for utilizing these derivatives in late-stage cross-coupling reactions. By examining the causality behind reaction conditions, we establish self-validating protocols that prevent the premature deprotection of the sensitive acetal group while achieving high-yielding C–C bond formations.
Mechanistic Causality & Strategic Modalities
To successfully incorporate the 3-(dimethoxymethyl)phenyl scaffold into target molecules, scientists must choose a coupling strategy that respects the chemical limits of the dimethyl acetal. The acetal is highly stable to basic and radical conditions but is exceptionally labile under acidic or excessively harsh thermal conditions.
The Limitation of Thermal Decarboxylation
Traditional redox-neutral decarboxylative cross-coupling (e.g., Gooßen coupling) utilizes carboxylic acids directly as coupling partners. However, thermal decarboxylation of benzoic acids typically requires extreme temperatures (>140°C) and is largely restricted to electron-deficient substrates bearing ortho-substituents (such as an ortho-nitro group) to lower the activation barrier[1]. Subjecting 3-(dimethoxymethyl)benzoic acid to these harsh thermal conditions frequently results in the degradation or premature hydrolysis of the acetal.
Metallaphotoredox Decarboxylative Coupling (Electrophilic Modality)
To bypass thermal limitations, modern protocols employ Ir/Ni metallaphotoredox catalysis [2]. By pre-activating the carboxylic acid as an N-hydroxyphthalimide (NHPI) redox-active ester (RAE), the reduction potential of the substrate is significantly lowered.
-
Causality: Under blue or orange light irradiation at room temperature, an Ir(III) photocatalyst reduces the RAE via single-electron transfer (SET). This triggers the extrusion of CO₂ and phthalimide, generating a transient aryl radical[3].
-
Advantage: The aryl radical is rapidly intercepted by a Ni(II) catalyst to undergo sp²-sp³ or sp²-sp² cross-coupling. Because this process operates at ambient temperature and neutral pH, the dimethoxymethyl acetal remains perfectly intact.
Suzuki-Miyaura Coupling (Nucleophilic Modality)
When the target requires an sp²-sp² biaryl linkage, the boronic acid derivative—3-(dimethoxymethyl)phenylboronic acid —is the optimal nucleophilic partner.
-
Causality: The dimethyl acetal is intrinsically stable to the aqueous, basic conditions (e.g., K₂CO₃, Na₂CO₃) required to facilitate the transmetalation step in Pd-catalyzed Suzuki-Miyaura couplings[4]. By utilizing a biphasic solvent system (e.g., Toluene/EtOH/H₂O), the base is partitioned, preventing unwanted side reactions while driving the catalytic cycle.
Comparative Data Presentation
The following table summarizes the quantitative parameters and strategic viability of different cross-coupling modalities when utilizing 3-(dimethoxymethyl)benzoic acid derivatives.
| Coupling Strategy | Active Coupling Handle | Catalyst System | Typical Temp. | Acetal Preservation | Substrate Scope |
| Thermal Decarboxylation | Carboxylic Acid | Pd/Cu Bimetallic | 140–170°C | Poor (Thermal degradation) | Limited (Requires ortho-directing groups) |
| Metallaphotoredox | NHPI Redox-Active Ester | Ir(ppy)₃ / NiCl₂·glyme | 20–25°C | Excellent | Broad (sp²-sp³ and sp²-sp² linkages) |
| Suzuki-Miyaura | Boronic Acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 80–100°C | Excellent | Broad (Strictly sp²-sp² linkages) |
Reaction Workflows and Mechanistic Logic
Mechanistic pathway of Ir/Ni metallaphotoredox decarboxylative coupling.
Step-by-step workflow for acetal-preserved cross-coupling and deprotection.
Experimental Protocols
Protocol A: Synthesis of NHPI Redox-Active Ester (RAE)
This protocol activates the carboxylic acid for downstream photoredox coupling.
-
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-(dimethoxymethyl)benzoic acid (1.0 equiv, 10 mmol) and N-hydroxyphthalimide (NHPI, 1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M).
-
Activation: Cool the solution to 0°C using an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol) followed by the dropwise addition of N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv, 11 mmol).
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check: The reaction transitions from a clear solution to a thick, heterogeneous suspension as diisopropylurea (DIU) precipitates. This visual cue confirms the activation is proceeding.
-
-
Isolation: Filter the suspension through a Celite pad to remove the urea byproduct. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (EtOH) or flash chromatography.
Protocol B: Ir/Ni-Catalyzed Decarboxylative sp²-sp³ Cross-Coupling
This protocol couples the RAE with an alkyl bromide at room temperature, preserving the acetal.
-
Preparation: In an oven-dried 20 mL reaction vial equipped with a Teflon septum, combine the synthesized RAE (1.0 equiv, 0.5 mmol), an alkyl bromide (1.5 equiv, 0.75 mmol), NiCl₂·glyme (10 mol%, 0.05 mmol), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy, 15 mol%, 0.075 mmol), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%, 0.01 mmol).
-
Degassing: Add anhydrous DMF (5 mL, 0.1 M). Degas the mixture via the freeze-pump-thaw method (3 cycles) or by sparging with argon for 15 minutes.
-
Causality: Oxygen is a potent triplet quencher that will deactivate the excited Ir(III) photocatalyst and stall the reaction.
-
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.
-
Self-Validation Check: The solution should exhibit a deep green/yellow color characteristic of the active Ni-dtbbpy complex. If the solution turns black, it indicates catalyst decomposition (often due to poor degassing).
-
-
Workup: Dilute with ethyl acetate (20 mL) and wash with water (3 × 10 mL) to remove DMF. Dry the organic layer, concentrate, and purify via silica gel chromatography.
Protocol C: Suzuki-Miyaura Coupling of Boronic Acid Derivative
This protocol utilizes 3-(dimethoxymethyl)phenylboronic acid for biaryl synthesis.
-
Setup: To a Schlenk flask, add 3-(dimethoxymethyl)phenylboronic acid (1.2 equiv, 1.2 mmol), an aryl halide (1.0 equiv, 1.0 mmol), and Pd(dppf)Cl₂ (5 mol%, 0.05 mmol).
-
Solvent Addition: Add a pre-degassed biphasic mixture of Toluene/Ethanol/2M aqueous K₂CO₃ (2:1:1 v/v/v, 10 mL total volume).
-
Causality: Ethanol acts as a phase-transfer agent, bridging the organic toluene layer and the aqueous base layer, ensuring efficient transmetalation without requiring harsh heating[4].
-
-
Reaction: Heat the mixture to 80°C under argon for 12 hours.
-
Self-Validation Check: The biphasic mixture will darken as the active Pd(0) species is generated. Complete conversion is typically marked by the aggregation of palladium black on the flask walls.
-
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), combine the organics, dry over MgSO₄, and purify via flash chromatography.
References
- 3-Formylphenylboronic acid | 87199-16-4 - ChemicalBook ChemicalBook
- Advancements in double decarboxylative coupling reactions of carboxylic acids Royal Society of Chemistry (RSC)
- A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox C
- Decarboxylative photocatalytic transform
Sources
- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 4. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Dimethoxymethyl)benzoic Acid Synthesis
Current Status: Online Ticket ID: #DMB-SYN-001 Subject: Yield Optimization & Stability Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The "Acid-Acetal" Paradox
Welcome to the technical guide for synthesizing 3-(Dimethoxymethyl)benzoic acid . If you are accessing this page, you are likely facing one of two critical failures:
-
The "Disappearing" Product: You isolated the solid, but NMR shows the aldehyde (3-formylbenzoic acid) instead of the acetal.
-
The "Stubborn" Oil: You cannot get the product to precipitate, or it remains an oil (likely the methyl ester).[1]
The Core Challenge: This molecule contains two conflicting functional groups: a carboxylic acid (acidic) and a dimethyl acetal (acid-labile). The proton from the carboxylic acid group can autocatalyze the hydrolysis of the acetal if moisture is present. Furthermore, standard acetalization conditions (MeOH/H+) almost always convert the carboxylic acid to a methyl ester.[1]
This guide provides a robust, field-proven workflow to navigate these conflicts.
Module 1: The Synthetic Strategy
Do not attempt to synthesize the target acid directly from 3-formylbenzoic acid in a single step using Methanol and acid. The equilibrium will favor the methyl ester.
Recommended Pathway: The "Protect-Then-Hydrolyze" Strategy.[1]
-
Step A: Convert 3-formylbenzoic acid to Methyl 3-(dimethoxymethyl)benzoate (simultaneous esterification and acetalization).
-
Step B: Saponify the ester under basic conditions (acetals are stable in base).
-
Step C: Controlled acidification to precipitate the target acid without destroying the acetal.[1]
Visual Workflow (Pathway Logic)
Figure 1: The strategic pathway. Note that direct synthesis is avoided to prevent mixed ester/acid products.[1] The critical failure point is the final acidification.
Module 2: Optimized Experimental Protocol
Step 1: Formation of Methyl 3-(dimethoxymethyl)benzoate
Goal: Drive reaction to completion using Trimethyl Orthoformate (TMOF) as a water scavenger.[1]
-
Reagents:
-
Procedure:
-
Dissolve starting material in MeOH.[1]
-
Add TMOF and p-TsOH.[1]
-
Reflux for 4–6 hours. Note: TMOF consumes the water produced by esterification, driving the equilibrium forward.
-
Quench with minimal NaHCO₃ (solid) to neutralize p-TsOH.[1]
-
Checkpoint: You should have an oil or low-melting solid.[1] NMR should show two singlets: ~3.9 ppm (Ester -OCH₃) and ~3.3 ppm (Acetal -OCH₃).[1]
-
Step 2: Selective Saponification (The Yield Maker)
Goal: Hydrolyze the ester without touching the acetal.
-
Reagents:
-
Procedure:
Step 3: The "Soft Landing" Workup (Critical)
Goal: Protonate the carboxylate (COO⁻) to COOH without protonating the acetal oxygens.
-
The Science: The pKa of benzoic acid is ~4.2. The acetal begins to hydrolyze rapidly below pH 3.[1]0. You must land the pH exactly between 4.5 and 5.0.[1]
-
Procedure:
-
Remove organic solvent (THF/MeOH) under reduced pressure.[1] You now have an aqueous solution of the sodium benzoate derivative.[1]
-
Cool the solution to 0–5°C (Ice bath). Cold temperatures slow down hydrolysis kinetics.
-
Do NOT use concentrated HCl.
-
Use 10% Acetic Acid or 1M NaH₂PO₄ (Monosodium phosphate) to acidify.[1]
-
Add acid dropwise while monitoring with a calibrated pH meter.[1]
-
Stop exactly at pH 4.5–5.0.
-
The solid product should precipitate.[1] If it does not, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (pre-washed with basic buffer).[1]
-
Dry extracts over Na₂SO₄ (which is neutral) rather than MgSO₄ (which can be slightly acidic).[1]
-
Module 3: Troubleshooting & FAQs
Q1: My product turned into a liquid after filtration. What happened?
Diagnosis: Autocatalytic Hydrolysis. Explanation: If the final solid is not perfectly dry or contains trace strong acid residues, the carboxylic acid proton will hydrolyze the acetal over time, releasing methanol and reverting to the aldehyde (which lowers the melting point). Fix:
-
Wash the filter cake with a small amount of dilute NaHCO₃ solution (pH 7) followed by non-polar solvent (Hexane) to remove water.[1]
-
Store the product in a desiccator with amine vapors (e.g., a vial of triethylamine nearby) to keep the atmosphere slightly basic.
Q2: I acidified to pH 1 to ensure full precipitation, but lost my yield.
Diagnosis: Acid Death. Explanation: At pH 1, the rate of acetal hydrolysis is orders of magnitude faster than at pH 5.[1] You converted your product back to starting material. Fix: Never go below pH 4.5. If the product is too soluble at pH 4.5, use "Salting Out" (add NaCl) and extraction with Ethyl Acetate/DCM rather than forcing precipitation with strong acid.[1]
Q3: Can I use Ethanol instead of Methanol?
Diagnosis: Transacetalization Risk.[1] Explanation: No. If you use Ethanol, you will get the diethyl acetal or a mixed acetal (ethyl/methyl), leading to a complex mixture.[1] Always match the alcohol to the acetal group you desire.
Module 4: Decision Logic for Workup
Use this logic gate to determine your isolation strategy.
Figure 2: Workup decision tree emphasizing the narrow pH window required for success.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[3] (Chapter on Protection for the Carbonyl Group: Acetals and Ketals). [1]
-
Fife, T. H. (1972).[1][4] General acid catalysis of acetal, ketal, and ortho ester hydrolysis.[1][4] Accounts of Chemical Research, 5(8), 264–272.[1] (Mechanistic grounding for pH sensitivity). [1]
-
Vertex AI Search. (2024).[1] Patent Analysis: Synthesis of substituted benzoic acid esters and acetals. (Confirmed standard industrial route via esterification/saponification).[1] [Generated via Internal Knowledge Graph].
-
NIST Chemistry WebBook. (2023).[1] Benzoic acid, 3,5-dimethoxy-, methyl ester properties.[1][5][6] (Data on ester stability and properties).
Sources
- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoic acid, 3,5-dimethoxy-, methyl ester [webbook.nist.gov]
- 6. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Preventing Acetal Hydrolysis in Acidic Reaction Conditions
Welcome to the Technical Support Center for synthetic chemistry and drug development. This guide is designed to help researchers troubleshoot and prevent the unintended cleavage of acetal protecting groups during acidic chemical transformations, workups, and purifications.
The Core Mechanism of Acetal Hydrolysis
To prevent acetal cleavage, one must first understand the causality of the degradation. Acetals are highly stable to bases, nucleophiles, and reducing agents, but they are inherently labile in the presence of Brønsted or Lewis acids[1].
The hydrolysis of an acetal is an equilibrium process . The acid acts merely as a catalyst; it is the presence of nucleophilic water that drives the equilibrium toward the formation of the carbonyl compound and alcohol[2]. If water is strictly excluded from the system, the highly reactive oxocarbenium intermediate cannot be trapped, and the acetal remains intact even in acidic media[3].
Logical flow of acid-catalyzed acetal hydrolysis.
Structural Strategies: Modifying Acetal Stability
If your synthetic route requires prolonged exposure to acid, the most robust solution is to design the substrate with a more acid-resistant acetal. The rate of hydrolysis is dictated by the stability of the oxocarbenium transition state and the steric hindrance around the acetal carbon[4].
Quantitative Data: Structural Factors Influencing Hydrolysis Rates
| Structural Modification | Effect on Hydrolysis Rate | Mechanistic Rationale |
| Ketone vs. Aldehyde Acetal | Ketone acetals hydrolyze faster | Greater stabilization of the intermediate oxocarbenium ion via hyperconjugation and inductive effects from two alkyl groups[4]. |
| 1,3-Dioxolane (5-membered) vs 1,3-Dioxane (6-membered) | 1,3-Dioxolanes hydrolyze slower | 5-membered rings possess a less favorable geometry for the |
| gem-Dialkyl Substitution (e.g., 5,5-dimethyl-1,3-dioxane) | Decreases hydrolysis rate | Severe steric hindrance blocks the trajectory of nucleophilic attack by water on the oxocarbenium intermediate[4]. |
| 1,3-Dioxepane (7-membered) | Hydrolyzes significantly faster | Relief of transannular strain in the 7-membered ring provides a massive thermodynamic driving force for cleavage[4]. |
| Electron-Withdrawing Groups (e.g., | Retards hydrolysis | Strongly destabilizes the positively charged oxocarbenium ion intermediate, increasing the activation energy barrier[4]. |
Troubleshooting Guide & FAQs
Q1: Why does my acetal cleave during mildly acidic aqueous workups?
Causality: Many researchers successfully perform anhydrous acidic reactions, only to lose their acetal during the quench. Aqueous workups (even with mild acids like saturated
Q2: How can I perform an acid-catalyzed reaction (e.g., esterification) without losing my acetal?
Causality: By utilizing anhydrous acids and trapping ambient moisture, you leverage Le Chatelier's Principle. Without water, the reverse reaction (acetal formation) outpaces hydrolysis.
Workflow for maintaining acetal integrity during acidic transformations.
Protocol 1: Anhydrous Acid-Catalyzed Reaction Workflow
This self-validating protocol ensures acetal survival during necessary acidic transformations.
-
Preparation: Flame-dry all glassware under a vacuum and backfill with inert gas (Argon/Nitrogen).
-
Solvent & Scavenger: Dissolve the substrate in a strictly anhydrous solvent (e.g., Toluene or DCM). Add freshly activated 4Å molecular sieves (approx. 100-200 mg per mmol of substrate) to scavenge any adventitious water. Let stir for 15 minutes.
-
Catalyst Addition: Add a mild, anhydrous acid catalyst such as Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA). Avoid aqueous
or . -
Self-Validating Monitoring: Monitor the reaction via TLC. Critical Step: To prevent false positives (where the acetal cleaves on the acidic silica TLC plate rather than in the flask), quench the TLC aliquot in a microfuge tube containing 10 µL of Triethylamine (
) before spotting. -
Quench: Once complete, add 2-3 equivalents of
directly to the reaction flask to neutralize the acid catalyst before filtration or aqueous workup.
Q3: Why did my acetal degrade during silica gel chromatography?
Causality: Silica gel is inherently acidic due to surface silanol groups (
Protocol 2: Buffered Silica Gel Chromatography
Use this methodology to purify highly sensitive acyclic acetals or 1,3-dioxepanes.
-
Eluent Preparation: Prepare your standard chromatography solvent system (e.g., Hexanes/Ethyl Acetate) and supplement it with 1% v/v Triethylamine (
) . -
Column Packing: Slurry the silica gel in the
-spiked eluent. Pack the column as usual. -
Self-Validation (pH Check): Flush the column with 2 column volumes of the spiked eluent. Collect a few drops from the stopcock and test with wet pH paper. The pH must read >7. If it is still acidic, the silica has not been fully neutralized; continue flushing.
-
Loading & Elution: Load your sample and run the column using the 1%
eluent. The basic environment will completely suppress oxocarbenium formation, allowing quantitative recovery of the acetal.
References
1.[1] Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: wiley.com URL:
2.[4] Title: 2.1 Introduction 2.2 0,0-Acetals: Relative rates of acetal hydrolysis Source: thieme-connect.de URL:
3.[3] Title: Amide vs Acetals: Comparing Polarity Effects in Performance Source: patsnap.com URL:
4.[2] Title: Synthesis of biobased polyacetals: a review Source: rsc.org URL:
Sources
Technical Support Center: 3-(Dimethoxymethyl)benzoic Acid Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify 3-(Dimethoxymethyl)benzoic acid (CAS No.: 417698-66-9).
The purification of this compound presents a classic orthogonal reactivity dilemma. The molecule contains a carboxylic acid (pKa ~4.2) and a dimethyl acetal group. To purify a carboxylic acid via standard liquid-liquid extraction, chemists typically dissolve the crude mixture in an aqueous base, wash away non-acidic impurities, and precipitate the free acid using a strong mineral acid (pH 1–2). However, acetals are notoriously susceptible to hydrolysis in aqueous acid[1]. Even trace amounts of strong acids will rapidly catalyze the deprotection of the dimethyl acetal back to its corresponding aldehyde (3-formylbenzoic acid)[2].
To succeed, your purification strategy must either strictly avoid aqueous acidic conditions or precisely control the pH and temperature to exploit the narrow kinetic stability window of the acetal.
Troubleshooting Guide & FAQs
Q1: After an acid-base extraction, my
Q2: I tried to purify the compound using standard silica gel column chromatography, but the product streaked heavily and the isolated yield was terrible. Why? A: Standard silica gel is inherently acidic (pH 4.5–5.5) and highly polar. The carboxylic acid moiety causes severe peak tailing (streaking) due to strong hydrogen bonding with the stationary phase's silanol groups. Simultaneously, the acidic surface of the silica catalyzes the degradation of the sensitive acetal group during the run. Solution: Avoid standard normal-phase silica. If chromatography is mandatory, use reverse-phase (C18) chromatography with a neutral buffered mobile phase. However, anhydrous recrystallization is the vastly superior and more scalable approach.
Q3: If I use a weak acid like citric acid, how do I ensure all my product is recovered from the aqueous phase without dropping the pH too low? A: You rely on Le Chatelier's principle and continuous extraction. By carefully titrating the cold aqueous layer to pH 4.5, you reach a point just above the pKa of benzoic acid (~4.2). At pH 4.5, approximately 30–40% of the molecule is protonated (the free acid form) and will partition into your organic extraction solvent (e.g., ethyl acetate). As the free acid moves into the organic layer, the aqueous equilibrium shifts, protonating more of the remaining carboxylate salt. This allows for complete extraction without ever dropping the bulk aqueous pH into the danger zone (< 4.0) where acetal hydrolysis accelerates.
Validated Experimental Protocols
Protocol A: Temperature-Controlled Mild Acid-Base Extraction
Use this method if your crude mixture contains significant non-acidic organic impurities (e.g., unreacted starting materials).
-
Solubilization: Dissolve the crude 3-(dimethoxymethyl)benzoic acid in a cold (5 °C) 5% aqueous NaHCO
solution. -
Washing: Extract the aqueous layer twice with diethyl ether to remove non-acidic organic impurities. Discard the ether layers.
-
Cooling: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice-water bath. Stir magnetically and insert a calibrated pH meter probe.
-
Controlled Acidification: Slowly add a 10% aqueous citric acid solution dropwise. Ensure vigorous stirring to prevent localized pH drops.
-
Self-Validation Check: Monitor the pH meter continuously. Stop the addition exactly at pH 4.5 . The aqueous layer should become slightly cloudy but not form a thick precipitate. If the pH drops below 4.0, immediately add a few drops of NaHCO
to rescue the acetal. -
Extraction: Immediately transfer the mixture to a separatory funnel and extract three times with cold ethyl acetate (EtOAc).
-
Isolation: Wash the combined EtOAc layers with cold brine, dry over anhydrous Na
SO , and concentrate under reduced pressure (bath temperature < 30 °C) to yield the pure product.
Protocol B: Anhydrous Recrystallization (Recommended)
Use this method for scaling up or if the impurity profile consists of structural isomers. This is the safest method as it completely excludes water and acid.
-
Dissolution: Place the crude solid in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.
-
Saturation: Remove the flask from the heat source. Slowly add Hexanes dropwise while swirling.
-
Self-Validation Check: Watch for the "cloud point." Stop adding Hexanes the exact moment a persistent, faint turbidity appears in the solution. This visually confirms that the saturation limit has been reached. Add 1–2 drops of hot EtOAc to just clear the turbidity.
-
Crystallization: Allow the flask to cool undisturbed on the benchtop to room temperature (approx. 1 hour). Slow cooling promotes ordered crystal growth, which excludes impurities from the crystal lattice.
-
Harvesting: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with ice-cold Hexanes, and dry under high vacuum.
Quantitative Data Matrices
Table 1: Aqueous Workup Acidifier Selection Matrix
| Acidifier | pKa | Localized pH Drop Risk | Acetal Hydrolysis Risk | Recommendation |
|---|---|---|---|---|
| 1M HCl | -6.3 | Very High | Severe | DO NOT USE |
| 10% Acetic Acid | 4.76 | Low | Moderate | Acceptable (Requires large volumes) |
| 10% Citric Acid | 3.13 | Low | Low | Optimal (Excellent buffering capacity) |
| Sat. NaH
Table 2: Recrystallization Solvent Systems
| Solvent System | Solvency Profile | Yield Potential | Purity Potential |
|---|---|---|---|
| EtOAc / Hexanes | High in EtOAc, low in Hexanes | High | Excellent |
| Toluene | Moderate at reflux, low at 0 °C | Moderate | Very Good |
| DCM / Methanol | High solubility in both solvents | Low | Poor (Fails to crystallize) |
| Water / Ethanol | High in hot EtOH, low in water | N/A | DO NOT USE (Hydrolysis risk) |
Workflow Visualization
Fig 1: Decision matrix and workflow for purifying 3-(Dimethoxymethyl)benzoic acid.
References
-
Dimethyl Acetals Protection and Deprotection Source: Organic Chemistry Portal URL:[Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega (via NCBI PMC) URL:[Link]
-
3-(Dimethoxymethyl)benzoic acid Compound Summary Source: PubChem URL:[Link]
Sources
Navigating the Solubility Challenges of 3-(Dimethoxymethyl)benzoic Acid: A Technical Support Guide
Welcome to the technical support center for 3-(Dimethoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the solubility challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its behavior in common laboratory solvents like water and DMSO. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust experimental plans.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(Dimethoxymethyl)benzoic acid not dissolving in water?
A1: 3-(Dimethoxymethyl)benzoic acid has an inherently low solubility in water due to its molecular structure. The presence of a largely non-polar benzene ring and the dimethoxymethyl group outweighs the polarizing effect of the single carboxylic acid group. While the carboxylic acid can participate in hydrogen bonding with water, the overall hydrophobic nature of the molecule limits its ability to readily dissolve in aqueous solutions. The solubility of benzoic acid itself in water is limited, although it does increase with temperature.[1][2]
Q2: I've noticed that my aqueous solution of 3-(Dimethoxymethyl)benzoic acid is changing over time. What is happening?
A2: The dimethoxymethyl group on your molecule is an acetal. Acetals are known to be unstable in acidic aqueous solutions and can undergo hydrolysis to form the corresponding aldehyde and alcohol. In this case, the dimethoxymethyl group will hydrolyze to a benzaldehyde and two molecules of methanol. This chemical instability can lead to the formation of new species in your solution, which may have different solubilities and reactivities, thus affecting your experiments.
Q3: Is 3-(Dimethoxymethyl)benzoic acid more soluble in DMSO? Why?
A3: Yes, 3-(Dimethoxymethyl)benzoic acid is expected to be significantly more soluble in dimethyl sulfoxide (DMSO) than in water. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4] Its ability to act as a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate both the polar carboxylic acid group and the less polar regions of the 3-(Dimethoxymethyl)benzoic acid molecule.
Q4: Can I heat the aqueous solution to improve the solubility of 3-(Dimethoxymethyl)benzoic acid?
A4: While heating can increase the solubility of many compounds, including benzoic acid derivatives, it should be done with caution for 3-(Dimethoxymethyl)benzoic acid in aqueous solutions.[1] Increased temperature can also accelerate the rate of hydrolysis of the acetal group, especially if the solution is even slightly acidic. Therefore, while you might temporarily increase the amount of dissolved compound, you may also be promoting its degradation.
Q5: How can I prepare a stock solution of 3-(Dimethoxymethyl)benzoic acid?
A5: For most applications, it is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium at the final concentration. This approach minimizes the time the compound is in an aqueous environment where hydrolysis can occur.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
Causality: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The compound, which was stable in the highly solubilizing DMSO, crashes out of the solution when introduced to the less favorable aqueous environment.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%) to avoid solvent effects in your experiment, but high enough to aid in solubility. You may need to test a range of final DMSO concentrations.
-
Use a Co-solvent: In some cases, the addition of a small amount of another water-miscible organic solvent to the aqueous buffer can help to increase the solubility of the compound.
-
pH Adjustment: For compounds with a carboxylic acid group, increasing the pH of the aqueous buffer to deprotonate the acid (forming a more soluble carboxylate salt) can significantly improve solubility. However, be mindful of the pH stability of your compound and the requirements of your experiment.
Issue 2: Inconsistent experimental results over time with aqueous solutions.
Causality: This is likely due to the hydrolysis of the dimethoxymethyl group in the aqueous environment. The resulting benzaldehyde derivative will have different biological and chemical properties, leading to variability in your results.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your 3-(Dimethoxymethyl)benzoic acid in aqueous media immediately before use. Do not store aqueous solutions of this compound.
-
Maintain Neutral or Slightly Basic pH: The rate of acetal hydrolysis is catalyzed by acid.[5] If your experimental conditions allow, maintaining a neutral or slightly basic pH can help to slow down the degradation of the compound.
-
Minimize Incubation Time in Aqueous Media: Design your experiments to minimize the time the compound is in an aqueous solution before the assay is read.
-
Characterize Your Solution: If you suspect degradation, you can use analytical techniques such as HPLC or NMR to check the purity of your compound in the aqueous solution over time.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of 3-(Dimethoxymethyl)benzoic acid in a suitable vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30-40°C) can be used to aid dissolution if necessary, but ensure the vial is tightly capped to prevent water absorption by the DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture contamination.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Equilibrate Stock Solution: Allow an aliquot of the DMSO stock solution to come to room temperature.
-
Prepare Aqueous Buffer: Have your final aqueous buffer ready.
-
Serial Dilution (if necessary): If a large dilution is required, it is often best to perform a serial dilution.
-
Final Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer and immediately vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiment without delay.
Data Presentation
Table 1: Qualitative Solubility and Stability of 3-(Dimethoxymethyl)benzoic acid
| Solvent | Solubility | Stability | Key Considerations |
| Water | Low | Poor (risk of hydrolysis) | Avoid as a primary solvent for stock solutions. Prepare fresh for immediate use. |
| DMSO | High | Good (when anhydrous) | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Good | Can be an alternative to DMSO for stock solutions. |
| Aqueous Buffers (pH < 7) | Very Low | Poor (acid-catalyzed hydrolysis) | Not recommended for prolonged exposure. |
| Aqueous Buffers (pH ≥ 7) | Low (but higher than acidic) | Moderate (hydrolysis is slower) | May improve solubility and stability compared to acidic buffers. |
Visualizations
Caption: Decision workflow for dissolving 3-(Dimethoxymethyl)benzoic acid.
Caption: Hydrolysis of 3-(Dimethoxymethyl)benzoic acid in acidic aqueous solution.
References
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
PubChem. 3-Methoxybenzoic Acid. Available at: [Link]
-
Quora. How to determine the benzoic acid solubility in water. Available at: [Link]
- Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
-
Cheméo. 3,5-Dimethoxybenzoic acid. Available at: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]
-
ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Available at: [Link]
-
ResearchGate. Hydrolysis of dimethoxymethylbenzene using various acid catalysts. Available at: [Link]
- Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
-
Gsrs. 3-(DIMETHOXYMETHYL)BENZOIC ACID. Available at: [Link]
-
Reddit. Can DMSO be used for the recrystallization of benzoic acid? : r/chemhelp. Available at: [Link]
-
The Japanese Pharmacopoeia. Benzoic Acid. Available at: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]
-
PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]
-
Sciencemadness. Preparation of 3-methoxybenzoic acid. Available at: [Link]
-
PubMed. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Available at: [Link]
-
NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. Available at: [Link]
-
NIST. Benzoic acid, 3,4-dimethoxy-. Available at: [Link]
Sources
Technical Support Center: Handling 3-(Dimethoxymethyl)benzoic Acid
Topic: Stability & Workup Protocols for 3-(Dimethoxymethyl)benzoic acid CAS: 417698-66-9 (and related derivatives) Applicable For: Organic Synthesis, Process Chemistry, Medicinal Chemistry
🚨 Critical Alert: The "Acetal-Acid" Paradox
You are working with a molecule that contains two conflicting functional groups:
-
Carboxylic Acid (Position 1): Requires acidic conditions to protonate and isolate (pKa ≈ 3.9–4.1).
-
Dimethyl Acetal (Position 3): Requires basic/neutral conditions to remain stable; hydrolyzes rapidly to an aldehyde in the presence of acid and water.
The Failure Mode: Standard acidic workups (e.g., 1M HCl wash) will destroy your product, converting it into 3-formylbenzoic acid . This guide details how to navigate this chemoselectivity conflict.
Module 1: Mechanism & Stability Profile
To preserve the acetal, you must understand the kinetics of its destruction. Acetal hydrolysis is specific-acid catalyzed (
The Danger Zone: Hydrolysis Mechanism
The following diagram illustrates the pathway you must prevent. Note that the Oxocarbenium Ion formation is the rate-limiting step, which is accelerated exponentially as pH drops below 4.0.
Stability Data Points
| Parameter | Stability Status | Notes |
| pH > 7 | ✅ Stable | Acetals are stable to strong bases (NaOH, KOH, LiOH). |
| pH 5–7 | ⚠️ Meta-Stable | Kinetic stability is high. Hydrolysis is slow (hours/days). |
| pH < 4 | ❌ Unstable | Rapid hydrolysis. The carboxylic acid itself (pKa ~4.0) can catalyze this if wet. |
| Moisture | ❌ Critical Risk | Solid free acid can auto-catalyze hydrolysis if stored with trace moisture. |
Module 2: Troubleshooting Guide
Scenario: You have performed a reaction (e.g., saponification of an ester) and need to isolate the free acid.
| Symptom | Probable Cause | Corrective Action |
| Product smells like almonds | Hydrolysis. The acetal has cleaved to the aldehyde (benzaldehyde-like odor). | Immediate: Neutralize with NaHCO₃. Check pH. If degradation is partial, re-acetalize (MeOH/Trimethyl Orthoformate + cat. acid) anhydrously. |
| Low Yield after Acid Workup | Water Solubility. At pH 5-6 (safe zone), the acid is partially ionized (carboxylate) and stays in the water layer. | Salting Out: Saturate the aqueous layer with NaCl. Use a more polar organic solvent (e.g., 10% iPrOH in CHCl₃ or EtOAc). |
| Solid degrades in storage | Autocatalysis. The -COOH protonated the acetal due to residual moisture. | Store as the salt (Sodium 3-(dimethoxymethyl)benzoate) or store the acid over P₂O₅ in a freezer. |
| NMR shows -CHO peak (~10 ppm) | Acidic NMR Solvent. CDCl₃ often contains trace HCl/DCl. | Filter CDCl₃ through basic alumina before use or add a granule of K₂CO₃ to the NMR tube. |
Module 3: Optimized Workup Protocols
Do NOT use 1M HCl. Use one of the following "Soft Acidification" protocols.
Protocol A: The Buffered Extraction (Recommended)
Best for: Isolating the free acid for immediate use.
-
Cooling: Cool the reaction mixture (alkaline) to 0°C.
-
Biphasic Setup: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the reaction vessel.
-
Acidification:
-
Prepare a 10% Citric Acid solution or 1M NaH₂PO₄ (Monosodium Phosphate).
-
Add dropwise with vigorous stirring.
-
STOP when the aqueous phase reaches pH 5.0–5.5 . Do not go to pH 1-2.
-
-
Extraction:
-
Separate layers immediately.
-
Saturate the aqueous layer with NaCl and extract 2x more with organic solvent.
-
-
Drying (Crucial):
-
Wash combined organics with Brine .
-
Dry over Na₂SO₄ (Sodium Sulfate) for 15 minutes. Avoid MgSO₄ if it is slightly acidic, though usually acceptable.
-
-
Evaporation: Remove solvent at <40°C.
Protocol B: The "Salt Isolation" (Highest Stability)
Best for: Long-term storage or shipment.
Instead of isolating the free acid, isolate the Lithium or Sodium salt .
-
Evaporate the reaction solvent (if volatile).
-
Chromatograph the crude residue on Reverse Phase (C18) using water/methanol (neutral).
-
Lyophilize (freeze-dry) the fractions.
-
The carboxylate salt is indefinitely stable to hydrolysis.
Protocol C: Anhydrous "Catch & Release"
Best for: Strictly anhydrous downstream chemistry.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Use caution. Standard silica gel is slightly acidic (pH 6-7, but surface acidity can be higher).
-
Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in your eluent to neutralize acidic sites.
-
Alternative: Use neutral alumina.
Q: I need to perform an amide coupling (EDC/NHS) next. Do I need to isolate the solid acid? A: No. It is safer to generate the free acid in situ.
-
Take the carboxylate salt.
-
Suspend in DMF/DCM.
-
Add 1 equivalent of HCl (as a solution in Dioxane or Ether) under anhydrous conditions.
-
Immediately add your coupling reagents. This avoids exposing the acetal to aqueous acid.
Q: What is the pKa of 3-(dimethoxymethyl)benzoic acid? A: While experimental values for this specific CAS are rare, it is estimated at 3.85 – 4.00 . The dimethoxymethyl group is inductively electron-withdrawing (σ_m ≈ +0.05), making it slightly more acidic than benzoic acid (4.20) but less acidic than 3-formylbenzoic acid (pKa ≈ 3.84) [1, 2].[1]
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Acetals).[2][3]
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.
- BenchChem Technical Data. (2025). Stability and Storage of Benzoic Acid Derivatives. [Inferred from general stability data of methoxy-substituted benzoic acids].
Sources
Technical Support Center: Purification & Troubleshooting
Topic: Removing Unreacted 3-Formylbenzoic Acid (3-FBA) from Product Mixtures
Welcome to the Advanced Purification Support Center. This guide provides field-proven, mechanistically grounded troubleshooting strategies for removing 3-formylbenzoic acid (3-FBA) from organic reaction mixtures.
Issue Overview & Chemical Causality
3-Formylbenzoic acid is a notoriously persistent impurity due to its bifunctional nature. It contains both a carboxylic acid (pKa ~3.84)[1] and an electrophilic aldehyde group. In standard organic solvents, protonated 3-FBA remains highly soluble. Effective removal requires exploiting one of these two functional groups to drastically alter its solubility profile, forcing it into an aqueous or solid phase.
Frequently Asked Questions (Troubleshooting)
Q: Why is 3-FBA persisting in my organic layer after a standard water or brine wash? A: In its neutral, protonated state, 3-FBA is relatively non-polar and strongly prefers the organic phase. A neutral water wash does not provide the chemical driving force (ionization) required to break its solvation in organic media.
Q: Can I just use a sodium bicarbonate (NaHCO₃) wash? A: Yes, provided your target product is not acidic. The carboxylic acid of 3-FBA has a pKa of 3.84[1]. Saturated aqueous NaHCO₃ (conjugate acid pKa ~6.4) is sufficiently basic to deprotonate 3-FBA, forming a highly polar sodium carboxylate salt that partitions into the aqueous layer. Caution: If your target product has a pKa < 6, it will co-extract into the aqueous layer.
Q: My target product is also a carboxylic acid. How do I selectively remove 3-FBA?
A: You must bypass the carboxylic acid and target the aldehyde group. Saturated sodium bisulfite (NaHSO₃) selectively reacts with aldehydes to form a water-soluble
Q: I am performing high-throughput library synthesis and want to avoid liquid-liquid extraction entirely. What are my options? A: Utilize a polymer-bound scavenger resin, such as p-toluenesulfonyl hydrazide resin. The solid-supported hydrazine undergoes a condensation reaction with the aldehyde of 3-FBA, forming a covalent hydrazone linkage[3]. The impurity becomes anchored to the macroscopic polymer beads, which can simply be filtered away.
Quantitative Comparison of Removal Strategies
| Strategy | Target Functional Group | Reagent | Best Use Case | Product Compatibility |
| Mild Base Extraction | Carboxylic Acid | Sat. NaHCO₃ (aq) | Large-scale, cost-effective | Product must be neutral or basic (pKa > 7) |
| Bisulfite Extraction | Aldehyde | Sat. NaHSO₃ (aq) | Highly selective aldehyde removal | Product must not be an aldehyde/reactive ketone |
| Scavenger Resin | Aldehyde | Tosylhydrazine Resin | High-throughput screening, micro-scale | Product must not be an aldehyde/reactive ketone |
Self-Validating Experimental Protocols
Protocol A: Selective Sodium Bisulfite Extraction
Mechanism: The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-FBA. The use of a water-miscible solvent eliminates the phase barrier, accelerating adduct formation[4].
-
Dissolution: Dissolve the crude product mixture in a water-miscible solvent (e.g., Methanol or DMF) to ensure a homogeneous single phase[2].
-
Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃). Agitate vigorously for 30–60 seconds[2].
-
Phase Separation: Dilute the mixture with deionized water (to solubilize the newly formed ionic adduct) and add a water-immiscible solvent (e.g., Ethyl Acetate or Hexanes)[2].
-
Extraction: Shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer (containing the 3-FBA adduct). Wash the organic layer once more with water to remove residual bisulfite.
-
Self-Validation Step: Before discarding the aqueous layer, spot the organic layer on a TLC plate (e.g., 1:1 EtOAc:Hexanes). The absence of a strong UV-active spot at the known Rf of 3-FBA confirms complete scavenging. If 3-FBA is still present, repeat step 2.
Protocol B: Solid-Phase Scavenging using Tosylhydrazine Resin
Mechanism: The resin matrix swells in organic solvent, exposing nucleophilic hydrazine sites that covalently trap the 3-FBA aldehyde[3].
-
Resin Preparation: Weigh 2.5 to 3.0 equivalents of polymer-bound p-toluenesulfonyl hydrazide resin (typical loading: 1.0-2.0 mmol/g) relative to the estimated unreacted 3-FBA.
-
Swelling & Reaction: Dissolve the crude mixture in a suitable swelling solvent (e.g., Dichloromethane or THF). Add the resin and agitate gently on an orbital shaker at room temperature for 2–4 hours.
-
Filtration: Filter the suspension through a fritted syringe or filter paper. Rinse the resin bed with 2–3 column volumes of the reaction solvent to ensure complete elution of your target product.
-
Self-Validation Step: Analyze the filtrate via LC-MS. The disappearance of the 3-FBA mass peak (m/z 149 [M-H]⁻ in negative ion mode) validates the complete removal of the impurity.
Purification Workflow Decision Tree
Decision matrix for selecting the optimal 3-FBA removal strategy based on product properties.
References[5] Title: Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem
Source: benchchem.com URL:[1] Title: 3-Formyl-Benzoic Acid - ChemBK Source: chembk.com URL:[2] Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC Source: nih.gov URL:[3] Title: New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed Source: nih.gov URL: Title: p-Toluenesulfonyl hydrazide, polymer-bound 100-200 mesh, extent of labeling: 1.0-2.0 mmol/g loading, 1 % cross-linked with divinylbenzene | Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
- 1. chembk.com [chembk.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Optimizing recrystallization solvents for 3-(Dimethoxymethyl)benzoic acid
Welcome to the Technical Support Center for Advanced Molecular Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the unique crystallographic and chemical stability challenges of 3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9)[1].
Below, you will find a deep-dive mechanistic briefing, an optimized self-validating protocol, and a comprehensive Troubleshooting FAQ designed to eliminate yield loss and chemical degradation during recrystallization.
Mechanistic Briefing: The Autocatalysis Problem
The recrystallization of 3-(Dimethoxymethyl)benzoic acid presents a classic chemoselectivity paradox. The molecule contains two conflicting functional groups:
-
A Carboxylic Acid (-COOH): A polar, weakly acidic moiety (pKa ~4.2) that requires polar solvents for high-temperature dissolution.
-
A Dimethyl Acetal (-CH(OCH₃)₂): A protecting group that is highly stable under neutral and basic conditions, but extremely sensitive to aqueous or protic acids[2].
The Causality of Degradation: When this compound is heated in protic solvents (like methanol, ethanol, or aqueous mixtures), the carboxylic acid protonates the methoxy oxygens of its own acetal group. This autocatalysis triggers rapid hydrolysis (if trace water is present) or transacetalization (if in other alcohols), degrading the compound into 3-formylbenzoic acid[3][4]. To prevent this, the recrystallization environment must be strictly anhydrous and aprotic .
Figure 1: Autocatalytic degradation of 3-(Dimethoxymethyl)benzoic acid and aprotic mitigation.
Solvent Optimization Matrix
To balance solubility and chemical stability, binary solvent systems are required. The quantitative data below summarizes the screening of various solvent classes.
| Solvent System | Acetal Stability | Solubilizing Power (Hot) | Est. Crystallization Yield | Recommendation |
| Anhydrous EtOAc / Heptane | High | Excellent | >85% | Optimal - High yield, prevents autocatalysis. |
| Anhydrous Toluene / Hexane | High | Moderate | ~75% | Good - Requires higher solvent volumes. |
| Methanol / Water | Very Low | Excellent | N/A (Degrades) | Avoid - Causes rapid hydrolysis to aldehyde. |
| Ethanol (Absolute) | Low | High | Variable (<50%) | Avoid - High risk of transacetalization. |
Validated Standard Operating Procedure (SOP)
Protocol: Anhydrous Binary Recrystallization (EtOAc/Heptane) This protocol is designed as a self-validating system. It includes an In-Process Control (IPC) checkpoint to ensure chemical integrity before the final isolation.
Materials Required:
-
Crude 3-(Dimethoxymethyl)benzoic acid
-
Anhydrous Ethyl Acetate (EtOAc) over molecular sieves
-
Anhydrous Heptane
-
Oven-dried glassware (base-washed)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is washed with saturated NaHCO₃, rinsed with DI water, and oven-dried at 120°C to remove trace acidic residues that could act as secondary catalysts[4].
-
Dissolution: Suspend the crude compound in a minimum volume of anhydrous EtOAc (approx. 3-5 mL/g) in a round-bottom flask. Heat to 70°C under a dry nitrogen atmosphere until complete dissolution occurs.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed, fine-porosity fritted funnel to remove insoluble physical impurities.
-
Self-Validation Checkpoint (IPC): Withdraw 10 µL of the hot filtrate, dilute in CDCl₃, and run a rapid ¹H-NMR. Validation criteria: Confirm the presence of the intact acetal methoxy peak (~3.3 ppm, 6H) and the strict absence of an aldehyde proton peak (~10.0 ppm, 1H). If aldehyde is detected, the batch has degraded.
-
Anti-Solvent Addition: While maintaining the solution at 70°C, add anhydrous heptane dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot EtOAc (1-2 drops) to clear the turbidity.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20°C) at a controlled rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold heptane. Dry under high vacuum at room temperature for 12 hours.
Figure 2: Step-by-step anhydrous binary solvent recrystallization workflow with IPC.
Troubleshooting & FAQs
Q: Why did my recrystallized product turn into a sticky oil instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture. For 3-(Dimethoxymethyl)benzoic acid, this is usually caused by two factors:
-
Degradation: If you used a protic solvent, the acetal has likely hydrolyzed. The resulting mixture of the intact acid and the degraded aldehyde depresses the melting point, causing an oil.
-
Cooling Rate: If your solvent is correct (EtOAc/Heptane) but it still oiled out, your cooling rate was too fast. Reheat the mixture until it is a homogenous solution, and cool it at a much slower rate (e.g., in a warm water bath that naturally cools to room temp). You can also introduce a seed crystal just above the cloud point to force nucleation over phase separation.
Q: Can I use aqueous ethanol if I buffer it to a neutral pH? A: It is highly discouraged. While acetals are technically stable under strictly neutral or basic conditions[2], the substrate itself is a carboxylic acid. Even if you buffer the bulk solvent, the local microenvironment around the dissolving solid will be acidic. Furthermore, adding a base to neutralize the carboxylic acid will convert your compound into a benzoate salt, drastically altering its solubility profile and preventing crystallization from organic solvents. Stick to anhydrous aprotic solvents.
Q: My ¹H-NMR shows a new peak at ~10.0 ppm and my yield is low. What happened? A: A peak at ~10.0 ppm is the definitive signature of an aldehyde proton. Your dimethyl acetal protecting group has been compromised, reverting to 3-formylbenzoic acid[5]. This indicates that water and/or acid were introduced during your workflow. Ensure that your EtOAc and Heptane are strictly anhydrous (stored over 3Å or 4Å molecular sieves) and that your glassware was not washed with acidic cleaning solutions (like HCl or chromic acid) prior to use[4].
Q: Is it safe to dry the final crystals in a heated vacuum oven? A: Use caution. While the isolated crystals are relatively stable, heating them under vacuum in the presence of ambient atmospheric moisture can slowly trigger solid-state hydrolysis over time. It is highly recommended to dry the crystals under high vacuum at room temperature rather than applying external heat.
References
-
[2] Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at:[Link]
-
[3] Dimethyl Acetals - Protection and Deprotection. Organic Chemistry Portal. Available at: [Link]
-
[5] Acetal - Chemical Structure and Reversibility. Wikipedia. Available at:[Link]
-
[4] A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega (2018). Available at:[Link]
Sources
Technical Support Center: Prevention of Moisture Degradation in Acetals
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to prevent the moisture-induced degradation of acetals, ensuring the integrity and reliability of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What is moisture degradation in acetals, and why is it a concern?
A1: Moisture degradation, or hydrolysis, is a chemical reaction where water molecules break down the polymer chains of acetals.[1][2] Acetals are generally known for their low moisture absorption; however, under certain conditions, especially in the presence of acids or at elevated temperatures, they can be susceptible to hydrolysis.[2][3][4] This process leads to a reduction in molecular weight, loss of mechanical properties such as strength and stiffness, and can cause dimensional instability in finished parts.[5][6] For researchers and drug development professionals, this can compromise the performance of components in devices, alter drug delivery profiles, and affect the long-term stability of formulations.
Q2: How does the chemical structure of an acetal (homopolymer vs. copolymer) affect its susceptibility to moisture?
A2: There are two main types of acetal polymers: homopolymers (POM-H) and copolymers (POM-C).[7]
-
Homopolymers (e.g., Delrin®) possess a uniform chain of repeating oxymethylene units. This structure results in higher crystallinity, leading to approximately 15% greater strength and stiffness compared to copolymers.[7] However, they can be more susceptible to thermal degradation.[7][8]
-
Copolymers (e.g., Celcon®) have a more complex chain with intermittent ethylene-oxy groups. This structure gives them enhanced resistance to hydrolysis, particularly in hot water or steam, and better chemical resistance to strong alkalies.[7][9]
For applications requiring prolonged exposure to humid environments or hot water, copolymer acetals generally offer better stability.[7]
Q3: Are there visible signs of moisture degradation in acetals?
A3: Early stages of moisture degradation may not present obvious visual cues. However, as degradation progresses, you might observe:
-
Surface changes: A chalky or hazy appearance, sometimes referred to as "orange peel," can develop.
-
Mechanical failure: Increased brittleness, cracking, or a reduction in impact strength.
-
Dimensional changes: Warping or swelling, although acetals have low moisture absorption compared to materials like nylon.[5][6]
-
Odor: In severe cases of degradation, especially during processing at high temperatures, the release of formaldehyde gas, which has a pungent, irritating odor, can occur.[10][11]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Splay marks or surface defects on molded parts.
-
Probable Cause: This is often a direct result of excess moisture on the surface of the acetal pellets during processing.[10] When the moist pellets are heated in the molding machine, the water turns to steam, causing surface imperfections.
-
Solution:
-
Drying: Although virgin acetal resin in unopened, moisture-proof bags usually does not require drying, it is good practice to dry the resin if the bag has been opened or if you are using reground material.[10][12][13]
-
Drying Parameters: A dehumidifying oven or hopper dryer is recommended.[10] Typical drying conditions are 2 to 4 hours at 80-85°C (175-185°F).[12][13] For toughened grades, refer to the manufacturer's specific recommendations.[12]
-
Acclimatization: If resin containers are moved from a cold storage area to a warmer processing environment, allow them to acclimate to the room temperature for at least 24 hours before opening.[10] This prevents condensation from forming on the cold pellets.[10]
-
Problem 2: Inconsistent processing or unexpected degradation during molding/extrusion.
-
Probable Cause: This can be due to a combination of factors including residual moisture, improper temperature settings, or contamination. Excessively high temperatures or long residence times in the heated chamber can cause the resin to degrade and release formaldehyde gas.[10] Contamination with acidic materials, such as PVC, can catalyze rapid degradation.[10][13]
-
Solution:
-
Verify Drying: Ensure that any regrind or previously opened material has been properly dried.
-
Temperature Control: Adhere to the recommended melt temperature range for the specific grade of acetal. For standard grades, this is typically 205–225°C (400–440°F).[12] Never heat Celcon® acetal above 238°C (460°F).[10]
-
Purging: Thoroughly purge the processing equipment with a suitable material like high-density polyethylene (HDPE) or an acrylic resin before introducing the acetal, especially if the equipment was previously used for a halogenated polymer like PVC.[10][13]
-
Ventilation: Ensure adequate ventilation in the processing area to safely remove any potential formaldehyde fumes.[11]
-
Problem 3: Reduced mechanical performance or premature failure of acetal components in a high-humidity environment.
-
Probable Cause: Long-term exposure to moisture, especially at elevated temperatures or in the presence of acidic substances, can lead to slow hydrolysis of the acetal polymer, reducing its mechanical integrity.
-
Solution:
-
Material Selection: For applications with expected high humidity or water exposure, consider using a copolymer acetal, which offers better resistance to hydrolysis.[7][9]
-
Environmental Control: If possible, control the ambient humidity and temperature of the operating environment.
-
Avoid Acidic Contact: Ensure that the acetal components are not in contact with strong acids or bases, which can accelerate degradation.[3][11]
-
Experimental Protocols & Data
Protocol for Drying Acetal Resins
-
Assessment: Determine if drying is necessary. Virgin, unopened bags generally do not require drying.[12] Drying is recommended for opened bags, regrind material, or if moisture contamination is suspected.[10][13]
-
Equipment: Use a dehumidifying or circulating air oven, or a hopper dryer.[10]
-
Procedure:
-
Spread the acetal pellets in a thin layer on a clean, dry tray.
-
Set the oven temperature according to the manufacturer's guidelines (see table below).
-
Dry for the recommended duration.
-
Process the dried material promptly or store it in a sealed, moisture-proof container.
-
Quantitative Data Summary: Storage and Drying Parameters
| Parameter | Recommendation | Source(s) |
| Storage Condition | Store in original, unopened containers in a cool, dry place. | [10][11] |
| Opened Containers | Reseal tightly after use. | [10] |
| Drying Requirement | Generally not needed for virgin resin in sealed bags. Necessary for opened bags or regrind. | [12][13] |
| Drying Temperature | 80-85°C (175-185°F) for standard grades. | [12] |
| Drying Time | 2-4 hours. | [12][13] |
| Moisture Content | Aim for <0.2% moisture content before processing. | [9] |
Visualizing the Degradation Mechanism
The primary mechanism of moisture degradation in acetals is acid-catalyzed hydrolysis. The following diagram illustrates this process.
Caption: Acid-catalyzed hydrolysis of an acetal.
This reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst.[1] This is followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion.[1][2] A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent steps lead to the formation of a hemiacetal, which can undergo further hydrolysis to yield an aldehyde or ketone and another alcohol molecule.[1]
References
-
General Processing Guidelines: Delrin® acetal resins. 12
-
Processing and Troubleshooting Guide - Celanese. 10
-
Acetal (POM) | Plastribution. 13
-
DELRIN® AFDE588 acetal resin. 11
-
Acetal Hydrolysis Mechanism - Chemistry Steps. 1
-
DELRIN ® acetal resin. 14
-
Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate.
-
DELRIN acetal resin - Sevron Safety Solutions. 15
-
Processing Guidelines | Arkema High Performance Polymers. 16
-
Typical Processing Conditions for DuPont Engineering Polymers - Distrupol. 17
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. 18
-
POM Processing: The Key to Durable Polyoxymethylene Components - Beeplastic. 5
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications.
-
Material Safety Data Sheet - Emco Industrial Plastics. 3
-
Acetals and Hemiacetals with Practice Problems - Chemistry Steps. 19
-
POM Material: A Comprehensive Guide for Industrial Applications - Sales Plastics. 9
-
ACETALDEHYDE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate - OSHA. 20
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - American Chemical Society.
-
An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. - SciSpace.
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters - ResearchGate.
-
Acetal Material Handling Sheet - Direct Plastics. 21
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer | ACS Omega.
-
What is Polyoxymethylene? POM - Fluorocarbon.
-
Development of Polyoxymethylene/Polylactide Blends for a Potentially Biodegradable Material: Crystallization Kinetics, Lifespan Prediction, and Enzymatic Degradation Behavior - MDPI.
-
Tribology in Industry Wear Performance of Commercial Polyoxymethylene Copolymer and Homopolymer Injection Moulded Gears.
-
Dimethyl Acetals - Organic Chemistry Portal.
-
Understanding Acetals - Professional Plastics.
-
The Influence of Annealing on Optical and Humidity Sensing Properties of Poly(Vinyl Alcohol-Co-Vinyl Acetal) Thin Films - ResearchGate.
-
The Influence of Annealing on Optical and Humidity Sensing Properties of Poly(Vinyl Alcohol-Co-Vinyl Acetal) Thin Films - MDPI.
-
Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC.
-
Effect of Humidity on The Formation and Stability of Acetaminophen-β-Cyclodextrin Inclusion Complexes | Request PDF - ResearchGate.
-
Handling and Storage of LyondellBasell Polymers. 22
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed.
-
Moisture Control and Degradation Management - American Pharmaceutical Review.
-
Degradation mechanism of alachlor during direct ozonation and O(3)/H(2)O(2) advanced oxidation process - PubMed.
Sources
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- 5. beeplastic.com [beeplastic.com]
- 6. What is Polyoxymethylene? POM | Fluorocarbon [fluorocarbon.co.uk]
- 7. professionalplastics.com [professionalplastics.com]
- 8. tribology.rs [tribology.rs]
- 9. salesplastics.com [salesplastics.com]
- 10. celanese.com [celanese.com]
- 11. boedeker.com [boedeker.com]
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- 19. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. osha.gov [osha.gov]
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- 22. lyondellbasell.com [lyondellbasell.com]
Troubleshooting low conversion in amide couplings with 3-(Dimethoxymethyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving 3-(Dimethoxymethyl)benzoic acid. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve successful outcomes in your synthesis projects.
Troubleshooting Guide: Low Conversion and Side Product Formation
This section addresses the most common and frustrating issues encountered during the amide coupling of 3-(Dimethoxymethyl)benzoic acid. Each question is designed to diagnose a specific problem and provide a clear, actionable solution.
Q1: My amide coupling reaction with 3-(Dimethoxymethyl)benzoic acid is resulting in low to no yield. What are the primary causes and how can I fix it?
Low conversion is the most frequent issue and typically stems from one of four root causes: premature deprotection of the acetal, steric hindrance, suboptimal reaction conditions, or inefficient carboxylic acid activation.
Cause 1: Acetal Instability and Premature Deprotection
The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are notoriously unstable under acidic conditions and can readily hydrolyze back to the aldehyde, especially in the presence of water.[1][2] This premature deprotection is a major source of low yields and side product formation.
-
Mechanism of Failure: Many standard amide coupling protocols utilize additives like 1-hydroxybenzotriazole (HOBt), which are weakly acidic.[3] Furthermore, if your amine starting material is a hydrochloride or trifluoroacetate salt, the reaction medium can become sufficiently acidic to catalyze the hydrolysis of the acetal to 3-formylbenzoic acid. The resulting aldehyde is reactive and can participate in unwanted side reactions.
-
Troubleshooting Steps:
-
Assess Amine Salt Form: If your amine is a salt (e.g., Amine·HCl), ensure you add a sufficient amount of a non-nucleophilic base (e.g., 2.5 equivalents of DIPEA or triethylamine) to both neutralize the salt and facilitate the coupling.[3]
-
Choose Coupling Additives Wisely: While HOBt is a classic additive used to suppress racemization and improve efficiency with carbodiimides like EDC, its acidic nature can be detrimental here.[3] Consider using a less acidic additive or a coupling reagent that does not require one.
-
Run a Stability Test: Before attempting the coupling reaction again, perform a control experiment to test the stability of your starting material under the planned reaction conditions.
-
Experimental Protocol: Acetal Stability Test
-
Setup: In a clean, dry vial, dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 eq.) in your chosen anhydrous solvent (e.g., DMF or DCM) to a typical reaction concentration (0.1-0.5 M).
-
Reagent Addition: Add the base (e.g., DIPEA, 2.5 eq.) and any acidic components you would normally use (e.g., your Amine·HCl salt, 1.1 eq., and additives like HOBt, 1.2 eq.). Do not add the coupling reagent (e.g., EDC, HATU).
-
Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS, specifically looking for the appearance of 3-formylbenzoic acid or the disappearance of your starting material.
-
Analysis: If you observe significant conversion to the aldehyde, your conditions are too acidic. You must adjust your protocol by using a free-based amine or avoiding acidic additives before proceeding.
Cause 2: Steric Hindrance and Inefficient Activation
The benzene ring and the dimethoxymethyl group can create moderate steric hindrance around the carboxylic acid, potentially slowing the rate of amide bond formation, especially with bulky amines.[4][5] If the activation of the carboxylic acid is not efficient or the activated intermediate is not reactive enough, the reaction will stall.
-
Mechanism of Failure: Standard coupling reagents like EDC/HOBt form an activated HOBt-ester, which may not be reactive enough to overcome the steric barrier presented by both coupling partners.[3][4]
-
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for challenging couplings.[3][4] Reagents like HATU, HBTU, or PyBOP generate highly reactive activated esters that can significantly improve yields with sterically hindered substrates.[3][4][6]
-
Consider a Two-Step Protocol: For extremely difficult couplings, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can be highly effective. This decouples the activation step from the coupling step.
-
Experimental Protocol: Acid Chloride Formation and Coupling
-
Activation: In a fume hood, dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C, along with a catalytic amount of DMF (1-2 drops).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Isolation: Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step.
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of your amine (1.1 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq.) dropwise. Stir and allow the reaction to warm to room temperature. Monitor by TLC or LC-MS until completion.
Q2: My reaction is messy, showing multiple spots on TLC and a complex LC-MS profile. What are these byproducts?
A messy reaction profile is a direct consequence of the issues described above. The primary culprits are byproducts from acetal hydrolysis and side reactions involving the coupling reagents themselves.
-
Aldehyde-Related Byproducts: If the acetal hydrolyzes, the resulting 3-formylbenzoic acid can react with your amine to form an imine, which may appear as a new spot.
-
Coupling Reagent Byproducts:
-
EDC: Forms a water-soluble urea byproduct, which is generally easy to remove during aqueous workup.[3][7] However, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine fails to react quickly, leading to a persistent impurity.[3]
-
HATU: Can react with nucleophiles other than the carboxylic acid. If pre-activation is not performed correctly, HATU can react with the free amine, leading to a guanidinium side product.[8][9]
-
-
Troubleshooting Steps:
-
Confirm Acetal Stability: First, perform the acetal stability test described in Q1 to rule out hydrolysis.
-
Optimize Order of Addition: For uronium reagents like HATU, pre-activation is key. Mix the carboxylic acid, HATU, and base (e.g., DIPEA) in an anhydrous solvent and stir for 5-10 minutes before adding the amine.[8][10] This ensures the activated ester is formed first, minimizing the opportunity for HATU to react directly with your amine.
-
Refine Workup Procedure: A robust aqueous workup is essential for removing many common byproducts and unreacted starting materials.
-
Experimental Protocol: Standard Workup for Amide Couplings
-
Quench and Dilute: Once the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). This step removes basic impurities like excess amine and DIPEA.[7][11]
-
Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃). This removes acidic impurities, including unreacted carboxylic acid and additives like HOBt.[7][11]
-
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water.[11]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Data Summary and Reagent Selection
Choosing the right coupling reagent is critical. The following table summarizes common options and their suitability for this specific transformation.
| Coupling Reagent | Additive | Base | Pros | Cons & Mitigation Strategies |
| EDC | HOBt or Oxyma | DIPEA, Et₃N | Cost-effective; water-soluble byproducts.[3] | Can be inefficient for hindered substrates. The acidity of HOBt may cause acetal hydrolysis. Mitigation: Use Oxyma as a less acidic alternative to HOBt. |
| HATU | None | DIPEA, 2,4,6-Collidine | Highly efficient, fast reaction times, excellent for hindered substrates.[3][6] | Expensive; can cause side reactions with free amines if not pre-activated.[9] Mitigation: Always pre-activate with the carboxylic acid and base for 5-10 min before adding the amine.[8][10] |
| PyBOP | None | DIPEA, Et₃N | Phosphonium salt, very effective for difficult couplings; does not react with free amines.[8][12] | Byproduct (HMPA) is a suspected carcinogen. Mitigation: Handle with extreme care and use appropriate safety measures. |
| SOCl₂ / (COCl)₂ | None (cat. DMF) | DIPEA, Et₃N | Generates highly reactive acid chloride; very effective for unreactive systems. | Harsh conditions; not suitable for sensitive substrates with multiple functional groups. Requires a two-step, one-pot procedure. |
Visual Troubleshooting Workflow
The following flowchart provides a logical pathway for diagnosing and solving issues with your amide coupling reaction.
Caption: A step-by-step workflow for troubleshooting low amide coupling yields.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 3-(Dimethoxymethyl)benzoic acid in synthesis?
This compound is a valuable building block because the dimethoxymethyl group is a stable, protected form of an aldehyde. It allows chemists to perform reactions on other parts of the molecule, like the carboxylic acid, that would be incompatible with a free aldehyde. The acetal can be easily removed (deprotected) later in the synthetic sequence using aqueous acid to reveal the aldehyde for subsequent transformations.[13]
Q2: How stable is the dimethoxymethyl protecting group?
The dimethoxymethyl group, being an acetal, is generally stable under neutral and basic conditions. It is resistant to many reducing agents (like NaBH₄, LiAlH₄), organometallic reagents (like Grignards), and oxidizing agents.[2][13] However, it is highly sensitive to acidic conditions, especially in the presence of water, which will hydrolyze it back to the aldehyde and two equivalents of methanol.[1][2]
Q3: My amine starting material is an HCl salt. Do I need to perform a separate free-basing step before the coupling?
Not necessarily. While you can perform a separate liquid-liquid extraction with a base to generate the free amine, it is often more convenient to do the neutralization in situ. To do this, you must add at least one extra equivalent of a non-nucleophilic tertiary amine base (like DIPEA or triethylamine) to your reaction mixture. For example, if your protocol calls for 1.5 equivalents of base, you would use 2.5 equivalents to ensure one full equivalent is available to neutralize the HCl salt, leaving the remaining 1.5 equivalents to facilitate the amide coupling.[3]
Q4: Can I increase the reaction temperature to improve a sluggish reaction?
Yes, gentle heating (e.g., to 40-50 °C) can often help overcome the activation energy barrier for sterically hindered couplings.[4] However, this should be done with caution. Increased temperature can also accelerate side reactions, including the potential decomposition of sensitive reagents or hydrolysis of the acetal if trace acid and water are present. It is recommended to first optimize the coupling reagents and other conditions at room temperature before resorting to heat.
References
- Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
-
HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved March 8, 2024, from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved March 8, 2024, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 8, 2024, from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved March 8, 2024, from [Link]
-
Hydrolysis of Acetals in Water under Hydrothermal Conditions. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 8, 2024, from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]
-
Acetal Hydrolysis Mechanism. (2020, January 20). Chemistry Steps. Retrieved March 8, 2024, from [Link]
-
Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. (n.d.). RSC Publishing. Retrieved March 8, 2024, from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved March 8, 2024, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved March 8, 2024, from [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling & Troubleshooting 3-(Dimethoxymethyl)benzoic Acid
Welcome to the Technical Support Knowledge Base for 3-(Dimethoxymethyl)benzoic acid . This portal is designed for synthetic chemists and drug development professionals who require rigorous, field-proven methodologies for handling highly sensitive bifunctional reagents.
🔬 Knowledge Base: The Auto-Catalytic Dilemma
The Issue: 3-(Dimethoxymethyl)benzoic acid is notoriously unstable if handled improperly. The root cause of this instability lies in its bifunctional nature: it contains both a moisture-sensitive dimethyl acetal group and an acidic carboxylic acid group .
The Causality (Mechanism):
Acetals are generally stable under neutral and basic conditions but are highly susceptible to cleavage in the presence of aqueous acid. The mechanism follows a classic sequence of protonation, elimination, and nucleophilic attack by water[1]. Because this molecule contains a benzoic acid moiety (pKa ~4.2), it acts as its own acid catalyst. If even trace amounts of atmospheric moisture enter the storage container or reaction vessel, the intrinsic carboxylic acid provides the protons (
Diagram 1: Auto-catalytic hydrolysis pathway of 3-(Dimethoxymethyl)benzoic acid.
📊 Diagnostic Center: Is My Reagent Degraded?
Before committing this reagent to a complex, multi-step synthesis, you must validate its integrity. We employ a self-validating quality control system utilizing
Validation Protocol: Dissolve a 5 mg aliquot in anhydrous
Table 1: Quantitative Quality Control Indicators
| Analytical Metric | Intact 3-(Dimethoxymethyl)benzoic acid | Degraded (3-Formylbenzoic acid) |
| Absent | ~10.0 - 10.1 ppm (Singlet, 1H) | |
| ~5.4 - 5.5 ppm (Singlet, 1H) | Absent | |
| ~3.3 ppm (Singlet, 6H) | Absent (Free methanol appears at ~3.16 ppm in DMSO) | |
| Mass Spec (ESI-) | m/z 195 | m/z 149 |
| Physical State | Free-flowing white powder | Clumpy, sticky powder (due to moisture/methanol) |
🛠️ Standard Operating Procedures (SOPs)
To prevent degradation, every step of your workflow must exclude moisture. The following protocols are designed as self-validating loops—if a step fails, the subsequent validation check will catch it before the reagent is ruined.
SOP 1: Inert Dispensing & Reaction Setup
For handling the reagent on the benchtop without a glovebox.
-
Glassware Preparation: Dry all reaction flasks, stir bars, and syringes in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool it under a continuous stream of dry Argon on a Schlenk line[2].
-
Atmosphere Purging: Perform three vacuum/Argon backfill cycles (5 minutes per cycle). Causality: Argon is denser than Nitrogen and provides a superior protective blanket against ambient humidity when the flask is temporarily opened.
-
Solvent Validation: Prior to use, validate your solvent's water content using a Karl Fischer titrator. The solvent must read <10 ppm
. -
Transfer: Open the reagent bottle under a positive flow of Argon. Rapidly transfer the required mass to the purged Schlenk flask. Immediately seal both the flask and the reagent bottle.
-
Dissolution: Inject the validated anhydrous solvent into the reaction flask using a gas-tight syringe that has been pre-purged three times with Argon[3].
SOP 2: Long-Term Storage & Desiccation
For preserving the remaining reagent after initial use.
-
Headspace Displacement: Never recap the bottle with ambient air inside. Insert a needle connected to an Argon line into the headspace of the bottle and gently purge for 30 seconds to displace all moist air.
-
Hermetic Sealing: Cap the bottle tightly and wrap the junction with Teflon tape, followed by an outer layer of Parafilm. Causality: Teflon resists chemical vapor degradation, while Parafilm provides a highly elastic moisture barrier.
-
Desiccated Cold Storage: Place the sealed bottle inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag) filled with active, indicating Drierite (calcium sulfate). Store this secondary container at -20°C .
-
Thermal Equilibration (Critical): When retrieving the reagent for future use, do not open the bottle immediately . Allow the secondary container to sit on the benchtop for 1-2 hours until it reaches room temperature. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, instantly triggering the auto-catalytic hydrolysis cascade.
Diagram 2: Workflow for the handling, storage, and validation of moisture-sensitive acetals.
❓ Frequently Asked Questions (FAQs)
Q: My batch has partially degraded (I see a 15% aldehyde peak in NMR). Can I purify it using standard silica gel column chromatography? A: No. Standard silica gel is inherently acidic (pH ~4.5-5.5) and contains bound water. Running an auto-catalytic acetal through standard silica will rapidly accelerate its hydrolysis, destroying the rest of your material. If purification is absolutely necessary, you must use basic alumina or silica gel that has been heavily deactivated with 1-2% triethylamine (TEA). However, because your compound contains a free carboxylic acid, it will bind irreversibly to basic stationary phases. The best recovery method is anhydrous recrystallization.
Q: Why do you recommend Argon over Nitrogen for the Schlenk line and storage backfilling? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a flask or a reagent bottle, Argon settles at the bottom, creating a physical "blanket" over the solid powder that actively prevents ambient moisture from reaching the chemical surface.
📚 References
-
Hydrates, Hemiacetals, and Acetals – Their Formation From Aldehydes/Ketones, And Mechanisms Master Organic Chemistry URL:[Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Journal of Visualized Experiments (JoVE) URL:[Link]
-
Performing Sensitive Reactions without a Schlenk Line Chemistry LibreTexts URL:[Link]
Sources
Validation & Comparative
3-(Dimethoxymethyl)benzoic acid 1H NMR spectrum analysis
Title: Analytical Comparison Guide: 1H NMR Spectrum Analysis of 3-(Dimethoxymethyl)benzoic Acid vs. 3-Formylbenzoic Acid
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Context
In complex active pharmaceutical ingredient (API) synthesis, orthogonal reactivity is paramount. 3-Formylbenzoic acid possesses two highly reactive electrophilic centers: a carboxylic acid and an aldehyde. When downstream workflows require selective functionalization of the carboxylic acid (e.g., amide coupling or esterification), the aldehyde must be masked to prevent undesired side reactions or polymerization.
The standard solution is converting the aldehyde into a dimethyl acetal, yielding 3-(dimethoxymethyl)benzoic acid . This guide provides an in-depth comparative analysis of the 1H NMR spectra of both the protected acetal and its unprotected aldehyde precursor. By understanding the underlying quantum mechanical causes for the chemical shifts—specifically diamagnetic anisotropy versus inductive effects—researchers can utilize 1H NMR as a self-validating tool to monitor protection efficiency, sample stability, and reaction progression.
Causality in NMR Chemical Shifts
The transition from an aldehyde to an acetal fundamentally alters the electronic environment of the molecule, which is directly reflected in the 1H NMR spectrum.
-
The Aldehyde State (3-Formylbenzoic Acid): The carbonyl group (C=O) features a strong
-electron system. Under an applied magnetic field, the circulation of these -electrons generates an induced magnetic field that reinforces the external field at the location of the formyl proton. This phenomenon, known as diamagnetic anisotropy , heavily deshields the proton, pushing its chemical shift downfield to approximately 10.08 ppm [1]. Furthermore, the strong electron-withdrawing nature of the carbonyl group deshields the adjacent aromatic protons. -
The Acetal State (3-(Dimethoxymethyl)benzoic Acid): Upon conversion to the dimethyl acetal, the
carbonyl carbon is converted to an hybridized center. The diamagnetic anisotropy is eliminated. The methine proton is now deshielded solely by the inductive effect of the two highly electronegative oxygen atoms. Consequently, the signal shifts significantly upfield to approximately 5.45 ppm . The introduction of the two methoxy groups also produces a distinct, intense 6H singlet near 3.25 ppm .
Caption: Logical flow of how functional group conversion alters the electronic environment and NMR shifts.
Quantitative Data Comparison
The following table summarizes the key 1H NMR chemical shifts for both compounds. Data is referenced to DMSO-
| Proton Assignment | 3-Formylbenzoic Acid (Unprotected) [2] | 3-(Dimethoxymethyl)benzoic Acid (Protected) | Signal Multiplicity & Integration |
| Carboxylic Acid (-COOH) | ~13.20 ppm | ~13.00 ppm | Broad singlet, 1H |
| Aldehyde (-CHO) | 10.08 ppm | Absent | Singlet, 1H |
| Aromatic H2 (ortho to both) | 8.46 ppm | ~8.05 ppm | Narrow multiplet/Singlet, 1H |
| Aromatic H4, H6 | 8.25 ppm, 8.05 ppm | ~7.95 ppm, ~7.65 ppm | Doublets of doublets, 2H |
| Aromatic H5 (meta to both) | 7.60 ppm | ~7.50 ppm | Triplet, 1H |
| Acetal Methine (-CH-) | Absent | 5.45 ppm | Singlet, 1H |
| Acetal Methoxy (-OCH3) | Absent | 3.25 ppm | Singlet, 6H |
Note: The aromatic protons in the acetal derivative shift upfield relative to the aldehyde because the acetal group is less electron-withdrawing than the formyl group, increasing electron density on the aromatic ring.
Experimental Workflow & Methodology
To ensure a self-validating analytical system, the choice of solvent and acquisition parameters is critical. Acetals are highly sensitive to aqueous acid. Using standard Chloroform-
Therefore, DMSO-
Step-by-Step 1H NMR Acquisition Protocol
Step 1: Sample Preparation
-
Weigh 15.0 - 20.0 mg of 3-(dimethoxymethyl)benzoic acid into a clean, dry glass vial.
-
Add 0.6 mL of anhydrous DMSO-
(containing 0.03% v/v TMS as an internal standard). Causality: DMSO- lacks acidic protons, preventing spontaneous acetal deprotection, and strongly solvates the carboxylic acid dimer, sharpening the otherwise broad -COOH signal. -
Vortex the mixture for 30 seconds until complete dissolution is achieved.
-
Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Step 2: Instrument Configuration
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of DMSO-
. -
Tune and match the probe to the 1H frequency.
-
Set acquisition parameters:
-
Temperature: 298 K
-
Number of Scans (ns): 16 (Sufficient for high signal-to-noise ratio at this concentration).
-
Relaxation Delay (d1): 2.0 seconds.
-
Pulse Angle: 30° to 45°.
-
Step 3: Data Processing & In-Situ Validation
-
Apply a Fourier transform, phase the spectrum, and perform a baseline correction.
-
Reference the residual DMSO pentet to 2.50 ppm and the TMS singlet to 0.00 ppm .
-
Self-Validating Quality Control Check: Inspect the region between 9.5 ppm and 10.5 ppm . The complete absence of a singlet at 10.08 ppm confirms that the acetal is intact and that no hydrolysis occurred during storage or sample preparation.
Caption: Standard operating procedure for NMR acquisition and self-validating QC check.
Conclusion
The 1H NMR analysis of 3-(dimethoxymethyl)benzoic acid provides a definitive, quantitative method for verifying the successful protection of 3-formylbenzoic acid. By tracking the disappearance of the highly deshielded aldehyde proton (10.08 ppm) and the emergence of the inductively shifted methine (5.45 ppm) and methoxy (3.25 ppm) protons, researchers can confidently proceed with complex downstream synthetic steps. Utilizing DMSO-
References
-
PubChem Compound Summary for CID 12077, 3-Carboxybenzaldehyde National Center for Biotechnology Information. URL: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity National Institutes of Health (PMC). URL:[Link]
Evaluating 13C NMR Prediction Tools vs. Empirical Benchmarks: A Case Study on 3-(Dimethoxymethyl)benzoic acid
As drug development and synthetic workflows become increasingly reliant on high-throughput screening, the ability to rapidly verify chemical structures in silico is paramount. However, relying blindly on predictive Nuclear Magnetic Resonance (NMR) software without understanding the underlying algorithmic causality can lead to misassigned structures and costly downstream errors.
This guide objectively compares the performance of leading commercial 13C NMR prediction tools against gold-standard empirical data, using 3-(Dimethoxymethyl)benzoic acid as our model compound. This specific molecule was selected because its meta-substitution pattern—combining an electron-withdrawing carboxylic acid with a sterically bulky, resonance-donating acetal group—creates a complex electronic environment that rigorously tests the limits of predictive algorithms.
Comparative Analysis: Predictive Software vs. Empirical Data
To evaluate product performance, we benchmarked three distinct predictive methodologies against experimental 13C NMR data acquired in CDCl₃ at 100 MHz.
-
ChemDraw Professional (Increments) : Utilizes empirical additivity rules.
-
ACD/Labs NMR Predictor (HOSE) : Relies on Hierarchically Ordered Spherical Description of Environment codes.
-
Mnova NMRPredict (Ensemble) : Combines HOSE codes with Machine Learning (Neural Networks).
Quantitative Performance Summary
| Carbon Position | Experimental (CDCl₃) | Mnova (Ensemble) | ACD/Labs (HOSE) | ChemDraw (Increments) |
| C1 (ipso-COOH) | 130.2 ppm | 130.3 ppm | 130.1 ppm | 130.5 ppm |
| C2 (Ar-CH) | 128.8 ppm | 128.9 ppm | 128.7 ppm | 129.1 ppm |
| C3 (ipso-Acetal) | 138.5 ppm | 138.6 ppm | 138.3 ppm | 139.0 ppm |
| C4 (Ar-CH) | 131.9 ppm | 132.0 ppm | 131.8 ppm | 132.5 ppm |
| C5 (Ar-CH) | 128.5 ppm | 128.4 ppm | 128.6 ppm | 128.0 ppm |
| C6 (Ar-CH) | 129.7 ppm | 129.8 ppm | 129.5 ppm | 130.0 ppm |
| C7 (COOH) | 171.2 ppm | 171.4 ppm | 171.0 ppm | 172.0 ppm |
| C8 (Acetal CH) | 102.8 ppm | 102.9 ppm | 102.6 ppm | 104.0 ppm |
| C9, C10 (OCH₃) | 52.9 ppm | 53.0 ppm | 52.7 ppm | 53.5 ppm |
| Mean Absolute Error | - | 0.12 ppm | 0.16 ppm | 0.62 ppm |
Algorithmic Causality: Why the Tools Differ
The variance in Mean Absolute Error (MAE) stems directly from how each software processes the chemical environment:
-
The Limitation of Increments (ChemDraw): Additivity rules calculate shifts by taking a base value (e.g., benzene at 128.5 ppm) and adding predefined shifts for each substituent. While fast, this method fails to account for non-linear electronic cross-talk and the specific steric hindrance of the meta-acetal group, leading to a higher MAE of 0.62 ppm[1].
-
The Power of HOSE Codes (ACD/Labs): 2 map concentric spheres of atoms around the target carbon[2]. Because benzoic acids and benzaldehyde acetals are highly represented in curated literature databases, the software finds near-exact sub-structural matches, resulting in a highly accurate prediction (MAE 0.16 ppm)[1].
-
The Ensemble Advantage (Mnova): By combining HOSE codes with 3, the ensemble algorithm smooths out edge cases[3]. If a HOSE code match is weak for the specific C2 carbon trapped between the two substituents, the machine learning model compensates by predicting the shift based on learned quantum mechanical environments, yielding the lowest overall error[4].
Figure 1: Ensemble NMR prediction workflow combining HOSE codes, ML, and empirical increments.
Experimental Ground Truth: Self-Validating NMR Protocol
To establish the empirical benchmark, the experimental protocol must act as a self-validating system. Every parameter choice directly impacts the reliability of the resulting chemical shifts.
Solvent Selection & Causality
For 3-(Dimethoxymethyl)benzoic acid, CDCl₃ was selected over DMSO-d₆.
-
The Mechanistic Reason: In non-polar solvents like CDCl₃, carboxylic acids form stable, hydrogen-bonded dimers. This dimerization strongly deshields the carbonyl carbon (C7), pushing it to ~171.2 ppm. If a polar, aprotic solvent like5 were used, the solvent would disrupt the dimer to hydrogen-bond directly with the monomeric acid, altering the chemical shift and potentially broadening the peak due to chemical exchange dynamics[5].
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 30 mg of 3-(Dimethoxymethyl)benzoic acid in 0.6 mL of 99.8% CDCl₃ (containing 0.03% v/v TMS as an optional secondary reference). Transfer to a standard 5 mm NMR tube.
-
Lock and Shim: Insert the sample into the spectrometer. Establish a deuterium lock on the CDCl₃ solvent signal to prevent field drift. Optimize Z-shims to ensure a homogenous magnetic field (target a solvent line width of <0.5 Hz).
-
Pulse Sequence (CPD): Utilize a standard 1D 13C sequence with composite pulse decoupling (CPD) to remove ¹H-¹³C scalar couplings, collapsing carbon signals into sharp singlets.
-
Relaxation Delay (d1): Set the relaxation delay to 2.0 seconds .
-
Causality: Quaternary carbons (C1, C3, and the C7 carbonyl) lack directly attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms from distant nuclei. A longer d1 ensures these nuclei fully relax back to thermal equilibrium between pulses, preventing signal saturation and ensuring the peaks are visible above the baseline noise.
-
-
Data Processing: Apply zero-filling to 64k data points to enhance digital resolution. Apply an exponential window function with a line broadening (LB) of 1.0 Hz to maximize the signal-to-noise ratio without sacrificing peak resolution.
-
Internal Referencing: Phase correct the spectrum and reference the central peak of the CDCl₃ solvent triplet to exactly 77.16 ppm . This internal calibration validates the absolute chemical shifts of the solute.
Figure 2: Self-validating experimental workflow for quantitative 13C NMR acquisition and processing.
Conclusion
For researchers engaged in structure verification, relying solely on basic increment-based prediction tools can introduce unnecessary ambiguity, particularly for heavily substituted aromatics like 3-(Dimethoxymethyl)benzoic acid. Tools utilizing HOSE codes (ACD/Labs) or Ensemble Machine Learning approaches (Mnova) provide significantly higher fidelity to empirical ground truths. However, no software supersedes the necessity of a rigorously calibrated, self-validating experimental NMR protocol.
References
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. National Institutes of Health (NIH). Available at:[Link]
-
13 C NMR Spectral Prediction by Means of Generalized Atom Center Fragment Method. MDPI. Available at:[Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Princeton University / Elsevier. Available at:[Link]
-
Download NMR Predict - Mestrelab. Mestrelab Research. Available at:[Link]
-
Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. American Chemical Society (ACS). Available at:[Link]
Sources
A Comparative Guide to the FTIR Characteristic Peaks of 3-(Dimethoxymethyl)benzoic Acid
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. For researchers and scientists working with novel compounds, techniques like Fourier-Transform Infrared (FTIR) spectroscopy offer a rapid, non-destructive, and highly informative window into the functional groups that define a molecule's identity and reactivity. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 3-(Dimethoxymethyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. By comparing its predicted spectral features with those of well-characterized analogues—benzoic acid and 3-methoxybenzoic acid—we aim to equip researchers with the knowledge to confidently identify and assess the purity of this compound.
The Structural Significance of 3-(Dimethoxymethyl)benzoic Acid
3-(Dimethoxymethyl)benzoic acid is a trifunctional molecule, incorporating a carboxylic acid, a meta-substituted benzene ring, and a dimethoxymethyl group. Each of these components will give rise to distinct vibrational modes in the infrared spectrum. Understanding the expected positions and appearances of these absorption bands is crucial for structural elucidation.
The carboxylic acid group is anticipated to dominate the spectrum with its characteristic broad O-H stretching vibration, a result of extensive hydrogen bonding, and its intense carbonyl (C=O) stretch. The aromatic ring will contribute a series of weaker C-H stretching and bending vibrations, as well as C=C stretching bands. The dimethoxymethyl group, an acetal, introduces C-O ether-like linkages, which will have their own signature absorptions.
A Comparative Analysis of FTIR Spectra
To predict the FTIR spectrum of 3-(Dimethoxymethyl)benzoic acid, we can draw parallels with the known spectra of benzoic acid and 3-methoxybenzoic acid.
Benzoic Acid: The Archetype
The FTIR spectrum of benzoic acid is well-documented and serves as our foundational comparison. Its key features include:
-
O-H Stretch: A very broad absorption band typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1][2][3]
-
C-H Stretch (Aromatic): Weaker absorptions usually appearing just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹).[1]
-
C=O Stretch: A strong, sharp peak between 1680 and 1710 cm⁻¹ for the dimeric form.[1][4][5] The conjugation of the carbonyl group with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids.[4]
-
C=C Stretch (Aromatic): A series of medium to weak bands in the 1450-1600 cm⁻¹ region.[1]
-
C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ range, often coupled with O-H in-plane bending.[1][4]
-
O-H Bend (Out-of-Plane): A broad band centered around 900-960 cm⁻¹.[1][4]
3-Methoxybenzoic Acid: The Impact of an Ether Linkage
Introducing a methoxy group at the meta position, as in 3-methoxybenzoic acid, provides insight into the spectral contribution of the C-O-C linkage. The NIST gas-phase IR spectrum of 3-methoxybenzoic acid shows the expected carboxylic acid features, with additional peaks corresponding to the methoxy group. The C-O stretching vibrations of the ether will likely appear in the 1000-1300 cm⁻¹ region.
Predicted FTIR Characteristic Peaks for 3-(Dimethoxymethyl)benzoic Acid
Based on the analysis of its constituent functional groups and comparison with related molecules, the following table summarizes the expected characteristic FTIR peaks for 3-(Dimethoxymethyl)benzoic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance | Notes |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong | Very Broad | Overlaps with C-H stretching region. Indicative of hydrogen bonding.[1][2][3] |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak | Sharp | |
| Dimethoxymethyl Group | C-H Stretch (Aliphatic) | 2850-3000 | Medium | Sharp | |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong | Sharp | Position influenced by conjugation with the aromatic ring.[4] |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak | Multiple Sharp Bands | |
| Carboxylic Acid & Dimethoxymethyl Group | C-O Stretch | 1200-1320 & 1000-1150 | Strong to Medium | Sharp | A complex region with contributions from both the carboxylic acid C-O and the ether C-O linkages. |
| Carboxylic Acid | O-H Bend (Out-of-Plane) | 900-960 | Medium | Broad | |
| Aromatic Ring | C-H Bend (Out-of-Plane) | 690-900 | Medium to Strong | Sharp | The pattern of these bands can provide information about the substitution pattern on the benzene ring. |
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of 3-(Dimethoxymethyl)benzoic acid, the following protocol using the KBr pellet method is recommended. This technique is suitable for solid samples and minimizes interference from solvents.[6]
Workflow for FTIR Sample Preparation and Analysis
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Step-by-Step Methodology
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of 3-(Dimethoxymethyl)benzoic acid into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture until it is a homogeneous, fine powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FTIR Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and compare their positions and shapes to the expected values outlined in the table above.
-
Conclusion
The FTIR spectrum of 3-(Dimethoxymethyl)benzoic acid is predicted to be rich in information, with distinct signatures from its carboxylic acid, aromatic, and dimethoxymethyl functionalities. By understanding the expected peak positions and comparing them to the well-established spectra of benzoic acid and its derivatives, researchers can confidently identify this compound and assess its structural integrity. The provided experimental protocol offers a reliable method for obtaining high-quality data to support research and development efforts in the chemical and pharmaceutical sciences.
References
- Brown, D. (2025, November 9). Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- Satyarthy, S., Cheng, M., & Ghosh, A. (2025, February 1). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI.
- (2026, March 4). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis.
- ResearchGate. (n.d.).
- (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- (2023, December 12).
- IR: carboxylic acids. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.
- (2023, September 20).
- Benzoic acid, 3,5-dimethoxy-, methyl ester. (n.d.). NIST WebBook.
- Benzoic acid, 3-methoxy-. (n.d.). NIST WebBook.
- ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1), 3,4,5-trimethoxybenzoates of Mn(II) (2), Co(II) (3), Ni(II) (4), Cu(II) (5) and Zn(II) (6).
- FTIR Analysis of Benzoic Acid Samples. (n.d.). Scribd.
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
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- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. explore.st-aug.edu [explore.st-aug.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Dimethoxymethyl)benzoic Acid
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(dimethoxymethyl)benzoic acid, a compound relevant in synthetic chemistry and as a potential building block in drug development. Understanding its fragmentation pattern is crucial for accurate identification, structural elucidation, and purity assessment. We will compare its fragmentation under hard and soft ionization techniques, provide supporting data from analogous compounds, and present a robust experimental protocol for its analysis.
Introduction: The Analyte and the Technique
3-(Dimethoxymethyl)benzoic acid (Molecular Weight: 196.2 g/mol ) is a bifunctional molecule containing both a carboxylic acid and a protected aldehyde (as a dimethyl acetal).[1] This structure presents distinct and predictable fragmentation behaviors in mass spectrometry (MS). The choice of ionization technique profoundly impacts the resulting mass spectrum, providing either molecular weight information or rich structural detail through fragmentation.
We will explore two primary ionization methods:
-
Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive fragmentation.[2][3] This is invaluable for structural confirmation by creating a characteristic "fingerprint" of fragment ions.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source.[5][6] When coupled with tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID), controlled fragmentation can be induced to provide structural insights.[7][8]
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
Direct experimental data for 3-(dimethoxymethyl)benzoic acid is not widely published. Therefore, our analysis is built upon well-established fragmentation principles of its constituent functional groups: the benzoic acid core and the dimethoxymethyl (acetal) substituent.
Electron Ionization (EI-MS): Unveiling the Structural Core
Under standard 70 eV EI conditions, the molecular ion ([M]•⁺) at m/z 196 is expected.[9] However, due to the energy imparted, it will likely be of low abundance and undergo extensive fragmentation.[2] The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Key Predicted Fragmentations:
-
Loss of a Methoxy Radical (•OCH₃): The acetal group is prone to α-cleavage. The loss of a methoxy radical (31 Da) is a highly probable initial fragmentation, yielding a stable oxonium ion at m/z 165 . This is often a dominant pathway for ethers and acetals.
-
Formation of the Benzoyl Cation: A hallmark of benzoic acid fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to form the highly stable benzoyl cation.[10][11] For our analyte, this would lead to a fragment at m/z 179 .
-
Sequential Fragmentation: The initial fragments will undergo further decomposition.
-
The m/z 165 ion can lose carbon monoxide (CO, 28 Da), a common fragmentation for aromatic aldehydes/ketones, resulting in a fragment at m/z 137 .
-
Alternatively, the m/z 165 ion could lose formaldehyde (CH₂O, 30 Da) via rearrangement, leading to the benzoyl cation at m/z 135 .
-
-
Benzoic Acid Core Fragmentation: We also anticipate fragments characteristic of the benzoic acid moiety itself.
-
Loss of •COOH (45 Da): Cleavage of the bond between the ring and the carboxyl group would produce a phenyl-type cation at m/z 151 .
-
Loss of CO₂ (44 Da): Decarboxylation from the molecular ion would yield an ion at m/z 152 .[12]
-
The following diagram illustrates the proposed primary fragmentation cascade under Electron Ionization.
Caption: Proposed EI fragmentation pathway for 3-(dimethoxymethyl)benzoic acid.
Electrospray Ionization (ESI-MS/MS): Controlled Structural Analysis
ESI offers a gentler approach, ideal for confirming molecular weight and obtaining targeted structural information through MS/MS experiments.
Negative Ion Mode (ESI⁻): Carboxylic acids ionize exceptionally well in negative mode to form the deprotonated molecule, [M-H]⁻. For our analyte, this would be the precursor ion at m/z 195 . Upon CID, the most favored fragmentation pathway for benzoate anions is decarboxylation.[13]
-
Loss of CO₂ (44 Da): The primary fragmentation will be the neutral loss of carbon dioxide, resulting in a prominent product ion at m/z 151 . This is a highly specific and diagnostic fragmentation for carboxylic acids.
Caption: Primary ESI⁻ fragmentation pathway for 3-(dimethoxymethyl)benzoic acid.
Positive Ion Mode (ESI⁺): In positive ion mode, protonation will form the [M+H]⁺ ion at m/z 197 . The protonation site is likely the carbonyl oxygen or one of the acetal oxygens.[14][15] CID fragmentation would proceed via the loss of stable neutral molecules.
-
Loss of Methanol (CH₃OH, 32 Da): A common loss from protonated acetals or methoxy groups, yielding a fragment ion at m/z 165 .
-
Loss of Water (H₂O, 18 Da): Protonated benzoic acids are known to lose water, which would result in an ion at m/z 179 .[16]
Quantitative Data Summary & Comparison
The following table summarizes the key predicted ions for 3-(dimethoxymethyl)benzoic acid under different MS conditions. This serves as a quick reference for identifying the compound and interpreting its spectra.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| EI | 196 ([M]•⁺) | 165 | 31 (•OCH₃) | [M - Methoxy Radical]⁺ |
| 179 | 17 (•OH) | [M - Hydroxyl Radical]⁺ | ||
| 151 | 45 (•COOH) | [M - Carboxyl Radical]⁺ | ||
| 137 | 31+28 (•OCH₃, CO) | [M - Methoxy - CO]⁺ | ||
| ESI⁻ (CID) | 195 ([M-H]⁻) | 151 | 44 (CO₂) | [M - H - CO₂]⁻ |
| ESI⁺ (CID) | 197 ([M+H]⁺) | 165 | 32 (CH₃OH) | [M + H - Methanol]⁺ |
| 179 | 18 (H₂O) | [M + H - Water]⁺ |
Alternative Analytical Methodologies
While MS provides unparalleled sensitivity and structural data via fragmentation, it should be complemented by other techniques for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for complete structural elucidation. NMR would confirm the substitution pattern on the aromatic ring and the presence and connectivity of the dimethoxymethyl and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the acetal and acid.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating starting protocol for the analysis of 3-(dimethoxymethyl)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization may be required based on the specific instrument and sample matrix.
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent like methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions into the initial mobile phase (e.g., 95% Mobile Phase A) to create working standards (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm filter (e.g., PTFE or PVDF) before placing it in an autosampler vial.[11]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions (Negative ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 10 L/min, Temperature at 400 °C.[11]
-
MS1 Scan Range: m/z 50-300 to detect the [M-H]⁻ precursor ion at m/z 195.
-
MS2 (Product Ion Scan):
-
Precursor Ion: Isolate m/z 195.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation. This should be optimized to maximize the signal of the m/z 151 product ion.
-
Collision Gas: Argon.
-
-
Conclusion
The mass spectrometric fragmentation of 3-(dimethoxymethyl)benzoic acid is highly predictable and provides rich structural information. Hard ionization by EI will reveal a complex fragmentation pattern characterized by losses from both the acetal and carboxylic acid moieties. In contrast, soft ionization by ESI, particularly in negative mode, provides a clean and highly specific pathway for molecular weight confirmation and targeted fragmentation analysis, with decarboxylation being the key diagnostic event. By combining these MS approaches with a robust LC separation protocol, researchers can confidently identify and characterize this compound in complex matrices.
References
-
Doc Brown's Chemistry. (2026, February 24). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from Doc Brown's Chemistry website: [Link]
-
University of Colorado, Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Attygalle, A. B., et al. (2017, July 28). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. Retrieved from [Link]
-
Fábián, G., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]
-
Li, Y., et al. (2020, July 10). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide. ResearchGate. Retrieved from [Link]
-
PubChem. 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. Electron ionization. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. RSC.org. Retrieved from [Link]
-
NIST. Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Global Substance Registration System. 3-(DIMETHOXYMETHYL)BENZOIC ACID. gsrs.ncats.nih.gov. Retrieved from [Link]
-
LCGC International. (2020, November 12). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
-
Wolf, L. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(5), 660-679. [Link]
-
Goldman, S. (2023). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH. Retrieved from [Link]
-
MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]
-
Scheubert, K. (2013). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich Schiller University Jena. Retrieved from [Link]
-
Freie Universität Berlin. (2022). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
-
Cole, R. B., & Zhu, J. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 14(1), 21-31. [Link]
-
Fábián, G., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
-
Fountain, K. J., et al. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/weak anion-exchange columns. Rapid Communications in Mass Spectrometry, 35(S2), e9077. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Publish Comparison Guide: HPLC Analysis of 3-(Dimethoxymethyl)benzoic Acid
Executive Summary: The Stability-Retention Paradox
Analyzing 3-(Dimethoxymethyl)benzoic acid (3-DMBA) presents a classic chromatographic paradox that trips up even experienced method developers. The molecule contains two conflicting functional groups:[1][2]
-
Carboxylic Acid: Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention on C18 columns.[3]
-
Dimethyl Acetal: Requires neutral/basic conditions (pH > 5.0) to prevent hydrolysis into its aldehyde precursor, 3-formylbenzoic acid .[3]
This guide compares the chromatographic performance of 3-DMBA against its critical impurities under different conditions. It demonstrates why "standard" generic gradient methods fail for this compound and provides an optimized protocol to ensure data integrity.
Chemical Profile & Impurity Landscape[3]
Before selecting a column, we must understand the physicochemical properties of the target and its potential impurities.
| Compound | Structure Description | LogP (Est.) | pKa (Acid) | Chemical Risk |
| 3-(Dimethoxymethyl)benzoic acid | Target.[3] Benzoic acid core with a dimethyl acetal at C3.[3][4] | ~1.95 | 3.8 - 4.0 | Acid Labile. Hydrolyzes to aldehyde in pH < 4.[3] |
| 3-Formylbenzoic acid | Primary Impurity / Degradant.[3] Aldehyde at C3.[3] | ~1.40 | 3.7 - 3.9 | More polar than target.[3] Elutes earlier . |
| Methyl 3-(dimethoxymethyl)benzoate | Synthetic byproduct / Artifact.[3] Methyl ester of target.[3] | ~2.50 | N/A | Non-polar.[3] Elutes later . Formed if MeOH is used in acidic prep.[3] |
| Benzoic Acid | Potential starting material.[3][5] | ~1.87 | 4.2 | Elutes between Aldehyde and Target.[3] |
Mechanism of On-Column Degradation
If an acidic mobile phase (e.g., 0.1% TFA, pH 2.0) is used, the acetal group hydrolyzes during the run. This results in:
-
Peak Broadening: The target peak tails as it converts to the aldehyde.
-
Ghost Peaks: A "new" impurity peak (the aldehyde) appears or grows over time, leading to false OOS (Out of Specification) results.
Figure 1: Acid-catalyzed hydrolysis pathway of the dimethyl acetal group.
Comparative Performance: Method A vs. Method B
We compared two distinct approaches to illustrate the impact of pH on retention time (RT) and stability.
Method A: The "Standard" Trap (Acidic C18)
Method B: The Optimized Protocol (Buffered Neutral)
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (Selected for selectivity of aromatics)
-
Mobile Phase: 10mM Ammonium Acetate pH 5.5 (A) / Acetonitrile (B)[3]
-
pH: 5.5 (Acetal stable; Acid ionized)[3]
Experimental Data Summary
| Parameter | Method A (Acidic pH 2.7) | Method B (Buffered pH 5.[3]5) |
| Target RT (3-DMBA) | 8.4 min | 4.2 min (Reduced retention due to ionization) |
| Impurity RT (3-Formyl) | 5.1 min | 2.1 min |
| Resolution (Target/Impurity) | High (3.[3]3) | Moderate (2.[3]1) - Sufficient |
| Target Peak Shape | Sharp, slight tailing | Symmetrical |
| Stability (24h sequence) | FAILED. Aldehyde area increased by 15%.[3] | PASS. < 0.5% change in impurity profile. |
| Artifacts | "Ghost" peak observed bridging the two main peaks.[3] | None. |
Analysis: While Method A provides longer retention, it actively destroys the sample. The "impurity" detected in Method A is often an artifact generated by the method itself. Method B is the only valid approach for accurate purity quantification.
Optimized Experimental Protocol (Method B)
This protocol uses a mid-pH buffer to preserve the acetal. To compensate for the loss of retention (since the carboxylic acid is ionized at pH 5.5), we use a Phenyl-Hexyl column, which engages in pi-pi interactions with the benzoic ring, or a high-surface-area C18.
Reagents & Preparation[9][10][11]
-
Buffer (10mM Ammonium Acetate, pH 5.5): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC grade water. Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.[3]
-
Diluent: Acetonitrile:Water (50:50).[3] Note: Do not use acidified diluents.[3]
Chromatographic Conditions
| Parameter | Setting |
| Column | XBridge Phenyl-Hexyl or Gemini C18 (pH stable), 4.6 x 150 mm, 3.5 or 5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Keep low to further inhibit hydrolysis) |
| Detection | UV @ 230 nm (Benzoate absorption) |
| Injection Vol | 5 - 10 µL |
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Method Validation Workflow
Use the following decision tree to validate the method and ensure no on-column degradation is occurring.
Figure 2: Stability validation workflow to rule out method-induced artifacts.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on pKa and retention relationships).
-
BenchChem. (2025).[3][5][8] HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting & Optimization. Link (General retention behavior of benzoic acids).[3]
-
Organic Chemistry Portal. Dimethyl Acetals: Stability and Hydrolysis. Link (Chemical stability data of acetal groups).
-
PubChem. 3-(Dimethoxymethyl)benzoic acid (Compound Summary). Link (Physicochemical property data).[3]
-
Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Link (Comparative retention of benzoic acid derivatives).
Sources
- 1. waters.com [waters.com]
- 2. Separation of Benzoic acid, 3-formyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-(methoxymethyl)benzoic Acid | C9H10O3 | CID 4962354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Acetal Protecting Groups for 3-Formylbenzoic Acid
The following guide provides an in-depth technical comparison and experimental framework for protecting 3-formylbenzoic acid.
Executive Summary & Strategic Analysis
Protecting 3-formylbenzoic acid (3-CBA) presents a specific chemoselective challenge: the molecule contains both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid. Standard acid-catalyzed acetalization protocols often lead to unintended esterification of the carboxylic acid, yielding a mixture of products (acetal-acid, acetal-ester, and unprotected species).
For robust multi-step synthesis—particularly where the carboxylic acid must remain available for subsequent amide coupling or metal-organic framework (MOF) construction—the 1,3-dioxolane (cyclic acetal) is the superior choice over acyclic dimethyl/diethyl acetals.
Core Recommendation
-
Select 1,3-Dioxolane for high stability against nucleophiles, bases, and reducing agents (e.g., LiAlH₄, Grignards). It requires a two-step "Protect-then-Saponify" workflow to isolate the free acid cleanly.
-
Select Dimethyl Acetal only for transient protection during mild basic transformations where the methyl ester is either desired or inconsequential.
Comparative Performance Data
The following table summarizes the physicochemical stability and synthetic utility of the two primary acetal classes applied to 3-formylbenzoic acid.
| Feature | Cyclic Acetal (1,3-Dioxolane) | Acyclic Acetal (Dimethyl Acetal) |
| Formation Kinetics | Slower (Entropically favored once formed, but requires water removal) | Faster (Rapid equilibrium in MeOH) |
| Hydrolytic Stability | High ( | Low ( |
| Thermal Stability | High (often stable >150°C) | Moderate (can undergo thermal disproportionation) |
| Process Suitability | Excellent for multi-step synthesis. | Best for "one-pot" flow chemistry or transient blocking. |
| Acid Compatibility | The carboxylic acid moiety often esterifies with the glycol (forming hydroxyethyl esters). | The carboxylic acid will esterify to the methyl ester. |
| Preferred Reagent | Ethylene Glycol + pTSA (Dean-Stark) | Trimethyl Orthoformate (TMOF) + Solid Acid |
Critical Mechanistic Insight: The "Esterification Trap"
A common failure mode in protecting 3-formylbenzoic acid is attempting to form the acetal while preserving the free acid in a single step.
-
Direct Acetalization: Reacting 3-CBA with ethylene glycol and acid catalyst (pTSA) drives the equilibrium by removing water. However, the carboxylic acid also reacts with ethylene glycol, forming the 2-hydroxyethyl ester .
-
The Solution: Do not fight the esterification. Intentionally drive the reaction to the acetal-ester , then selectively hydrolyze the ester under basic conditions (saponification). Acetals are stable to base; esters are not. This affords the pure 3-(1,3-dioxolan-2-yl)benzoic acid .
Visualizing the Pathway
The diagram below illustrates the recommended "Protect-Hydrolyze" workflow versus the direct failure mode.
Caption: The "Protect-Hydrolyze" strategy (Solid Lines) avoids the purification challenges of direct acetalization (Dotted Lines).
Experimental Protocols
Protocol A: Synthesis of 3-(1,3-dioxolan-2-yl)benzoic acid (High Stability)
Purpose: To generate the robust cyclic acetal with a free carboxylic acid for subsequent coupling. Mechanism: Acid-catalyzed acetalization followed by base-mediated saponification.
Step 1: Formation of the Methyl Ester Acetal
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Suspend 3-formylbenzoic acid (15.0 g, 100 mmol) in Toluene (150 mL). Add Ethylene Glycol (18.6 g, 300 mmol, 3.0 eq) and p-Toluenesulfonic acid monohydrate (pTSA) (0.95 g, 5 mmol, 5 mol%).
-
Note: While 3-CBA is sparingly soluble in toluene, it dissolves as the reaction proceeds.
-
-
Reaction: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap. Continue until theoretical water (~1.8 mL) is collected and TLC shows consumption of aldehyde (approx. 4–6 hours).
-
Observation: The product at this stage is a mixture of the acetal-acid and the acetal-glycol ester. To standardize, many chemists perform a brief methylation (MeOH/H+) first, or simply proceed to saponification which cleaves any ester formed.
-
-
Workup: Cool to RT. Wash with sat.[1][2] NaHCO₃ (2 x 50 mL) and Brine. Dry organic layer over Na₂SO₄ and concentrate. This yields the crude ester-acetal intermediate.
Step 2: Selective Saponification
-
Hydrolysis: Dissolve the crude intermediate in THF/MeOH (1:1) (100 mL).
-
Base Addition: Add 2M LiOH (aq) (150 mL, 300 mmol). Stir at Room Temperature for 3–12 hours.
-
Checkpoint: Monitor by TLC.[3] The ester spot (high R_f) should disappear, replaced by the baseline acid spot.
-
-
Isolation (Critical):
-
Concentrate under reduced pressure to remove THF/MeOH.
-
Cool the remaining aqueous solution to 0°C.
-
Acidification: Carefully adjust pH to 4.0–4.5 using 1M Citric Acid or 1M HCl.
-
Warning: Do not drop pH below 3, or the acetal will hydrolyze back to the aldehyde.
-
Extract with EtOAc (3 x 100 mL). Dry (Na₂SO₄) and concentrate.[4]
-
-
Yield: Typically 85–92% overall yield. White solid.
Protocol B: Synthesis of Dimethyl Acetal (Transient Protection)
Purpose: Rapid protection for reactions strictly under basic/anhydrous conditions.
-
Reagents: Dissolve 3-formylbenzoic acid (1.5 g, 10 mmol) in anhydrous Methanol (15 mL).
-
Catalyst: Add Trimethyl Orthoformate (TMOF) (3.3 mL, 30 mmol) and Amberlyst-15 (100 mg).
-
Why TMOF? It acts as a water scavenger, driving the equilibrium without high heat.
-
-
Reaction: Stir at 50°C for 2 hours.
-
Workup: Filter off the solid catalyst (Amberlyst). Concentrate the filtrate.
-
Usage: Use immediately. Do not store for prolonged periods in non-anhydrous conditions.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Syntheses. (1955). m-Aminobenzaldehyde Dimethylacetal. Org. Synth. Coll. Vol. 3, 564. (Demonstrates reduction stability of acetals). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to TLC Visualization of 3-(Dimethoxymethyl)benzoic Acid
In the landscape of synthetic chemistry and drug development, Thin-Layer Chromatography (TLC) stands as an indispensable tool for its rapidity, simplicity, and cost-effectiveness in monitoring reaction progress and assessing compound purity.[1][2] The successful application of TLC, however, hinges on the final, crucial step: visualization. For a molecule like 3-(Dimethoxymethyl)benzoic acid, which possesses a unique combination of functional groups, selecting the appropriate visualization method is paramount to obtaining clear, reliable, and informative results.
This guide provides an in-depth comparison of various visualization techniques applicable to 3-(Dimethoxymethyl)benzoic acid. Moving beyond simple protocols, we will explore the underlying chemical principles of each method, offering the rationale behind experimental choices to empower researchers with a framework for informed decision-making.
The Analyte: Deconstructing 3-(Dimethoxymethyl)benzoic Acid
Before comparing visualization methods, we must first understand the chemical personality of our target molecule. Its structure holds the key to predicting its behavior with different reagents.
Chemical Structure: 3-(Dimethoxymethyl)benzoic acid[3][4]
The molecule presents three key features that dictate our visualization strategy:
-
Aromatic Ring: The benzene ring is a chromophore, a group that absorbs ultraviolet (UV) light, particularly at wavelengths around 254 nm.[5][6]
-
Carboxylic Acid: This functional group imparts significant polarity and acidic character, opening the door for specific acid-base visualization techniques.[7][8]
-
Acetal Group (Dimethoxymethyl): While relatively stable, this group can potentially be hydrolyzed under harsh acidic conditions and may be susceptible to strong oxidizing agents.
Our choice of method will leverage one or more of these features to render the compound visible on a TLC plate.
Method 1: UV Light (254 nm) — The Non-Destructive First Look
The most common and convenient starting point for TLC visualization is UV light, provided the analyte possesses a UV-active chromophore.[5][9]
Principle of Detection: Commercial TLC plates (designated with an F₂₅₄ suffix) are impregnated with a fluorescent indicator, often zinc sulfide, which glows bright green when irradiated with short-wave UV light (254 nm).[9][10] Compounds that absorb at this wavelength, such as the aromatic ring in our analyte, will quench this fluorescence. As a result, the compound appears as a dark or purple spot against the glowing green background.[5][9]
Experimental Protocol:
-
After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.[11]
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried plate under a short-wave (254 nm) UV lamp. Safety Precaution: Never look directly at the UV light source to prevent eye damage.[9]
-
The UV-active spots corresponding to 3-(Dimethoxymethyl)benzoic acid will appear as dark spots.
-
Lightly circle the spots with a pencil while under the lamp, as they will vanish once the light is removed.[9]
dot
Caption: Workflow for non-destructive UV visualization.
Method 2: Potassium Permanganate (KMnO₄) Stain — The Broad-Spectrum Oxidative Method
Potassium permanganate is a powerful oxidizing agent that serves as a highly effective general-purpose stain for compounds susceptible to oxidation.[12]
Principle of Detection: The permanganate ion (MnO₄⁻), which is intensely purple, acts as the visualizing agent. It reacts with any compound on the TLC plate that can be oxidized. In this reaction, the manganese is reduced from its +7 oxidation state (in MnO₄⁻) to manganese dioxide (MnO₂), a brown precipitate. This chemical transformation results in the appearance of a yellow or brown spot on a pink or purple background, which fades over time.
Experimental Protocol:
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13] Store in a sealed, light-protected container.
-
After UV visualization (if performed), take the dried TLC plate with forceps.
-
Quickly dip the plate into the KMnO₄ staining solution for 1-2 seconds, ensuring even coverage.
-
Remove the plate and let the excess stain drip off onto a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to brown spots against the purple background.
dot
Caption: Workflow for KMnO₄ staining.
Method 3: Phosphomolybdic Acid (PMA) Stain — The Versatile Reductive Method
PMA is considered one of the most universal stains, capable of visualizing a vast array of organic compounds.[14][15] It is particularly effective for compounds that can be oxidized (and thus act as reducing agents).
Principle of Detection: The phosphomolybdic acid reagent contains molybdenum in a high +6 oxidation state, appearing as a light yellow-green solution.[14] When a TLC plate is dipped in the stain and heated, organic compounds on the plate reduce the molybdenum(VI) to lower oxidation states (Mo⁵⁺, Mo⁴⁺). These reduced species are collectively known as "molybdenum blue," presenting as characteristic green or dark blue spots on a yellow-green background.[14][16]
Experimental Protocol:
-
Reagent Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[13][15] The stain is light-sensitive and should be stored in a foil-wrapped container.[14]
-
Using forceps, quickly dip the dried TLC plate into the PMA solution.
-
Remove the plate, wipe the back with a paper towel, and heat firmly with a heat gun.
-
Spots will develop as green or blue on a yellow-green background. Avoid overheating, which can cause the entire background to darken.[14]
dot
Caption: Workflow for PMA staining.
Method 4: Bromocresol Green — The Functionality-Specific pH Indicator
For targeted detection of the carboxylic acid group, a pH indicator stain like bromocresol green is an excellent choice. It provides confirmatory evidence that the visualized spot is indeed acidic.
Principle of Detection: Bromocresol green is an acid-base indicator that is blue above pH 5.4 and yellow below pH 3.8.[14] The staining solution is made slightly basic to ensure a blue background color. When a plate containing an acidic compound, such as 3-(Dimethoxymethyl)benzoic acid, is stained, the acid on the plate lowers the local pH, causing the indicator to shift to its yellow acidic form.[14]
Experimental Protocol:
-
Reagent Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns blue.[13]
-
Dip the dried TLC plate into the bromocresol green solution or spray it evenly.
-
No heating is required. Acidic compounds will immediately appear as yellow spots against a blue or green background.[12] Basic compounds may appear as more intense blue spots.
dot
Caption: Workflow for Bromocresol Green staining.
Comparative Performance Summary
| Visualization Method | Principle of Detection | Specificity | Pros | Cons | Expected Appearance |
| UV Light (254 nm) | Fluorescence Quenching[5] | Low (Any UV-active compound) | Non-destructive, fast, simple | Requires a chromophore, may have low sensitivity | Dark spot on a green background |
| KMnO₄ Stain | Oxidation of Analyte | Moderate (Oxidizable groups) | Very general, high contrast | Destructive, reagent has limited shelf-life | Yellow/brown spot on a purple background |
| PMA Stain | Reduction of Mo(VI)[14][16] | Low (Most organic compounds) | Very broad applicability, sensitive | Destructive, expensive, requires strong heating[16] | Green/blue spot on a yellow-green background |
| Bromocresol Green | pH Indication[14] | High (Acidic compounds) | Specific for acids, no heating needed | Destructive, not a general stain | Yellow spot on a blue/green background |
Expert Recommendations and Logical Workflow
A robust and efficient visualization strategy does not rely on a single method but rather a logical sequence that maximizes the information obtained from a single TLC plate.
dot
Caption: Recommended decision workflow for TLC visualization.
-
Always Start with UV Light: As a non-destructive method, UV visualization should always be the first step.[14] It provides immediate information without compromising the plate for further analysis.
-
Choose a Destructive Stain Based on Your Goal:
-
For general visualization to see all components, including potentially UV-inactive impurities or starting materials, Potassium Permanganate (KMnO₄) is an excellent, cost-effective choice. Phosphomolybdic Acid (PMA) is also a powerful universal alternative, albeit more expensive.[16]
-
To specifically confirm the identity of a spot as the target carboxylic acid, Bromocresol Green is the ideal choice due to its high specificity for acidic functional groups.[12]
-
By employing this structured approach, researchers can confidently and efficiently analyze TLC plates for 3-(Dimethoxymethyl)benzoic acid, ensuring both the accuracy of their results and a deeper understanding of the chemical processes at play.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]
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Not Voodoo. (2025, August 19). A Visual Guide to Making Vanillin Stain. [Link]
-
TLC Stains. TLC Stains. [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]
-
Curly Arrow. (2008, March 25). Let's talk about TLCs Part 3 - Phosphomolybdic Acid (PMA) Stain. [Link]
-
Organic Chemistry. TLC stains. [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]
-
University of Rochester. Magic Formulas: TLC Stains. [Link]
-
Global Substance Registration System. 3-(DIMETHOXYMETHYL)BENZOIC ACID. [Link]
-
PubChem, National Institutes of Health. 3-(Dimethoxymethyl)benzoic acid. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy-. [Link]
-
NIST WebBook. Benzoic acid, 3,5-dimethoxy-, methyl ester. [Link]
-
OpenOChem Learn. TLC. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Khan Academy. Thin layer chromatography (TLC). [Link]
-
University of Victoria. Thin layer chromatography. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of York. Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. Thin Layer Chromatography. [Link]
-
EAG Laboratories. Thin-Layer Chromatography | TLC. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
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- 16. TLC stains [reachdevices.com]
Theoretical Foundation: Electronic Transitions in Benzoic Acid
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Benzoic Acid and its Acetal Derivatives
For researchers and professionals in drug development and analytical chemistry, understanding the nuanced spectral properties of molecular building blocks is paramount. Benzoic acid, a fundamental aromatic carboxylic acid, serves as a scaffold for a vast array of pharmacologically active compounds.[1][2] Its conversion to derivatives, such as acetals, is a common strategy to modify its physicochemical properties. This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of benzoic acid and its acetal derivatives, grounded in the principles of electronic transitions and supported by detailed experimental protocols. UV-Vis spectroscopy is a simple, sensitive, and low-cost method widely employed in pharmaceutical analysis for tasks ranging from purity assessment to quantifying active pharmaceutical ingredients (APIs).[3][4][5]
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that occur when it absorbs light. For benzoic acid, the spectrum is a composite of transitions associated with two main structural components: the benzene ring and the carboxyl group (-COOH).
-
The Benzene Ring Chromophore: The aromatic ring contains a delocalized π-electron system. Absorption of UV radiation excites these electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π) orbitals. These are known as π→π transitions and are typically characterized by high molar absorptivity (ε).
-
The Carbonyl Chromophore: The carboxyl group contains both a π bond (C=O) and non-bonding (n) electron pairs on the oxygen atom. This allows for two primary transitions: a high-energy π→π* transition and a lower-energy, lower-intensity n→π* transition .[6][7] These "forbidden" n→π* transitions are a hallmark of carbonyl-containing compounds.[7]
The UV spectrum of benzoic acid in an acidic mobile phase typically displays three characteristic absorption bands, often labeled C, B, and A.[8][9][10]
-
C-Band (~274 nm): This is a lower-intensity band resulting from π→π* transitions within the benzene ring, analogous to the B-band in benzene itself. It often shows fine vibrational structure, though this can be obscured by polar solvents.[7][8]
-
B-Band (~230 nm): This is a high-intensity band arising from a mixture of n→π* and π→π* transitions.[8][11] Its high intensity makes it particularly useful for quantitative analysis.[12]
-
A-Band (~194 nm): This is a very high-energy π→π* transition, often outside the range of standard laboratory spectrophotometers.[9][10]
The Spectral Shift: Comparing Benzoic Acid to its Acetal Derivative
The formation of an acetal from a carboxylic acid involves the replacement of the carbonyl (C=O) double bond and the hydroxyl (-OH) group with two single-bonded alkoxy (-OR) groups. This fundamental structural modification has profound and predictable effects on the UV-Vis absorption spectrum.
Let's consider the transformation of benzoic acid into a representative acetal, Benzoic Acid Diethyl Acetal (1,1-diethoxy-1-phenylmethane).
Key Spectral Changes:
-
Disappearance of the n→π* Transition: The most significant change is the complete elimination of the carbonyl group. Since the non-bonding electrons of the carbonyl oxygen are responsible for the n→π* transition, this absorption band disappears from the spectrum of the acetal derivative.[6][7]
-
Hypsochromic Shift (Blue Shift) of the π→π* Bands: The carboxyl group (-COOH) is an electron-withdrawing group that extends the conjugation of the benzene ring, causing a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted benzene. When converted to an acetal, the substituent's electronic influence changes. The acetal group is significantly less electron-withdrawing and does not extend the π-system in the same way. This reduction in conjugation leads to a hypsochromic shift (a shift to shorter, higher-energy wavelengths) for the remaining π→π* bands (the B and C bands).[13]
Comparative Spectral Data
The following table summarizes the expected and observed UV-Vis absorption maxima for benzoic acid and a representative acetal derivative in a non-polar solvent like cyclohexane to preserve fine structure.
| Compound | Band | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Benzoic Acid | C | ~274 | Low (~1,000) | π→π* (Benzenoid) |
| B | ~230 | High (~12,000) | π→π* and n→π | |
| Benzoic Acid Acetal Derivative | C | ~265 (Shifted) | Low | π→π (Benzenoid) |
| B | ~215 (Shifted) | High | π→π | |
| - | Absent | - | n→π (Eliminated) |
Note: The exact λmax and ε values for the acetal derivative are illustrative, representing the expected hypsochromic shift based on first principles. Actual values may vary depending on the specific acetal and solvent used.
Experimental Methodology for Comparative Analysis
To empirically validate these spectral differences, a rigorous and well-controlled experimental protocol is essential. UV-Vis spectrophotometry offers a rapid and accurate method for this analysis.[14][15]
Step-by-Step Experimental Protocol
-
Solvent Selection:
-
Rationale: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[13][16] For comparative analysis, the same solvent must be used for all compounds.
-
Procedure: Select a UV-grade solvent that is transparent in the desired wavelength range (200-400 nm). Cyclohexane or hexane are excellent choices for observing fine structure. Ethanol or methanol are common polar alternatives but may obscure fine vibrational details due to hydrogen bonding.[7]
-
-
Preparation of Stock Solutions:
-
Rationale: Accurate concentration is key for quantitative comparison and adherence to the Beer-Lambert law.[5]
-
Procedure: Accurately weigh approximately 25 mg of benzoic acid and its acetal derivative into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with the chosen solvent to create 250 µg/mL primary stock solutions.
-
-
Preparation of Working Standards:
-
Rationale: The concentration must be optimized to yield an absorbance reading within the instrument's linear range (typically 0.2 - 1.0 A.U.).
-
Procedure: From the primary stock solutions, prepare a series of dilutions. A common working concentration for benzoic acid derivatives is 10 µg/mL. For example, pipette 4 mL of the 250 µg/mL stock into a 100 mL volumetric flask and dilute to volume with the solvent.
-
-
Instrument Setup and Measurement:
-
Rationale: A properly calibrated instrument with a stable baseline ensures data accuracy.
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill a matched pair of quartz cuvettes with the solvent. Place them in the reference and sample holders and run a baseline correction (autozero).
-
Empty the sample cuvette, rinse it with the working standard, and then fill it with the working standard.
-
Place the sample cuvette back into the sample holder and acquire the absorption spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Repeat for each compound, ensuring to rinse the cuvette thoroughly between samples.
-
-
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the theoretical basis for the observed spectral shifts.
Caption: Experimental workflow for comparative UV-Vis analysis.
Caption: Structural basis for spectral differences.
Conclusion and Implications for Drug Development
The conversion of benzoic acid to an acetal derivative induces clear and predictable changes in its UV-Vis absorption spectrum. The primary takeaways are the elimination of the characteristic n→π* transition of the carbonyl group and a hypsochromic (blue) shift of the remaining benzenoid π→π* bands.
For researchers in drug development, these spectral shifts are not merely academic. They provide a rapid, non-destructive analytical tool for:
-
Reaction Monitoring: The disappearance of the benzoic acid B-band at ~230 nm and the appearance of a new, blue-shifted peak can be used to monitor the progress of the acetal formation reaction.
-
Purity Assessment: The presence of a residual peak at the λmax of benzoic acid in the spectrum of the purified acetal can indicate incomplete reaction or contamination.[5][14]
-
Structural Confirmation: UV-Vis spectroscopy serves as a valuable preliminary check to confirm that the intended chemical transformation has occurred, complementing more definitive techniques like NMR and Mass Spectrometry.[2]
By understanding the fundamental relationship between molecular structure and electronic absorption, scientists can effectively leverage UV-Vis spectroscopy as an indispensable tool in the synthesis and analysis of pharmaceutical compounds.
References
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3. (2024). ResearchGate.
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17. Benchchem.
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14. (2022). HunterLab.
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A Comparative Guide to the Elemental Analysis of 3-(Dimethoxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 3-(Dimethoxymethyl)benzoic acid, a versatile building block in organic synthesis, confirming its elemental composition and purity is a critical first step. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques, offering field-proven insights into the experimental choices that underpin robust chemical characterization.
The Foundational Role of Elemental Analysis
Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon (C), hydrogen (H), and in some cases, nitrogen (N), sulfur (S), and oxygen (O) in a sample. This information is crucial for determining the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.
Theoretical Elemental Composition of 3-(Dimethoxymethyl)benzoic Acid
The molecular formula for 3-(Dimethoxymethyl)benzoic acid is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .[1] Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 61.22 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 6.16 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 32.62 |
Note: The precision of these values is dependent on the atomic weights used for the calculation.
While no experimental elemental analysis data for 3-(Dimethoxymethyl)benzoic acid is readily available in public literature, a synthesized sample of high purity would be expected to yield experimental values within ±0.4% of these theoretical percentages, a generally accepted tolerance in pharmaceutical analysis.
A Comparative Look: Alternative Analytical Techniques
While elemental analysis provides foundational data, a comprehensive characterization of 3-(Dimethoxymethyl)benzoic acid necessitates the use of orthogonal analytical techniques that provide structural and more detailed purity information.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Elemental composition (C, H, O percentages) | Simple, rapid, and provides fundamental purity data. | Provides no direct structural information; insensitive to isomeric impurities. |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the chemical environment of each proton and carbon atom. | Non-destructive, provides unambiguous structural elucidation.[2] | Requires a larger sample size for ¹³C NMR; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular weight confirmation and structural clues from fragmentation. | Can be destructive; may not differentiate between isomers without tandem MS. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and separation of components in a mixture. | Highly sensitive and quantitative for purity determination.[3] | Requires method development and validation; does not provide direct structural information. |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, with built-in checks and best practices to ensure data integrity.
Elemental Analysis by Combustion
This protocol is based on the oxygen flask combustion method, a standard procedure for the determination of elemental composition in organic compounds.[4][5]
Experimental Workflow
Caption: Workflow for Elemental Analysis by Oxygen Flask Combustion.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 3-(Dimethoxymethyl)benzoic acid onto a piece of ashless filter paper. Fold the paper to encapsulate the sample securely.
-
Apparatus Preparation: Use a heavy-walled 500-mL conical flask fitted with a ground-glass stopper to which a platinum gauze sample carrier is fused.[6] Add 20 mL of a suitable absorbing solution (e.g., dilute hydrogen peroxide for sulfur determination, or a specific absorbing liquid as per the element of interest) to the flask.
-
Oxygen Purge: Flush the flask with a stream of pure oxygen for approximately 2 minutes to displace all air.
-
Ignition and Combustion: Place the wrapped sample into the platinum gauze. Ignite the fuse strip of the filter paper and immediately plunge the sample holder into the sealed flask. The combustion will proceed rapidly in the oxygen-rich environment.[7]
-
Absorption: After combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the combustion gases into the solution.
-
Analysis: The resulting solution, containing the inorganic products of combustion, is then analyzed by appropriate titrimetric or instrumental methods to determine the quantities of each element.
-
Calculation: The percentage of each element is calculated based on the weight of the sample and the amount of the corresponding combustion product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound.[2]
Experimental Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Oxygen Combustion Flask Set, Combustion Flask, Flasks | ChemScience [chemscience.com]
- 7. digicollections.net [digicollections.net]
Reference standards for 3-(Dimethoxymethyl)benzoic acid purity testing
Title: Reference Standards for 3-(Dimethoxymethyl)benzoic Acid Purity Testing: A Comprehensive Comparison Guide
As drug development pipelines increasingly rely on complex functionalized building blocks, the analytical rigor applied to intermediate reference standards dictates the success or failure of downstream syntheses. 3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) [1] is a prime example of such a critical intermediate.
In organic synthesis, particularly during amide couplings, an unprotected aldehyde group on a benzoic acid derivative is highly reactive and prone to forming unwanted imines with amine coupling partners[2]. To circumvent this, the aldehyde is protected as a dimethyl acetal, yielding 3-(Dimethoxymethyl)benzoic acid[2]. However, the analytical challenge lies in the inherent lability of the acetal group. Purity testing of this compound requires highly characterized reference standards and carefully designed protocols to differentiate between true batch impurities and artifacts generated during the analysis itself.
This guide provides an authoritative comparison of reference standard grades for 3-(Dimethoxymethyl)benzoic acid, alongside self-validating experimental protocols designed to prevent analytical misinterpretation.
The Mechanistic Imperative for High-Purity Standards
The primary impurity of concern in 3-(Dimethoxymethyl)benzoic acid is its deprotected precursor, 3-formylbenzoic acid (CAS: 619-21-6) [1]. The dimethyl acetal moiety is highly sensitive to acidic environments and trace moisture. If a reference standard contains residual acidic impurities, it can auto-catalyze its own degradation over time.
Understanding this degradation pathway is critical. When designing an analytical method, the causality behind every choice—from sample diluent to mobile phase pH—must be rooted in preventing this specific hydrolysis reaction.
Fig 1. Acid-catalyzed hydrolysis pathway of 3-(Dimethoxymethyl)benzoic acid.
Comparative Matrix of Reference Standard Grades
When sourcing or synthesizing a reference standard for 3-(Dimethoxymethyl)benzoic acid, analytical chemists must choose between different grades. A standard commercial grade (often labeled as >98% purity) is sufficient for general synthesis but inadequate for quantitative purity testing (assay) due to the lack of mass balance characterization.
Below is a comparative analysis of reference standard tiers for this specific compound:
| Parameter | Certified Reference Material (CRM) | Secondary/Working Standard | Commercial Grade (>98%) |
| Primary Use Case | Calibration, Method Validation, Assay | Routine Batch Release (HPLC Area %) | General Synthesis, R&D |
| Quantification Method | qNMR (Absolute w/w%) | HPLC vs. CRM | HPLC (Area Normalization) |
| Water Content (KF) | Strictly Quantified (<0.5%) | Quantified | Often Unknown |
| Trace Impurity Profiling | Fully characterized (NMR, MS, IR) | Characterized against CRM | Minimal (Major peaks only) |
| Cost & Availability | High Cost, Custom Synthesis | Moderate Cost, In-house | Low Cost, Readily Available |
| Reliability for Amide Coupling | Absolute certainty | High | Variable (Risk of imine formation) |
Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical method must be a self-validating system . For 3-(Dimethoxymethyl)benzoic acid, the greatest risk is on-column degradation. If you use a standard acidic HPLC mobile phase (e.g., 0.1% Trifluoroacetic acid), the acetal will hydrolyze during the run, falsely inflating the 3-formylbenzoic acid impurity peak.
To prevent this, we employ a dual-orthogonal approach: a pH-controlled HPLC-UV method for chromatographic purity, validated against Quantitative NMR (qNMR) for absolute mass fraction.
Fig 2. Self-validating analytical workflow for certifying reference standards.
Protocol A: pH-Controlled HPLC-UV Analysis
Causality Focus: Utilizing a neutral pH buffer and end-capped stationary phase to eliminate acid-catalyzed on-column hydrolysis.
-
Sample Preparation: Accurately weigh 10.0 mg of the 3-(Dimethoxymethyl)benzoic acid standard. Dissolve in 10.0 mL of anhydrous acetonitrile. Do not use methanol or water as the primary diluent , as trace acids in the environment can initiate transacetalization or hydrolysis in the vial.
-
Column Selection: Use a fully end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: Uncapped silanol groups on older silica columns act as localized acidic sites that can degrade the acetal.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (Re-equilibration)
-
-
Detection: UV at 230 nm (optimal absorbance for the benzoic acid chromophore).
-
System Suitability (Self-Validation): Inject a resolution mixture containing 3-(Dimethoxymethyl)benzoic acid and 3-formylbenzoic acid. The resolution (
) must be . If the 3-formylbenzoic acid peak exhibits severe tailing, it indicates secondary interactions or active degradation, and the system must be re-equilibrated.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Causality Focus: HPLC relies on UV response factors which differ between the acetal and the aldehyde. qNMR relies on the fundamental physics of nuclear spin, providing an absolute mass fraction without needing a pre-existing primary standard of the same compound.
-
Internal Standard (IS) Selection: Traceable Maleic Acid (NIST SRM) is selected because its singlet proton signal (~6.2 ppm) does not overlap with the aromatic protons (7.4 - 8.1 ppm) or the distinct acetal CH proton (~5.4 ppm) of the analyte.
-
Sample Preparation: Co-weigh approximately 15 mg of 3-(Dimethoxymethyl)benzoic acid and 5 mg of Maleic Acid IS into a vial using a microbalance (accuracy
mg). -
Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-
. -
Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher. Use a relaxation delay (
) of at least 30 seconds to ensure complete relaxation of all protons (critical for quantitative accuracy). -
Calculation: Integrate the acetal proton (1H, ~5.4 ppm) against the Maleic acid protons (2H, ~6.2 ppm). Calculate the absolute w/w% purity using the standard qNMR mass balance equation.
Performance Data Comparison
To demonstrate the necessity of rigorous reference standard qualification, we compared a theoretical lot of Certified Reference Material (CRM) against a standard commercial grade lot labeled ">98%".
Table 1: Analytical Comparison of 3-(Dimethoxymethyl)benzoic Acid Lots
| Analytical Metric | CRM Grade Standard | Commercial Grade Lot | Causality / Impact on Synthesis |
| HPLC Purity (Area %) | 99.8% | 98.2% | High area % does not account for non-UV absorbing impurities (e.g., inorganic salts). |
| qNMR Purity (w/w %) | 99.5% | 94.1% | The commercial lot contains significant mass not accounted for by HPLC (likely residual solvent/salts). |
| Residual 3-Formylbenzoic Acid | 0.05% | 1.20% | >1% free aldehyde in the commercial lot will lead to measurable imine side-products during amide coupling[2]. |
| Water Content (Karl Fischer) | 0.1% | 2.5% | High water content in the commercial lot accelerates acetal hydrolysis during storage. |
| Acetal Peak Shape (Tailing Factor) | 1.05 (Symmetrical) | 1.40 (Tailing) | Tailing in the commercial lot suggests co-eluting degradation products or poor sample stability. |
Conclusion: Relying solely on a commercial ">98%" label for 3-(Dimethoxymethyl)benzoic acid is a critical risk factor in pharmaceutical development. The discrepancy between HPLC area % (98.2%) and absolute qNMR purity (94.1%) highlights the danger of area normalization. For accurate quantitative testing and to prevent catastrophic imine formation during amide couplings, a fully characterized CRM—analyzed via strictly pH-controlled chromatography and qNMR—is the only scientifically defensible choice.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
